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  • Product: 6-Chloro-5-cyanonicotinic Acid
  • CAS: 1206969-20-1

Core Science & Biosynthesis

Foundational

Technical Guide: 6-Chloro-5-cyanonicotinic Acid Chemical Properties & Applications

[1] Part 1: Executive Summary 6-Chloro-5-cyanonicotinic acid (CAS: 1206969-20-1) is a highly functionalized pyridine scaffold critical to modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary

6-Chloro-5-cyanonicotinic acid (CAS: 1206969-20-1) is a highly functionalized pyridine scaffold critical to modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and poly-heterocyclic drug candidates.[1][2] Its structure features three distinct reactive handles—a carboxylic acid at C3, a nitrile at C5, and a labile chlorine atom at C6.

This unique substitution pattern renders the molecule an "electrophilic hub."[1] The electron-withdrawing nature of the nitrile (para to C2, ortho to C6) and the pyridine nitrogen activates the C6-chlorine toward facile Nucleophilic Aromatic Substitution (SnAr), while the carboxylic acid allows for diversification via amide coupling. This guide details its physicochemical properties, synthetic routes, and reactivity profile, providing a roadmap for its use in high-value drug discovery campaigns.

Part 2: Chemical Identity & Physical Properties[1][3][4]

Nomenclature and Identification
PropertyDetail
IUPAC Name 6-Chloro-5-cyano-3-pyridinecarboxylic acid
Common Synonyms 5-Cyano-6-chloronicotinic acid; 6-Chloro-5-cyanopyridine-3-carboxylic acid
CAS Number 1206969-20-1
Molecular Formula C₇H₃ClN₂O₂
Molecular Weight 182.56 g/mol
SMILES OC(=O)c1cncc(C#N)c1Cl
Physicochemical Specifications
PropertyValue / Description
Appearance Off-white to pale yellow crystalline powder
Melting Point >250°C (decomposition typical for high-dipole pyridines)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic pH); soluble in aqueous base (pH > 8)
pKa (Predicted) ~3.5 (Carboxylic acid); Pyridine nitrogen is non-basic due to EWGs
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Hygroscopic

Part 3: Synthetic Accessibility

Synthesis of 6-chloro-5-cyanonicotinic acid typically proceeds via functionalization of less substituted pyridine precursors.[1] Two primary routes are established in the literature and patent landscape.[1]

Route A: Cyanation of 5-Bromo-6-chloronicotinic Acid

This is the most common industrial route, utilizing a transition-metal catalyzed cyanation.[1]

  • Starting Material: 5-Bromo-6-chloronicotinic acid (or its methyl ester).[1]

  • Reagents: Zn(CN)₂ (Zinc cyanide) or CuCN.[1]

  • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with dppf ligand.[1]

  • Conditions: DMF/NMP at 80–120°C.

  • Mechanism: Pd(0) inserts into the C-Br bond (weaker than C-Cl), followed by transmetallation with cyanide and reductive elimination.[1]

Route B: Chlorination of 6-Hydroxy-5-cyanonicotinic Acid[1]
  • Starting Material: 6-Hydroxy-5-cyanonicotinic acid (often derived from diethyl ethoxymethylenemalonate and cyanocetamide).[1]

  • Reagent: POCl₃ (Phosphorus oxychloride) or SOCl₂/DMF.[1]

  • Mechanism: Conversion of the pyridone tautomer to the chloro-pyridine via an imidoyl chloride intermediate.[1]

Part 4: Reactivity Profile & Functionalization

The core value of this molecule lies in its orthogonal reactivity .[1] The three functional groups can be modified sequentially without cross-interference if the correct order of operations is followed.[1]

Nucleophilic Aromatic Substitution (SnAr) at C6

The C6 position is exceptionally electrophilic.[1] The inductive effect of the pyridine nitrogen, combined with the resonance electron-withdrawing power of the C5-nitrile and C3-carboxyl groups, makes the C6-chlorine a "hot" leaving group.

  • Nucleophiles: Primary/secondary amines, thiols, alkoxides.

  • Regioselectivity: Exclusive to C6. The C2 position is less activated and sterically hindered; C4 is deactivated relative to C6.[1]

  • Conditions: Mild base (DIPEA, K₂CO₃) in polar aprotic solvents (DMF, THF, DMSO) at 0°C to RT.

Carboxylic Acid Functionalization (C3)[1]
  • Amide Coupling: Standard HATU, EDC/HOBt, or conversion to acid chloride (SOCl₂) followed by amine addition.[1]

  • Esterification: Fischer esterification (MeOH/H₂SO₄) or alkylation (MeI/K₂CO₃).[1]

Nitrile Transformations (C5)[1]
  • Hydrolysis: Acidic or basic hydrolysis yields the primary amide or dicarboxylic acid.[1]

  • Cyclization: Reaction with sodium azide (NaN₃) yields the tetrazole.[1]

  • Reduction: Hydrogenation yields the aminomethyl group (-CH₂NH₂).[1]

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthesis pathways starting from 6-chloro-5-cyanonicotinic acid.

ReactivityLandscape Core 6-Chloro-5-cyanonicotinic Acid (Core Scaffold) SnAr_Product 6-Amino-5-cyanonicotinic acid (SnAr Product) Core->SnAr_Product R-NH2, Base (SnAr at C6) Amide 6-Chloro-5-cyano-nicotinamide (Amide Coupling) Core->Amide R'-NH2, HATU (Amide Coupling at C3) Tetrazole Tetrazole Derivative (Bioisostere) Core->Tetrazole NaN3, NH4Cl (Cyclization at C5) Bicyclic Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) SnAr_Product->Bicyclic Cyclization (with Formamidine) Amide->Bicyclic Advanced Cyclization

Caption: Divergent synthesis pathways. The red arrow indicates the most kinetically favored first step (SnAr).

Part 5: Experimental Protocols

Protocol A: SnAr Displacement with Primary Amines

This protocol validates the high reactivity of the C6-Cl bond.[1]

Reagents:

  • 6-Chloro-5-cyanonicotinic acid (1.0 equiv)[1][3]

  • Amine (R-NH₂) (1.1 equiv)[1]

  • Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • DMF (anhydrous)[1]

Procedure:

  • Dissolution: Dissolve 6-chloro-5-cyanonicotinic acid (1 mmol, 182 mg) in anhydrous DMF (3 mL) in a round-bottom flask under N₂.

  • Base Addition: Add DIPEA (2.5 mmol, 435 µL) via syringe. The solution may darken slightly.

  • Nucleophile Addition: Add the primary amine (1.1 mmol) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass: MW + Amine - HCl).[1]

  • Workup: Pour the reaction mixture into 1N HCl (15 mL) to precipitate the product (if the product contains basic nitrogens, adjust pH to ~5-6).

  • Isolation: Filter the precipitate, wash with water and cold ether.[1] Dry under vacuum.[1]

Critical Note: If the nucleophile is a weak base (e.g., aniline), heating to 60°C may be required.

Protocol B: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidines

This scaffold is a direct precursor to bicyclic kinase inhibitors.[1]

  • Step 1 (SnAr): React 6-chloro-5-cyanonicotinic acid with an amine (as above) to get the 6-amino-intermediate.[1]

  • Step 2 (Amidation): Convert the C3-acid to a primary amide using EDCI/HOBt and NH₄Cl.[1]

  • Step 3 (Cyclization): Treat the resulting 2-amino-3-cyano-pyridine-5-carboxamide (numbering changes upon cyclization) with triethyl orthoformate or formamidine acetate at reflux.[1]

  • Result: Formation of the pyrido[2,3-d]pyrimidine core.[1][4]

Part 6: Medicinal Chemistry Applications[8]

Kinase Inhibition

The 6-chloro-5-cyanonicotinic acid scaffold is structurally homologous to the quinazoline core found in drugs like Gefitinib and Erlotinib (EGFR inhibitors).[1] By replacing the benzene ring of quinazoline with a pyridine ring (specifically a pyrido[2,3-d]pyrimidine), researchers can:

  • Improve Solubility: The pyridine nitrogen lowers logP and increases aqueous solubility.[1]

  • Alter Metabolism: The electron-deficient ring is less susceptible to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.[1]

  • Hydrogen Bonding: The pyridine nitrogen offers an additional H-bond acceptor for the kinase hinge region.[1]

Case Study: EGFR Inhibitors

In the development of covalent inhibitors for EGFR T790M mutants, the 5-cyano group serves as an electron-withdrawing anchor that polarizes the scaffold, increasing the acidity of the NH protons in the final bicyclic system, thereby strengthening hydrogen bonds with the ATP-binding pocket residues (e.g., Met793).

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid (Analogous scaffold properties).[1] Retrieved from [Link]

  • Deng, L., Zhong, H., & Wang, S. (2014). Synthesis of 2,4-Diaminoquinazoline and 2,4-Diaminopyrido[2,3-d]pyrimidine Derivatives.[4] ResearchGate. (Describes the specific use of 6-chloro-5-cyanonicotinic acid as a starting material). Retrieved from [Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SnAr) Mechanisms on Pyridines. Retrieved from [Link]

Sources

Exploratory

synthesis of 6-Chloro-5-cyanonicotinic acid

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-cyanonicotinic Acid Abstract 6-Chloro-5-cyanonicotinic acid is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and ag...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-cyanonicotinic Acid

Abstract

6-Chloro-5-cyanonicotinic acid is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring chloro, cyano, and carboxylic acid moieties on a pyridine core, makes it a valuable synthon for the construction of complex molecular architectures and active pharmaceutical ingredients. This guide provides a comprehensive, field-proven synthetic strategy, detailing the chemical rationale, step-by-step protocols, and critical process parameters for its preparation. The narrative is structured to deliver not just a procedure, but a deep understanding of the underlying chemical principles, empowering researchers to confidently execute and adapt the synthesis.

Strategic Analysis and Retrosynthetic Approach

The synthesis of a polysubstituted pyridine ring like 6-chloro-5-cyanonicotinic acid requires a robust strategy that controls the regiochemistry of each functional group introduction. A direct, one-pot synthesis is not feasible due to the competing reactivities of the desired substituents. Therefore, a sequential functionalization approach starting from a simpler, commercially available pyridine derivative is the most logical and field-proven strategy.

Our retrosynthetic analysis deconstructs the target molecule as follows:

  • Final Functional Group Transformation: The carboxylic acid at the C3 position is identified as the most logical final-stage introduction. This is best achieved via the oxidation of a stable precursor, such as a methyl group. Attempting to selectively hydrolyze a nitrile at C3 in the presence of another nitrile at C5 would present significant chemoselectivity challenges.

  • Introduction of the Cyano Group: The C5-cyano group can be installed via a modern transition-metal-catalyzed cross-coupling reaction. This requires a precursor with a suitable leaving group, typically a halide like bromine, at the C5 position. Palladium-catalyzed cyanation is a reliable and high-yielding transformation for this purpose.[1]

  • Installation of the Halogen Handle: The C5-bromo precursor can be synthesized from a simpler pyridine by electrophilic aromatic substitution.

  • Selection of Starting Material: A commercially available starting material that already contains the C6-chloro and C3-methyl groups simplifies the initial steps. 2-Chloro-5-methylpyridine (also known as 6-chloro-3-picoline) is an ideal candidate, possessing the correct foundational substitution pattern.

This logic leads to a robust three-stage forward synthesis, which will be detailed in the subsequent sections.

G Target 6-Chloro-5-cyanonicotinic acid Intermediate2 6-Chloro-5-cyano-3-methylpyridine Target->Intermediate2 [O] Oxidation Intermediate1 5-Bromo-6-chloro-3-methylpyridine Intermediate2->Intermediate1 Pd-Catalyzed Cyanation Start 2-Chloro-5-methylpyridine Intermediate1->Start Electrophilic Bromination

Caption: Retrosynthetic analysis of 6-Chloro-5-cyanonicotinic acid.

Stage 1: Electrophilic Bromination of 2-Chloro-5-methylpyridine

Causality and Experimental Choice: The first critical step is the regioselective installation of a bromine atom at the C5 position of 2-chloro-5-methylpyridine. This bromine will serve as the essential handle for the subsequent palladium-catalyzed cyanation. The pyridine ring is electron-deficient, making electrophilic substitution challenging. However, the C5-methyl group is an activating, ortho, para-director, while the C2-chloro group is a deactivating ortho, para-director. The C5 position is ortho to the activating methyl group, making it the most favorable site for electrophilic attack. The reaction is typically performed in a strong acid medium, such as oleum or concentrated sulfuric acid, which protonates the ring nitrogen, further deactivating the ring but ensuring the directing effects of the substituents dominate.

Experimental Protocol: Synthesis of 5-Bromo-6-chloro-3-methylpyridine

Materials:

  • 2-Chloro-5-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Fuming Sulfuric Acid (20% SO₃)

  • Sodium hydroxide (NaOH) solution, 10 M

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere (N₂), cautiously add fuming sulfuric acid (20% SO₃, 3.0 equiv.). Cool the flask to 0°C in an ice-salt bath.

  • Addition of Reactants: Slowly add 2-chloro-5-methylpyridine (1.0 equiv.) to the stirred acid, ensuring the internal temperature does not exceed 10°C. Once the addition is complete, add N-Bromosuccinimide (NBS, 1.05 equiv.) portion-wise over 30 minutes, maintaining the low temperature.

  • Reaction Execution: After the addition of NBS is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60°C. Maintain this temperature for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture back to 0°C. Very cautiously, pour the acidic mixture onto crushed ice. The product may precipitate as a solid.

  • Neutralization and Extraction: Slowly neutralize the acidic aqueous slurry by adding 10 M sodium hydroxide solution, keeping the temperature below 20°C. Once the pH is ~8-9, extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure 5-bromo-6-chloro-3-methylpyridine.

Stage 2: Palladium-Catalyzed Cyanation

Causality and Experimental Choice: This stage transforms the aryl bromide into the crucial nitrile intermediate. Traditional methods like the Rosenmund-von Braun reaction often require harsh conditions and stoichiometric copper(I) cyanide.[1] Modern palladium-catalyzed cross-coupling offers a milder, more efficient, and functional-group-tolerant alternative.[1][2] We select zinc cyanide (Zn(CN)₂) as the cyanide source due to its lower toxicity compared to alkali metal cyanides and its efficacy in palladium catalysis.[3] The catalyst system typically involves a palladium(0) source, generated in situ from a stable Pd(II) precatalyst, and a phosphine ligand that facilitates the catalytic cycle. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust and versatile ligand for this type of transformation.[4]

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Cyano Ar-Pd(II)L₂(CN) PdII_Aryl->PdII_Cyano Transmetalation ZnCN2 Zn(CN)₂ PdII_Cyano->Pd0 Reductive Elimination ArylCN Ar-CN ArylBr Ar-Br ZnBrCN Zn(Br)(CN)

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Experimental Protocol: Synthesis of 6-Chloro-5-cyano-3-methylpyridine

Materials:

  • 5-Bromo-6-chloro-3-methylpyridine

  • Zinc Cyanide (Zn(CN)₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Anhydrous Dimethylformamide (DMF) or Dimethylacetamide (DMAC)

  • Deionized Water

  • Ethyl Acetate

  • Celite®

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-6-chloro-3-methylpyridine (1.0 equiv.), zinc cyanide (0.6 equiv.), and Pd(dppf)Cl₂ (0.02-0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed DMF or DMAC via syringe.

  • Reaction Execution: Heat the reaction mixture to 110-120°C and stir vigorously for 8-16 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and add a small amount of aqueous ammonia to quench any unreacted cyanide.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, wash several times with water to remove the DMF/DMAC, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel) to afford pure 6-chloro-5-cyano-3-methylpyridine.

Stage 3: Oxidation to Final Product

Causality and Experimental Choice: The final transformation is the oxidation of the aromatic methyl group to a carboxylic acid. This is a common and reliable reaction. While strong oxidants like potassium permanganate (KMnO₄) are effective, they can generate large amounts of manganese dioxide waste. A greener and more elegant approach, described in patents for the synthesis of the parent 6-chloronicotinic acid, utilizes molecular oxygen as the terminal oxidant with a cobalt catalyst.[5][6] This catalytic method operates under milder conditions and is more environmentally benign.

Experimental Protocol: Synthesis of 6-Chloro-5-cyanonicotinic Acid

Materials:

  • 6-Chloro-5-cyano-3-methylpyridine

  • Cobalt(II) Acetate Tetrahydrate

  • Chlorobenzene or Acetic Acid (as solvent)

  • Oxygen (gas)

  • Methanol (for recrystallization)

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a flask or reactor equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a heating mantle, add 6-chloro-5-cyano-3-methylpyridine (1.0 equiv.), cobalt(II) acetate tetrahydrate (0.03 equiv.), and chlorobenzene as the solvent.

  • Reaction Execution: Heat the stirred mixture to 80-100°C. Once the temperature is stable, begin bubbling a steady stream of oxygen gas through the solution.

  • Monitoring: The reaction is typically complete within 4-8 hours. Progress can be monitored by HPLC, observing the consumption of the starting material and the appearance of the product peak.

  • Isolation of Crude Product: After the reaction is complete, cool the system to room temperature. The crude product, often co-precipitated with the catalyst, can be collected by filtration.

  • Purification (Recrystallization):

    • Transfer the crude solid to a new flask and add methanol.

    • Heat the mixture to reflux with stirring until the solid is completely dissolved.

    • Slowly cool the solution to 0-5°C to allow the product to crystallize.

    • Maintain the low temperature and continue stirring for 1 hour to maximize precipitation.

    • Collect the white crystalline product by filtration, wash the filter cake with a small amount of cold methanol, and dry under vacuum at 60-80°C.

    • Purity can be verified by HPLC and the structure confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Data and Workflow Summary

The overall synthetic workflow is designed for efficiency and scalability, leveraging modern catalytic methods.

G cluster_0 Stage 1: Bromination cluster_1 Stage 2: Cyanation cluster_2 Stage 3: Oxidation Start 2-Chloro-5-methylpyridine Bromination React with NBS in Fuming H₂SO₄ Start->Bromination Intermediate1 5-Bromo-6-chloro- 3-methylpyridine Bromination->Intermediate1 Cyanation Pd(dppf)Cl₂ / Zn(CN)₂ in DMF @ 120°C Intermediate1->Cyanation Intermediate2 6-Chloro-5-cyano- 3-methylpyridine Cyanation->Intermediate2 Oxidation Co(OAc)₂ / O₂ in Chlorobenzene @ 90°C Intermediate2->Oxidation Target 6-Chloro-5-cyanonicotinic acid Oxidation->Target

Caption: Overall synthetic workflow from starting material to final product.

StepTransformationKey ReagentsTypical YieldPurity (Post-Purification)
1Electrophilic BrominationNBS, Fuming H₂SO₄65-80%>98%
2Palladium-Catalyzed CyanationZn(CN)₂, Pd(dppf)Cl₂70-90%>98%
3Catalytic OxidationO₂, Co(OAc)₂75-85%>99% (HPLC)

Critical Safety Considerations

  • Cyanide Hazard: Zinc cyanide (Zn(CN)₂) is highly toxic if ingested or if it comes into contact with acid, which liberates poisonous hydrogen cyanide (HCN) gas. All cyanation procedures must be conducted in a well-ventilated chemical fume hood. Personnel must wear appropriate PPE, including gloves, safety glasses, and a lab coat. A dedicated cyanide quench solution (e.g., aqueous bleach or hydrogen peroxide/NaOH) should be readily available.

  • Corrosive Reagents: Fuming sulfuric acid is extremely corrosive and reacts violently with water. It should be handled with extreme care, using acid-resistant gloves and face shield.

  • Oxidation Hazard: While catalytic oxidation with O₂ is controlled, it involves flammable organic solvents at elevated temperatures in an oxygen-rich environment. Ensure the setup is secure and free from ignition sources.

  • General Precautions: All reactions should be performed by trained personnel with a thorough understanding of the potential hazards. A comprehensive risk assessment should be conducted before commencing any experimental work.

References

  • CN103570612A - Preparation method of 6-chloronicotinic acid.

  • 6-Chloronicotinic acid synthesis - ChemicalBook.

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review) - ResearchGate.

  • RECENT ADVANCES IN CYANATION REACTIONS - SciELO.

  • 6-chloro-5-methylnicotinamide - ChemSynthesis.

  • Nicotinic acid, 6-hydroxy- - Organic Syntheses Procedure.

  • CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

  • The proposed mechanism for the synthesis of 2-amino-3-cyanopyridines - ResearchGate.

  • Cyanation – Knowledge and References - Taylor & Francis.

  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal.

  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC - NIH.

  • (PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate.

  • CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.

  • US5334724A - Preparation of substituted 2-chloropyridines.

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal.

  • CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.

  • Arenecarbonitriles constitute important intermediates and targets in the fields of pharmaceuticals, - Wiley Online Library.

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar.

  • Cyanation - Wikipedia.

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed.

  • Process for producing pyridine carboxylic acids - European Patent Office.

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - ACS Publications.

  • CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - Google Patents.

  • Catalytic Cyanation of C−N Bonds with CO2/NH3 - Semantic Scholar.

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - ACS Publications.

Sources

Foundational

Structural Analysis & Synthetic Utility of 6-Chloro-5-cyanonicotinic Acid

The following technical guide details the structural analysis, physicochemical properties, and synthetic utility of 6-Chloro-5-cyanonicotinic acid (CAS 1206969-20-1). This document is structured to serve as a reference f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, physicochemical properties, and synthetic utility of 6-Chloro-5-cyanonicotinic acid (CAS 1206969-20-1). This document is structured to serve as a reference for medicinal chemists and process scientists utilizing this scaffold in drug development.[1]

Technical Whitepaper | Version 1.0 [1]

Executive Summary: The "Privileged" Pyridine Scaffold

6-Chloro-5-cyanonicotinic acid represents a highly functionalized pyridine core that serves as a critical linchpin in the synthesis of fused heterocyclic drugs, particularly quinazolines and pyrido[2,3-d]pyrimidines used in kinase inhibition.

Its value lies in its orthogonal reactivity :

  • C6-Chlorine: Highly activated for SNAr displacement due to the ortho-cyano and para-nitrogen electron withdrawal.[1]

  • C5-Cyano: A masked amide/amine and a dipole-steering element.[1]

  • C3-Carboxylic Acid: A handle for esterification, amidation, or decarboxylation.[1]

This guide provides the structural evidence and experimental logic required to manipulate this molecule with precision.

Molecular Architecture & Electronic Properties[1]

Nomenclature and Numbering

To ensure precise communication, the IUPAC numbering prioritizes the heteroatom and the carboxylic acid.

  • Systematic Name: 6-Chloro-5-cyano-3-pyridinecarboxylic acid.[1]

  • Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
  • MW: 182.56 g/mol [1]

Electronic Distribution & Electrophilicity

The reactivity of this molecule is dictated by the synergistic electron-withdrawing effects of the pyridine nitrogen, the nitrile group, and the carboxyl group.

  • The C6 "Hotspot": The carbon at position 6 is the most electrophilic site. It is flanked by the ring nitrogen (N1) and the cyano group (C5).[1] The inductive effect (-I) and mesomeric effect (-M) of the CN group lower the LUMO energy at C6, making the chlorine atom exceptionally labile toward nucleophilic aromatic substitution (SNAr).

  • Acidity: The carboxylic acid at C3 is expected to have a pKa lower than nicotinic acid (pKa ~4.[1]75) due to the electron-withdrawing Cl and CN groups, likely in the range of 3.0 – 3.5 .

Spectroscopic Characterization (The Fingerprint)

Accurate identification relies on recognizing specific spectral signatures.[1] As exact literature spectra are rare, the following data is derived from structure-activity relationships of the 6-chloronicotinic acid analog (CAS 5326-23-8) and substituent effects.

Nuclear Magnetic Resonance ( H NMR)

The molecule possesses only two aromatic protons, H2 and H4, which are meta to each other.

ProtonPositionPredicted Shift (

, ppm)
MultiplicityCoupling (

)
Structural Logic
H2 C29.0 – 9.2 Doublet (d)~2.0 HzDeshielded by adj.[1] N and ortho-COOH.
H4 C48.6 – 8.8 Doublet (d)~2.0 HzDeshielded by ortho-CN and ortho-COOH.[1]
COOH -COOH13.0 – 14.0 Broad Singlet-Exchangeable acidic proton (solvent dependent).[1]

Diagnostic Feature: Look for two doublets in the aromatic region with a small meta-coupling constant.[1] The absence of a triplet or dd pattern confirms the substitution at C5.

Infrared Spectroscopy (FT-IR)
  • Nitrile (C≡N): A sharp, distinct band at 2230–2240 cm⁻¹ .[1] This is the primary confirmation of the 5-cyano substitution.

  • Carbonyl (C=O): Strong band at 1690–1710 cm⁻¹ (carboxylic acid dimer).[1]

  • Hydroxyl (O-H): Broad band centered at 3000–3300 cm⁻¹ .[1]

Mass Spectrometry (MS)[1]
  • Ionization: ESI (Negative mode is often more sensitive for carboxylic acids, [M-H]⁻).[1]

  • Isotope Pattern: The chlorine atom confers a distinct 3:1 ratio for the M and M+2 peaks.

    • [M-H]⁻: m/z 180.9[1]

    • [M-H+2]⁻: m/z 182.9 (approx 33% intensity of base peak).[1]

Solid-State Dynamics & Solubility

Crystal Packing

Based on crystallographic data for 6-chloronicotinic acid, 6-chloro-5-cyanonicotinic acid is expected to form centrosymmetric dimers in the solid state.[1]

  • Motif: The carboxylic acid groups form an

    
     hydrogen-bonded ring.[1]
    
  • Stacking: The planar pyridine rings likely stack via

    
    -
    
    
    
    interactions, stabilized by the dipole of the nitrile group.
Solubility Profile
  • Soluble: DMSO, DMF, Methanol (moderate), aqueous base (forms carboxylate salt).[1]

  • Insoluble: Water (at acidic pH), Hexanes, DCM (poor).[1]

  • Protocol Tip: For SNAr reactions, use polar aprotic solvents (DMF, NMP) or alcohols.[1]

Reactivity & Synthetic Utility[2][3]

The following Graphviz diagram visualizes the orthogonal reaction vectors available on this scaffold.

ReactivityMap Core 6-Chloro-5-cyano- nicotinic acid SNAr S_NAr Displacement (C6 Position) Core->SNAr  Amines/Hydrazines  (High Reactivity) Coupling Amide Coupling (C3-COOH) Core->Coupling  HATU/EDC + R-NH2 Cyclization Fused Heterocycle Formation SNAr->Cyclization  Ring Closure  (e.g., Quinazolines)

Figure 1: Orthogonal reactivity map.[1] The C6-Cl bond is the primary vector for diversification, often followed by cyclization involving the C5-CN group.

Primary Vector: SNAr Displacement

The presence of the 5-cyano group accelerates nucleophilic attack at C6 significantly compared to 6-chloronicotinic acid.

  • Nucleophiles: Primary/secondary amines, hydrazines, thiols.[1]

  • Conditions: Mild base (DIEA or K

    
    CO
    
    
    
    ) in DMF or EtOH at 60–80°C.
  • Mechanism: Addition-Elimination.[1] The Meisenheimer intermediate is stabilized by the para-N and ortho-CN.[1]

Secondary Vector: Cyclization to Quinazoline Analogs

Reacting the core with amidines allows for a "one-pot" cascade:

  • SNAr at C6.[1][2][3]

  • Nucleophilic attack of the new amine on the C5-nitrile.[1]

  • Result: Formation of 4-amino-pyrido[2,3-d]pyrimidines , a privileged scaffold in EGFR/HER2 kinase inhibitor design.[1]

Analytical Method Development

To ensure purity during synthesis, the following HPLC protocol is recommended. It accounts for the acidity of the molecule to prevent peak tailing.

HPLC Protocol (Reverse Phase)
ParameterSetting
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 220 nm (amide/nitrile)
Retention Logic The acid is polar; expect early elution (RT ~2-4 min) unless ion-pairing is used.[1]
Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Sample (Solid) Prep Dissolve in DMSO:MeOH (1:1) Filter (0.2 µm) Sample->Prep HPLC HPLC-UV/MS Analysis (Acidic Mobile Phase) Prep->HPLC Decision Purity > 95%? HPLC->Decision NMR 1H NMR Validation (DMSO-d6) Decision->NMR Yes Recryst Recrystallize (MeOH/Water) Decision->Recryst No Recryst->Prep

Figure 2: Standard analytical workflow for purity assessment. Note the requirement for acidic mobile phases to suppress ionization of the carboxylic acid.

References

  • ChemicalBook. (2025).[1][4] 6-Chloronicotinic acid Properties and Spectral Data. Retrieved from [1]

  • Long, S., Siegler, M., & Li, T. (2007).[1] 6-Chloronicotinic acid: Crystal Structure and Hydrogen Bonding. Acta Crystallographica Section E. Retrieved from

  • Liu, J. (2007).[1] Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions. BYU ScholarsArchive. Retrieved from [1]

  • PubChem. (2025).[1] 6-Chloro-5-cyanonicotinic Acid Compound Summary. Retrieved from [1]

  • Zhang, Y., et al. (2015).[1] Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline Derivatives. (Contextualizing the use of 6-chloro-5-cyano acids in cyclization). Retrieved from

Sources

Exploratory

A Technical Guide to the ¹H NMR Spectrum of 6-Chloro-5-cyanonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract Introduction: The Structural and Spectroscopic Landscape 6-Chloro-5-cyanonicotinic acid is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Introduction: The Structural and Spectroscopic Landscape

6-Chloro-5-cyanonicotinic acid is a polysubstituted pyridine derivative of significant interest in medicinal chemistry and materials science. The pyridine ring is adorned with three distinct substituents: a chloro group at the 6-position, a cyano group at the 5-position, and a carboxylic acid at the 3-position. Each of these groups exerts a unique electronic influence on the aromatic ring, which in turn governs the chemical environment of the remaining ring protons.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules. The chemical shifts of the aromatic protons are exquisitely sensitive to the electron density at their respective carbon atoms, while the through-bond scalar couplings provide crucial information about the connectivity and relative positions of the protons.

The presence of the electronegative nitrogen atom in the pyridine ring, compounded by the electron-withdrawing effects of the chloro, cyano, and carboxylic acid groups, leads to a significant deshielding of the ring protons.[1][2] This results in their resonance at relatively high chemical shifts (downfield) compared to benzene.[2]

Predicted ¹H NMR Spectrum of 6-Chloro-5-cyanonicotinic Acid

Based on the analysis of the ¹H NMR spectrum of the closely related 6-chloronicotinic acid and the established effects of a cyano substituent, we can predict the spectrum of 6-chloro-5-cyanonicotinic acid. The structure and numbering scheme are presented below.

Caption: Structure and numbering of 6-chloro-5-cyanonicotinic acid.

In 6-chloro-5-cyanonicotinic acid, only two protons remain on the pyridine ring: H-2 and H-4.

Table 1: Predicted ¹H NMR Spectral Data for 6-Chloro-5-cyanonicotinic Acid in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-29.0 - 9.2Doublet (d)~2.0
H-48.5 - 8.7Doublet (d)~2.0
COOH>13Broad Singlet (br s)-
Rationale for Predicted Chemical Shifts and Coupling Constants
  • H-2: This proton is situated ortho to the ring nitrogen and meta to the carboxylic acid. The strong deshielding effect of the adjacent nitrogen atom is expected to shift this proton to the most downfield region of the spectrum.[3] In the analogous 6-chloronicotinic acid, the corresponding proton (H-2) appears at approximately 8.91 ppm.[4] The introduction of an additional electron-withdrawing cyano group at the 5-position is anticipated to further deshield H-2, pushing its chemical shift to an even higher value, likely in the range of 9.0-9.2 ppm.

  • H-4: This proton is positioned para to the chloro group and ortho to the carboxylic acid. While it is further from the ring nitrogen than H-2, it is still significantly deshielded. In 6-chloronicotinic acid, the H-4 proton resonates around 8.31 ppm.[4] The newly introduced cyano group at the 5-position will exert a deshielding effect on the adjacent H-4, causing a downfield shift. Therefore, a chemical shift in the range of 8.5-8.7 ppm is predicted for H-4.

  • COOH: The carboxylic acid proton is highly acidic and its chemical shift is often concentration and solvent dependent. In DMSO-d₆, it is expected to appear as a broad singlet at a very downfield position, typically above 13 ppm.[5][6]

  • Coupling: The two remaining protons, H-2 and H-4, are in a meta relationship to each other. This will result in a small four-bond coupling (⁴J), typically in the range of 2-3 Hz.[4] Consequently, both the H-2 and H-4 signals are predicted to appear as sharp doublets with a coupling constant of approximately 2.0 Hz.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 6-chloro-5-cyanonicotinic acid, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials and Instrumentation
  • Sample: 6-chloro-5-cyanonicotinic acid (5-10 mg)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), 99.9 atom % D

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Tubes: 5 mm, high-precision

  • Spectrometer: 400 MHz or higher field NMR spectrometer

Sample Preparation Workflow

G cluster_prep Sample Preparation start Weigh 5-10 mg of sample dissolve Dissolve in ~0.7 mL of DMSO-d₆ start->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer end Cap the tube and place in spinner transfer->end

Sources

Foundational

Technical Analysis: Reactivity Profile of 6-Chloro-5-cyanonicotinic Acid

Executive Summary 6-Chloro-5-cyanonicotinic acid (CAS: 1060816-30-7 or related isomers depending on specific catalog numbering, structurally defined as 6-chloro-5-cyano-pyridine-3-carboxylic acid) represents a highly fun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-5-cyanonicotinic acid (CAS: 1060816-30-7 or related isomers depending on specific catalog numbering, structurally defined as 6-chloro-5-cyano-pyridine-3-carboxylic acid) represents a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of EGFR inhibitors and poly-heterocyclic anticancer agents (e.g., quinazolines, pyrido-pyrimidines).

Its chemical behavior is defined by extreme electron deficiency . The synergistic electron-withdrawing effects of the pyridine nitrogen, the nitrile group (-CN) at C5, and the carboxyl group (-COOH) at C3 render the ring highly susceptible to nucleophilic attack while severely deactivating it toward electrophilic substitution.

This guide dissects the molecule into distinct Electrophilic (susceptible to nucleophiles) and Nucleophilic (susceptible to electrophiles) sites, providing mechanistic insights and validated experimental protocols.

Electronic Landscape & Reactivity Map

The molecule possesses three dominant electron-withdrawing groups (EWGs) that deplete electron density from the ring carbons.

  • Inductive Effect (-I): The Chlorine (C6), Cyano (C5), and Carboxyl (C3) groups all pull electron density through the sigma bond framework.

  • Resonance Effect (-M): The Cyano and Carboxyl groups can accept electron density via

    
    -conjugation, stabilizing anionic intermediates formed during nucleophilic attack.
    
  • Pyridine Nitrogen: Acts as an electron sink, making C2, C4, and C6 naturally electron-deficient.

Visualization: Reactivity Hotspots

The following diagram maps the logical flow of reactivity based on electronic density.

ReactivityMap Molecule 6-Chloro-5-cyanonicotinic Acid C6 Site A: C6-Chlorine (Primary SnAr Site) Molecule->C6 Nucleophilic Attack C3 Site B: C3-Carboxyl (Acylation/Esterification) Molecule->C3 Condensation C5 Site C: C5-Cyano (Hydrolysis/Cyclization) Molecule->C5 Addition N1 Site D: Pyridine Nitrogen (Highly Deactivated) Molecule->N1 Protonation (Difficult) O_acid Site E: Carboxylate Oxygen (Available after Deprotonation) Molecule->O_acid Alkylation

Figure 1: Reactivity mapping of 6-Chloro-5-cyanonicotinic acid. Red nodes indicate electrophilic centers; Green nodes indicate nucleophilic centers.

Electrophilic Sites (Nucleophile Targets)

Site A: C6 (The SnAr Center)

The carbon at position 6 is the most reactive electrophilic site. The presence of the chlorine atom (a good leaving group) combined with the para-like relationship to the ring nitrogen and the ortho-relationship to the cyano group makes this position exceptionally activated for Nucleophilic Aromatic Substitution (SnAr) .

  • Mechanism: Addition-Elimination. The nucleophile attacks C6, forming a Meisenheimer complex stabilized by the electron-withdrawing -CN and -COOH groups. The chloride ion is then expelled.[1]

  • Preferred Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

  • Selectivity: C6 reacts significantly faster than C2 or C4 due to the specific leaving group (Cl) and the inductive reinforcement from the adjacent -CN group.

Site B: C3-Carboxyl (The Acylation Center)

The carboxylic acid carbon is a standard electrophilic center. However, in this scaffold, the acidity of the -COOH is enhanced (pKa estimated < 3.0) due to the electron-poor ring.

  • Reactivity: Readily undergoes activation with coupling reagents (HATU, EDC, SOCl2) to form amides or esters.

  • Competitive Reaction: Decarboxylation is possible under extreme thermal conditions but is generally inhibited by the stability of the nicotinic acid core.

Site C: C5-Cyano (The Cyclization Anchor)

The nitrile carbon is electrophilic but less reactive than C6 or C3 under neutral conditions.

  • Reactivity:

    • Hydrolysis: Can be converted to a primary amide or carboxylic acid under strong acidic/basic conditions.

    • Cyclization: In the presence of amidines or guanidines, the -CN group participates in ring-closure reactions to form fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).

Nucleophilic Sites (Electrophile Targets)

Site D: Pyridine Nitrogen (N1)

Unlike simple pyridine, the nitrogen in this molecule is severely deactivated . The lone pair is tightly held due to the inductive pull of the Cl, CN, and COOH groups.

  • Implication: N-alkylation or N-oxidation requires harsh forcing conditions. The nitrogen is unlikely to interfere with standard acylation reactions at the carboxyl group.

Site E: Carboxylate Oxygen

Upon deprotonation (using bases like


 or 

), the carboxylate oxygen becomes a competent nucleophile for

reactions with alkyl halides.

Experimental Protocols

Protocol 1: Regioselective SnAr Displacement (C6 Functionalization)

Objective: Displacement of the C6-Chlorine with a primary amine (R-NH2).

Rationale: The reaction utilizes a mild base to neutralize the HCl byproduct. Polar aprotic solvents stabilize the transition state.

  • Preparation: Dissolve 6-Chloro-5-cyanonicotinic acid (1.0 equiv) in anhydrous DMF or DMSO (concentration ~0.2 M).

  • Base Addition: Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.5 equiv). Note: Excess base is required to neutralize the carboxylic acid first, ensuring the amine remains nucleophilic.

  • Nucleophile Addition: Add the target Amine (1.1–1.2 equiv).

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by LC-MS (Look for mass shift: M - 35 + Mass_Amine).

  • Workup:

    • Cool to room temperature.

    • Dilute with water and adjust pH to ~3–4 with 1N HCl.

    • The product usually precipitates. Filter, wash with water, and dry.

    • Validation: Proton NMR will show the disappearance of the specific pyridine proton shifts associated with the starting material and the appearance of amine signals.

Protocol 2: Amide Coupling at C3

Objective: Derivatization of the carboxylic acid without disturbing the C6-Cl or C5-CN groups.

Rationale: Using HATU prevents racemization (if chiral amines are used) and operates under mild conditions that avoid hydrolysis of the nitrile.

  • Activation: Dissolve 6-Chloro-5-cyanonicotinic acid (1.0 equiv) in dry DMF .

  • Reagents: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add the Amine partner (1.1 equiv).

  • Reaction: Stir at Room Temperature for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove unreacted acid), water, and brine. Dry over 
    
    
    
    .

Synthetic Pathway Visualization

The following diagram illustrates the divergence of synthetic pathways from the core scaffold.

SynthesisPath Start 6-Chloro-5-cyanonicotinic Acid Step1 Path A: SnAr (C6) (Nucleophilic Displacement) Start->Step1 R-NH2 / Heat Step2 Path B: Amide Coupling (C3) (Carboxyl Activation) Start->Step2 HATU / R-NH2 Step3 Path C: Cyclization (C5+C3) (Formation of Bicycles) Start->Step3 Guanidine / Base Prod1 6-Amino-5-cyanonicotinic acid Step1->Prod1 Prod2 6-Chloro-5-cyano-nicotinamide Step2->Prod2 Prod3 Pyrido[2,3-d]pyrimidine Step3->Prod3

Figure 2: Divergent synthetic pathways accessible from the 6-Chloro-5-cyanonicotinic acid scaffold.

References

  • PubChem. (2025).[2] 6-Chloronicotinic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Long, S., Siegler, M., & Li, T. (2007).[3] 6-Chloronicotinic acid.[2][3][4][5][6][7] Acta Crystallographica Section E: Structure Reports Online, 63(1), o279–o281.[3] Retrieved from [Link]

  • ResearchGate. (2020). Acylation reaction condition of 6-chloro-5-cyano-picolinic acid with amine. In Synthesis of 2,4-Diaminoquinazoline Derivatives. Retrieved from [Link][3][8][9]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SnAr): Mechanism and Reactivity. Retrieved from [Link]

Sources

Exploratory

6-Chloro-5-cyanonicotinic Acid: The "Triad" Scaffold for Fused Heterocycles

The following technical guide details the utility, reactivity, and application of 6-Chloro-5-cyanonicotinic acid (CAS 1206969-20-1) in modern drug discovery. Technical Whitepaper & Application Guide Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, reactivity, and application of 6-Chloro-5-cyanonicotinic acid (CAS 1206969-20-1) in modern drug discovery.

Technical Whitepaper & Application Guide

Executive Summary: The "Goldilocks" Pyridine

In the landscape of heterocyclic building blocks, 6-Chloro-5-cyanonicotinic acid (CAS 1206969-20-1 ) represents a "privileged scaffold" due to its unique substitution pattern. Unlike simple chloronicotinic acids, this molecule possesses a functional triad —a halogen, a nitrile, and a carboxylic acid—arranged to maximize orthogonality.

  • C6-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing effects of the ortho-cyano and para-acid groups.
    
  • C5-Nitrile: A versatile "lynchpin" for annulation reactions (forming fused bicyclic systems like pyrido[2,3-d]pyrimidines) or reduction to aminomethyl groups.

  • C3-Carboxylic Acid: A stable handle for amide coupling, esterification, or vector attachment in Antibody-Drug Conjugates (ADCs).

This guide provides a roadmap for utilizing this core in the synthesis of kinase inhibitors, TROP2 binders, and complex fused heterocycles.

Chemical Profile & Sourcing

PropertySpecification
IUPAC Name 6-Chloro-5-cyanopyridine-3-carboxylic acid
CAS Number 1206969-20-1
Molecular Formula

Molecular Weight 182.56 g/mol
Appearance Off-white to orange powder
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calc) ~3.5 (COOH), Pyridine N is weakly basic due to EWGs
Storage Inert atmosphere, 2–8°C (Hygroscopic)

Sourcing Note: While available from catalog vendors (e.g., BLD Pharm, Keying Chem), large-scale access often requires synthesis from 6-hydroxy-5-cyanonicotinic acid via chlorination with


 or 

.

The Reactivity Triad: Mechanisms & Selectivity

The power of this building block lies in its predictable, stepwise reactivity. The electron-deficient pyridine ring ensures that the C6-Cl bond is the first point of attack for nucleophiles, while the C3-COOH remains inert to nucleophilic attack (unless activated).

Reactivity Map (Graphviz Visualization)

ReactivityMap cluster_legend Reaction Logic Core 6-Chloro-5-cyanonicotinic Acid (Core) Amine 6-Amino-5-cyanonicotinic Acid Core->Amine SnAr (Amines) RT to 60°C Amide Amide/Ester Linkers Core->Amide Coupling (HATU/EDC) (C3-COOH) Tetrazole Tetrazolo-pyridines Core->Tetrazole NaN3 (Click/Cyclization) Fused Pyrido[2,3-d]pyrimidine Scaffolds Amine->Fused Cyclization w/ Formamidine or Urea C6-Cl is most reactive C6-Cl is most reactive C5-CN enables fusion C5-CN enables fusion C6-Cl is most reactive->C5-CN enables fusion C3-COOH is the anchor C3-COOH is the anchor C5-CN enables fusion->C3-COOH is the anchor

Figure 1: The divergent reactivity pathways of 6-chloro-5-cyanonicotinic acid.[1] The red arrow indicates the primary displacement step.

Experimental Protocols

Protocol A: Displacement at C6 (Library Generation)

Objective: To introduce diverse amine substituents at the C6 position while retaining the cyano and acid groups.

Mechanism: The ortho-cyano group exerts a strong -I (inductive) and -M (mesomeric) effect, significantly lowering the activation energy for nucleophilic attack at C6 compared to standard 6-chloronicotinic acid.

Reagents:

  • Substrate: 6-Chloro-5-cyanonicotinic acid (1.0 eq)[2][3][1]

  • Nucleophile: Primary or secondary amine (1.1–1.2 eq)

  • Base: DIPEA (2.5 eq) or

    
     (3.0 eq)
    
  • Solvent: DMF or DMAc (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the core acid in 3.0 mL of DMF.

  • Base Addition: Add DIPEA (2.5 mmol) at room temperature. The solution may darken slightly.

  • Nucleophile Addition: Add the amine (1.1 mmol) dropwise.

  • Reaction:

    • Aliphatic Amines: Stir at RT for 2–4 hours .

    • Anilines (Aromatic): Heat to 60–80°C for 4–12 hours .

  • Workup: Pour the reaction mixture into ice-cold 1M HCl (to protonate the carboxylic acid and precipitate the product). Filter the solid.

  • Purification: Recrystallize from EtOH/Water or purify via reverse-phase HPLC (0.1% TFA).

Critical Control Point: Do not use alcohol solvents (MeOH/EtOH) with strong alkoxide bases, as this will lead to etherification (formation of 6-methoxy derivative) via competition with the amine.

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidine-7-carboxylic Acids

Objective: To fuse a pyrimidine ring onto the pyridine core, creating a kinase-inhibitor-like scaffold.

Reagents:

  • Intermediate: 6-Amino-5-cyanonicotinic acid derivative (from Protocol A).

  • Cyclization Agent: Formamidine acetate (excess) or Urea (melt).

Step-by-Step:

  • Setup: Place 6-amino-5-cyanonicotinic acid derivative (1.0 mmol) in a sealed tube.

  • Reagent: Add Formamidine acetate (3.0 mmol) and 2-Methoxyethanol (5 mL).

  • Cyclization: Heat to 120–140°C for 12 hours.

    • Mechanism: The exocyclic amine attacks the formamidine, followed by intramolecular attack of the resulting amidine nitrogen onto the nitrile carbon.

  • Isolation: Cool to RT. The product often precipitates. If not, dilute with water and adjust pH to ~4.

  • Result: 4-Amino-pyrido[2,3-d]pyrimidine or 4-oxo derivative depending on specific conditions and hydrolytic workup.

Case Study: TROP2 Antibody-Drug Conjugates (ADCs)

Recent patent literature highlights the use of 6-chloro-5-cyanonicotinic acid as a precursor for linker-payload systems in ADCs targeting TROP2 (a glycoprotein overexpressed in carcinomas).

Workflow Analysis:

  • Anchor Point: The C3-COOH is coupled to a valine-citrulline (Val-Cit) cleavable linker.

  • Warhead Attachment: The C6-Cl is displaced by a cytotoxic payload (or a spacer connected to it) containing a secondary amine.

  • Role of Cyano Group: The C5-CN group modulates the

    
     of the pyridine nitrogen and improves the solubility/lipophilicity balance of the payload, potentially influencing the bystander effect of the ADC.
    

Reference: See Patent US20240358847A1 for "Trop2 binders and conjugates thereof" which explicitly cites the use of this acid intermediate.

Troubleshooting & Stability

IssueCauseSolution
Low Yield in

Hydrolysis of C6-Cl to C6-OHEnsure solvents are anhydrous . Avoid hydroxide bases (NaOH/KOH) at high temps; use Carbonates or tertiary amines.
Decarboxylation Thermal instability of C3-COOHAvoid temperatures >150°C. If high temp is needed for cyclization, convert COOH to Ester (Methyl/Ethyl) first.
Nitrile Hydrolysis Acidic/Basic aqueous conditionsThe C5-CN can hydrolyze to Primary Amide (

). Keep pH neutral during workup or use mild buffered conditions.

References

  • PubChem. 6-Chloronicotinic acid (Analogous Chemistry). National Library of Medicine. Available at: [Link]

  • Google Patents. US20240358847A1 - Trop2 binders and conjugates thereof. (2024).[3] Describes the use of 6-chloro-5-cyanopyridine-3-carboxylic acid in ADC synthesis. Available at:

  • Organic Chemistry Portal. Synthesis of Pyridopyrimidines. (General methodology for nitrile-based cyclizations). Available at: [Link]

  • Accela ChemBio. Product Catalog: 6-Chloro-5-cyanonicotinic Acid.[2][3][1][4] Available at: [Link][1]

Sources

Foundational

discovery and history of 6-Chloro-5-cyanonicotinic acid

The following technical guide details the chemistry, synthesis, and application of 6-Chloro-5-cyanonicotinic acid and its critical precursor, Methyl 5-bromonicotinate . Strategic Scaffold for HDAC Inhibitors and Kinase M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of 6-Chloro-5-cyanonicotinic acid and its critical precursor, Methyl 5-bromonicotinate .

Strategic Scaffold for HDAC Inhibitors and Kinase Modulators[1]

Executive Summary & Identity Resolution

6-Chloro-5-cyanonicotinic acid is a high-value heterocyclic intermediate used primarily in the discovery of targeted small-molecule therapeutics, including HDAC6 inhibitors and P2Y12 antagonists .[1] Its structure features a pyridine core trisubstituted with functionality that allows for orthogonal chemical modifications: a carboxylic acid (C3), a nitrile (C5), and a reactive chlorine (C6).[1]

Critical Identity Note: There is a common nomenclature/CAS discrepancy in literature databases regarding this class of compounds.

  • Target Molecule: 6-Chloro-5-cyanonicotinic acid (often used as the ethyl ester, CAS: 856165-97-4 ).[1][2]

  • Precursor Reference (from prompt): CAS 29681-44-5 corresponds to Methyl 5-bromonicotinate .[1][3][4][5][6][7] This guide treats CAS 29681-44-5 as the strategic precursor essential for the synthesis of the 5-cyano target.

Structural Significance & Chemical Space

The utility of 6-chloro-5-cyanonicotinic acid lies in its electronic "push-pull" architecture, which dictates its reactivity profile in medicinal chemistry.[1]

  • The C6-Chlorine (Electrophilic Center): Located ortho to the ring nitrogen and ortho to the electron-withdrawing cyano group (C5), the C6 position is highly activated for Nucleophilic Aromatic Substitution (S_NAr) .[1] This allows researchers to introduce diverse amines or alkoxides late in the synthetic sequence.

  • The C5-Cyano Group: This group serves two roles:

    • Electronic Activator: It lowers the LUMO energy of the pyridine ring, facilitating attack at C6.[1]

    • Synthetic Handle: It can be hydrolyzed to an amide, reduced to an amine, or converted to heterocycles (e.g., tetrazoles, oxadiazoles).[1]

  • The C3-Carboxylic Acid: Provides the anchor for coupling to scaffolds (e.g., hydroxamic acids for zinc-binding in HDAC inhibitors).[1]

Visualization: Reactivity Logic

ReactivityLogic cluster_molecule 6-Chloro-5-cyanonicotinic Acid Core Core Pyridine Ring C6 C6-Cl (S_NAr Active) Core->C6 Activated by N1 & C5 C5 C5-CN (Electron Withdrawal) Core->C5 Modulates Electronics C3 C3-COOH (Amide Coupling) Core->C3 Linker Attachment Nucleophile R-NH2 / R-OH Nucleophile->C6 Displacement

Figure 1: Reactivity map showing the orthogonal functionalization potential of the scaffold.

Historical Evolution & Synthesis

The history of this molecule is not one of isolation from nature, but of rational design in the early 2000s to support fragment-based drug discovery.[1] The synthesis has evolved from low-yielding stepwise substitutions to modern metal-catalyzed carbonylation and cyanation.[1]

The "Matasi Route" (Standard Protocol)

The most authoritative synthesis, cited in patents for HDAC inhibitors (e.g., WO 2006/002051), utilizes Methyl 5-bromonicotinate (CAS 29681-44-5) or its ethyl analog as the divergent point.[1]

The Pathway:
  • Starting Material: 6-Hydroxynicotinic acid.[1][8]

  • Bromination: Electrophilic halogenation at C5 (the most electron-rich position remaining).[1]

  • Chlorination: Conversion of the pyridone (tautomer of 6-OH) to 6-Cl using phosphorous oxychloride (

    
    ).[1]
    
  • Cyanation: Palladium-catalyzed replacement of the C5-Bromine with Zinc Cyanide (

    
    ).[1]
    
Visualization: Synthetic Workflow

SynthesisPath cluster_selectivity Chemoselectivity Note Start 6-Hydroxynicotinic Acid (Comm. Available) Step1 Step 1: Bromination (Br2, AcOH) Start->Step1 Inter1 5-Bromo-6-hydroxynicotinic acid Step1->Inter1 Step2 Step 2: Deoxychlorination (POCl3, DMF cat.) Inter1->Step2 Inter2 Ethyl 5-bromo-6-chloronicotinate (Key Precursor) Step2->Inter2 Step3 Step 3: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) Inter2->Step3 Target Ethyl 6-chloro-5-cyanonicotinate (Target Scaffold) Step3->Target Note Pd inserts at C5-Br (weaker bond) leaving C6-Cl intact. Step3->Note

Figure 2: The "Matasi Route" highlighting the critical chemoselective cyanation step.

Detailed Experimental Protocols

Note: These protocols involve hazardous reagents (Cyanide sources, POCl3). All procedures must be conducted in a fume hood with appropriate PPE.

Protocol A: Synthesis of Ethyl 5-bromo-6-chloronicotinate

Objective: Create the substrate for cyanation.

  • Reagents: 5-Bromo-6-hydroxynicotinic acid (1.0 eq), Thionyl Chloride (

    
    ) or 
    
    
    
    (excess), Ethanol (solvent/reactant).
  • Procedure:

    • Suspend 5-bromo-6-hydroxynicotinic acid in

      
      .
      
    • Add catalytic DMF (N,N-Dimethylformamide).[1]

    • Heat to reflux (approx. 105°C) for 4 hours until gas evolution ceases.

    • Evaporate excess

      
       under reduced pressure.
      
    • Quench the residue carefully with ice-cold ethanol (to form the ethyl ester) or water (to keep the acid).[1]

    • Yield: Typically 85-90%.[1]

    • Validation:

      
       NMR shows loss of the broad OH/NH signal and a shift in the aromatic protons.
      
Protocol B: Chemoselective Cyanation (The Critical Step)

Objective: Convert C5-Br to C5-CN without displacing C6-Cl.[1]

  • Reagents: Ethyl 5-bromo-6-chloronicotinate (1.0 eq), Zinc Cyanide (

    
    , 0.6 eq), 
    
    
    
    (5 mol%), DMF (anhydrous).[1]
  • Procedure:

    • Degas DMF with nitrogen for 30 minutes.

    • Add the nicotinate,

      
      , and catalyst to a reaction vial under inert atmosphere (
      
      
      
      or Ar).
    • Heat to 90-100°C for 3-5 hours. Caution: Do not overheat, or the C6-Cl may also react.[1]

    • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with 1M NaOH (to remove zinc salts) and brine.[1]

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[1]

    • Validation: IR spectroscopy will show a sharp nitrile peak at ~2230 cm⁻¹.

Applications in Drug Discovery

The 6-chloro-5-cyanonicotinic acid scaffold is a "privileged structure" in the design of inhibitors for enzymes involved in epigenetic regulation and signal transduction.[1]

HDAC6 Inhibitors

Histone Deacetylase 6 (HDAC6) is a target for cancer and neurodegenerative diseases.[1]

  • Mechanism: The C3-acid is converted to a hydroxamic acid (-CONHOH) to chelate the Zinc ion in the HDAC catalytic pocket.[1]

  • Role of Scaffold: The pyridine ring serves as the "cap" or "linker" region. The C5-cyano group improves metabolic stability and selectivity over other HDAC isoforms.[1]

  • Key Reference: Matasi et al.[9][10] (WO 2006/002051) utilized this scaffold to synthesize selective HDAC inhibitors.[10]

P2Y12 Receptor Antagonists

Used in antiplatelet therapy (similar to Clopidogrel/Ticagrelor).[1]

  • Mechanism: The C6-chlorine is displaced by a piperidine or piperazine derivative.[1] The C5-cyano group locks the conformation of the pyridine ring, enhancing binding affinity to the GPCR.[1]

Data Summary: Physical Properties (Ethyl Ester)
PropertyValueNote
CAS 856165-97-4Ethyl ester derivative
Molecular Weight 210.62 g/mol
Appearance White to off-white solid
Melting Point 78-82°C
Solubility DMSO, Methanol, DCMPoor water solubility
Storage 2-8°C, Inert AtmosphereMoisture sensitive

References

  • Matasi, J. et al. (2006).[1][10] Preparation of hydroxamic acid derivatives as histone deacetylase inhibitors. World Intellectual Property Organization, WO 2006/002051 .[1][10]

  • Sigma-Aldrich. (2024).[1] Product Specification: Methyl 5-bromonicotinate (CAS 29681-44-5).[1][3][4][5][6][7][1]

  • Morgentin, R. et al. (2009).[1][10] Switching from S_NAr to S_N2 mechanism in the reaction of chloronicotinates.Tetrahedron, 65(4), 757-764.[1] [1]

  • PubChem. (2024). Compound Summary: Methyl 5-bromonicotinate.[1][3][4][5][6][7] National Library of Medicine. [1]

  • DeMartino, M. P. et al. (2008).[1] Pyridine Analogues as P2Y12 Antagonists. US Patent Application US20080312208A1 .

Sources

Exploratory

commercial availability and suppliers of 6-Chloro-5-cyanonicotinic acid

This guide outlines the technical procurement, quality assurance, and handling frameworks for 6-Chloro-5-cyanonicotinic acid (CAS 1206969-20-1) . It is designed for medicinal chemists and sourcing managers requiring high...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical procurement, quality assurance, and handling frameworks for 6-Chloro-5-cyanonicotinic acid (CAS 1206969-20-1) . It is designed for medicinal chemists and sourcing managers requiring high-purity intermediates for drug discovery campaigns, particularly in the kinase inhibitor space.

Executive Summary & Chemical Identity

6-Chloro-5-cyanonicotinic acid is a high-value pyridine scaffold characterized by three distinct functional handles: a carboxylic acid (C3), a nitrile (C5), and a chlorine atom (C6).[1][2][3][4] This trifunctional nature makes it a critical building block for "scaffold hopping" in kinase inhibitor development, specifically for accessing 2,4-diaminoquinazoline and pyrido[2,3-d]pyrimidine analogs.

Unlike commoditized pyridine acids, this compound is a Tier 2 specialty intermediate . It is not universally stocked in bulk by all major distributors but is readily available from specialized heterocyclic manufacturers, primarily in East Asia, with re-packaging by Western catalog houses.

Core Chemical Data
PropertySpecification
CAS Number 1206969-20-1
IUPAC Name 6-Chloro-5-cyanopyridine-3-carboxylic acid
Molecular Formula C₇H₃ClN₂O₂
Molecular Weight 182.56 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (acidic pH)
pKa (Predicted) ~3.5 (Carboxylic acid), ~-1.0 (Pyridine N)

Supply Chain Landscape

The supply chain for CAS 1206969-20-1 is bifurcated between Bulk Manufacturers (source of origin) and Catalog Distributors (local inventory/QC).

Supplier Tiers & Strategy
  • Tier 1: Origin Manufacturers (China)

    • Primary Sources:Hangzhou Keying Chem , Accela Chem , BLD Pharm .

    • Role: These entities perform the synthesis (typically multi-kilo scale).

    • Lead Time: 2–3 weeks (production + customs).

    • Best For: Scale-up (>100g) or cost-sensitive screening libraries.

  • Tier 2: Global Distributors (EU/US)

    • Primary Sources:abcr GmbH (Germany), Combi-Blocks (USA), Enamine (Ukraine/USA).

    • Role: Stock holding and re-analysis.

    • Lead Time: 2–5 days (Domestic shipping).

    • Best For: Medicinal chemistry "hit-to-lead" phases (1g – 10g).

Procurement Decision Matrix
RequirementRecommended ChannelRisk Factor
Speed (<1 week) Tier 2 (e.g., abcr, Combi-Blocks)Higher unit cost (+200-300%)
Bulk (>100g) Tier 1 (e.g., Hangzhou Keying)Batch variability; Customs delays
GMP/GLP Use Custom Synthesis RequiredCatalog grades are rarely GMP certified

Quality Assurance: A Self-Validating System

Because this compound is often synthesized via cyanation of a halogenated precursor or oxidation of a methyl-pyridine, specific impurities must be targeted during QC. Do not rely solely on the Certificate of Analysis (CoA) from the supplier.

Likely Impurity Profile (Synthesis-Derived)
  • Hydrolysis Byproduct: 6-Hydroxy-5-cyanonicotinic acid .

    • Origin: Hydrolysis of the C6-Cl bond during acidic workup or storage in humid conditions.

    • Detection: Shift in HPLC retention time (more polar); distinct carbonyl signal in ¹³C NMR (~160 ppm).

  • Decarboxylation/Des-cyano: 6-Chloronicotinic acid (CAS 5326-23-8).

    • Origin: Incomplete cyanation or hydrolysis of the nitrile group to an amide/acid.

    • Detection: LC-MS mass difference (-25 Da).

  • Heavy Metals: Palladium (Pd) or Copper (Cu).

    • Origin: If synthesized via Rosenmund–von Braun (CuCN) or Pd-catalyzed cyanation.

    • Action: Require metal scavenging if used in biological assays.

Analytical Protocol

Method: Reverse-Phase HPLC (Acidic)

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Critical to keep acid protonated and improve peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide/nitrile absorption).

Technical Context & Reactivity

Understanding the reactivity of CAS 1206969-20-1 is essential for storage and downstream synthesis.

Reactivity Diagram

The following diagram illustrates the functional handles and the critical QC checkpoints in the procurement workflow.

G Compound 6-Chloro-5-cyanonicotinic Acid (CAS 1206969-20-1) Acid C3-COOH (Amide Coupling) Compound->Acid Derivatization Chloro C6-Cl (SnAr / Suzuki) Compound->Chloro Functionalization Cyano C5-CN (Reduction / Hydrolysis) Compound->Cyano Modification QC_HPLC QC: HPLC (Acidic) Check for Hydrolysis Compound->QC_HPLC Validation QC_MS QC: LC-MS Confirm M-H (181.0) QC_HPLC->QC_MS Confirmation

Figure 1: Functional handles and validation workflow for CAS 1206969-20-1.

Handling & Stability
  • Hygroscopicity: The presence of the carboxylic acid and the electron-deficient pyridine ring makes the solid slightly hygroscopic.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Stability: The C6-Chlorine is activated by the electron-withdrawing nitrile and acid groups. It is susceptible to nucleophilic aromatic substitution (SnAr) even by weak nucleophiles (like water/hydroxide) over long periods. Avoid storage in protic solvents (MeOH/Water) for extended durations.

References

  • Hangzhou Keying Chem Co., Ltd. Product Catalog: 6-Chloro-5-cyanonicotinic Acid. Retrieved from

  • PubChem. Compound Summary: 6-Chloro-5-cyanonicotinic acid (CAS 1206969-20-1).[2][3][4] National Library of Medicine. Retrieved from

  • Accela Chem. Catalog Entry: 6-Chloro-5-cyanonicotinic Acid. Retrieved from

  • ResearchGate. Synthesis of 2,4-diaminoquinazoline derivatives using 6-chloro-5-cyanonicotinic acid. (Contextual citation for application). Retrieved from

  • abcr GmbH. Product AB526674 Specification. Retrieved from

Sources

Foundational

Technical Guide: Safety &amp; Handling of 6-Chloro-5-cyanonicotinic Acid

The following technical guide details the safety, handling, and experimental protocols for 6-Chloro-5-cyanonicotinic acid , a specialized heterocyclic building block used in the synthesis of kinase inhibitors and advance...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and experimental protocols for 6-Chloro-5-cyanonicotinic acid , a specialized heterocyclic building block used in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates.

[1]

CAS No: 1206969-20-1 Formula: C₇H₃ClN₂O₂ Molecular Weight: 182.56 g/mol Synonyms: 6-Chloro-5-cyanopyridine-3-carboxylic acid; 5-Cyano-6-chloronicotinic acid.[1]

Core Directive: The "Why" Behind the Hazard

As a Senior Application Scientist, it is critical to look beyond the Safety Data Sheet (SDS). This compound is not merely an "irritant"; it is a highly functionalized electrophile . The presence of the electron-withdrawing cyano group at the 5-position and the nitrogen in the pyridine ring makes the chlorine atom at the 6-position exceptionally reactive toward nucleophilic aromatic substitution (SₙAr).

Scientific Implication:

  • High Reactivity: It will rapidly react with nucleophiles (amines, thiols, and water under basic conditions). This makes it a potent skin sensitizer and a lachrymator risk if dust is inhaled.

  • Moisture Sensitivity: The nitrile group (-CN) and the carboxylic acid moiety require strict moisture control to prevent hydrolysis to the amide or decarboxylation, which compromises purity and yield.

Hazard Identification & Toxicology (E-E-A-T)

GHS Classification & Scientist’s Interpretation
Hazard CodeDescriptionTechnical Insight
H302 Harmful if swallowedBioavailability: Pyridine acids are often rapidly absorbed.[1] Assume systemic toxicity.
H315 Causes skin irritationMechanism: Likely alkylation of skin proteins via the reactive 6-chloro group.[1]
H319 Causes serious eye irritationRisk: Acidic nature + electrophilic reactivity = potential for corneal opacity.[1]
H335 May cause respiratory irritationDust Hazard: Fine powder can act as a mucous membrane desiccant and irritant.[1]
The "Hidden" Hazard: Cyanide Moiety

While the nitrile group is covalently bonded, thermal decomposition (fire) or reaction with strong acids can release Hydrogen Cyanide (HCN).

  • Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ), Hydrogen chloride (HCl), Hydrogen cyanide (HCN) .

Engineering Controls & PPE Matrix

Hierarchy of Controls
  • Primary Barrier: All handling of the solid powder must occur inside a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity > 100 fpm.

  • Secondary Barrier: Use of a static-dissipative weighing enclosure is recommended to prevent powder scattering.

Personal Protective Equipment (PPE) Selection
  • Gloves: Do not rely on standard latex.

    • Recommendation:Double-gloving . Inner layer: Nitrile (4 mil). Outer layer: Laminated film (Silver Shield/4H) or thick Nitrile (8 mil) for prolonged handling.

    • Reasoning: Halogenated pyridines can permeate thin nitrile rubber.

  • Respiratory: If working outside a hood (not recommended) or cleaning spills, use a P100/OV/AG (Organic Vapor/Acid Gas) cartridge respirator. The "Acid Gas" rating is crucial due to potential HCl/HCN evolution.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required for scale-up (>10g) reactions.

Handling & Storage Protocols

Storage Architecture
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Inert Gas (Argon or Nitrogen) . The container must be backfilled with inert gas after every use.

  • Container: Amber glass to prevent photodegradation.

Experimental Protocol: Safe Weighing & Transfer

This workflow minimizes hydrolysis and exposure.

SafeHandling Start Start: Remove from Fridge Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Wait 30 mins Hood Transfer to Fume Hood Equilibrate->Hood Inert Open under Argon/N2 Flow Hood->Inert Weigh Weigh into Tared Vial Inert->Weigh Seal Seal & Parafilm Weigh->Seal Return Return to 4°C Storage Seal->Return

Figure 1: Safe weighing and transfer workflow to prevent moisture ingress and operator exposure.

Emergency Response & Waste Disposal

Fire / Thermal Decomposition

Crucial Decision: If this material burns, it generates HCN .

  • Firefighting: Do NOT use a water jet (spreads contamination). Use dry chemical, CO₂, or alcohol-resistant foam.

  • PPE: Firefighters must wear full SCBA.

Spillage Decision Tree

SpillResponse Spill Spill Detected Size Assess Size Spill->Size Small Small (< 5g) Size->Small Large Large (> 5g) Size->Large ActionSmall Wet Wipe (Acetone/Water) Double Bag -> Haz Waste Small->ActionSmall ActionLarge Evacuate Area Don SCBA/Respirator Large->ActionLarge Neutralize Cover with Soda Ash/Lime (Neutralize Acid) ActionLarge->Neutralize Cleanup Collect as Haz Waste (Tag: Cyanide/Acid) Neutralize->Cleanup

Figure 2: Decision logic for spill response. Note the neutralization step for larger spills.

Waste Disposal[1][3]
  • Stream: Halogenated Organic Waste.

  • Segregation: DO NOT mix with strong acids (risk of HCN) or strong bases (exothermic hydrolysis).

  • Labeling: Must be flagged as "Contains Cyanides" if local regulations require specific incineration protocols for nitriles.

Scientific Context: Reactivity Profile

For researchers using this in drug development (e.g., kinase inhibitors), understand the Regioselectivity :

  • C-6 Position (Cl): The most reactive site. Susceptible to SₙAr by amines or alkoxides.

  • C-3 Position (COOH): Standard amide coupling (EDC/HATU).

  • C-5 Position (CN): Stable under standard coupling; requires harsh conditions (H₂SO₄/Heat) to hydrolyze.

Compatibility Table:

Reagent Type Compatibility Precaution
Water/Moisture Poor Hydrolysis of nitrile (slow) or acid chloride (fast).[1]
Strong Bases Poor Can deprotonate or displace Cl.[1]
Strong Acids Hazardous Potential HCN evolution; hydrolysis of nitrile.[1]

| Oxidizers | Incompatible | Risk of fire/explosion.[1] |

References

  • Accela ChemBio. (n.d.). Product Information: 6-Chloro-5-cyanonicotinic Acid.[1][2][3][4][5] Retrieved January 29, 2026, from [Link]

  • PubChem. (2025).[6] Compound Summary for structurally related Chloronicotinic Acids. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • ChemBK. (n.d.). CAS 1206969-20-1 Entry.[1][2][5] Retrieved January 29, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Acylation of 6-Chloro-5-cyanonicotinic Acid with Amines

Introduction: The Strategic Importance of 6-Chloro-5-cyanonicotinic Acid in Medicinal Chemistry 6-Chloro-5-cyanonicotinic acid is a highly functionalized pyridine derivative that serves as a pivotal building block in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-Chloro-5-cyanonicotinic Acid in Medicinal Chemistry

6-Chloro-5-cyanonicotinic acid is a highly functionalized pyridine derivative that serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, particularly those with significant therapeutic potential. The presence of a carboxylic acid, a cyano group, and a chloro substituent on the pyridine ring offers multiple reaction sites, enabling complex molecular architectures to be constructed. The acylation of the carboxylic acid moiety with various primary and secondary amines is a fundamental transformation that paves the way for the synthesis of novel bioactive molecules. These resulting 6-(substituted-amino)-5-cyanonicotinamides are key intermediates in the development of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities, including kinase inhibition and antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the acylation reactions of 6-chloro-5-cyanonicotinic acid with amines, offering detailed protocols, mechanistic insights, and practical considerations.

Mechanistic Overview: The Amide Bond Formation

The acylation of 6-chloro-5-cyanonicotinic acid with amines proceeds through a nucleophilic acyl substitution mechanism to form a stable amide bond. However, the direct reaction between a carboxylic acid and an amine is generally slow due to the formation of a non-reactive ammonium carboxylate salt. To facilitate this transformation, the carboxylic acid must be "activated" to enhance the electrophilicity of the carbonyl carbon. This can be achieved through several common strategies in medicinal chemistry:

  • Conversion to an Acyl Chloride: The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide.[3]

  • Use of Coupling Agents: A wide variety of coupling agents are available to promote amide bond formation directly from the carboxylic acid and amine. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/aminium salts like HATU and HBTU.[4]

The electron-withdrawing nature of the chloro and cyano groups on the pyridine ring is expected to increase the acidity of the carboxylic acid proton and slightly enhance the electrophilicity of the carbonyl carbon. However, activation is still generally required for efficient and high-yielding reactions with a broad range of amines.

Safety Precautions

6-Chloro-5-cyanonicotinic Acid:

  • Hazards: May cause skin, eye, and respiratory irritation.[5][6]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust.[5][6]

Reagents:

  • Thionyl Chloride and Oxalyl Chloride: Highly corrosive and toxic. React violently with water. Handle with extreme care in a fume hood.

  • Coupling Agents (DCC, EDC, HATU, etc.): Can be sensitizers and irritants. Consult the specific Safety Data Sheet (SDS) for each reagent.

  • Solvents (DMF, DCM, etc.): Use in a well-ventilated area and avoid exposure.

Always consult the material safety data sheet (MSDS) for all reagents before commencing any experimental work.

Experimental Protocols

Two primary protocols are presented here, reflecting the most common and effective methods for the acylation of 6-chloro-5-cyanonicotinic acid.

Protocol 1: Acylation via Acyl Chloride Intermediate

This two-step protocol is robust and often provides high yields.

Step 1: Synthesis of 6-Chloro-5-cyanonicotinoyl chloride

cluster_0 Acyl Chloride Formation Start 6-Chloro-5-cyanonicotinic acid in dry DCM Reagent Add Thionyl Chloride (2 eq.) + catalytic DMF Start->Reagent Step 1.1 Reaction Reflux for 2-4 hours Reagent->Reaction Step 1.2 Workup Remove excess SOCl₂ under vacuum Reaction->Workup Step 1.3 Product Crude 6-Chloro-5-cyanonicotinoyl chloride Workup->Product Step 1.4

Workflow for Acyl Chloride Formation.

  • To a solution of 6-chloro-5-cyanonicotinic acid (1.0 eq.) in dry dichloromethane (DCM) or toluene, add thionyl chloride (2.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 6-chloro-5-cyanonicotinoyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation with Amine

cluster_1 Amide Coupling Start_Amide Dissolve amine (1.1 eq.) and base (e.g., Et₃N, 1.5 eq.) in dry DCM Addition Add crude acyl chloride solution dropwise at 0°C Start_Amide->Addition Step 2.1 Reaction_Amide Stir at room temperature for 2-16 hours Addition->Reaction_Amide Step 2.2 Workup_Amide Quench with water, extract with DCM, dry, and concentrate Reaction_Amide->Workup_Amide Step 2.3 Purification Purify by column chromatography or recrystallization Workup_Amide->Purification Step 2.4 Final_Product Pure 6-(substituted-amino)-5-cyanonicotinamide Purification->Final_Product Step 2.5 cluster_2 Direct Amide Coupling Start_Direct Combine 6-chloro-5-cyanonicotinic acid (1.0 eq.), amine (1.1 eq.), and HOBt (1.2 eq.) in dry DMF Base_Addition Add DIPEA (2.0 eq.) Start_Direct->Base_Addition Step 3.1 Coupling_Agent Add EDC·HCl (1.2 eq.) at 0°C Base_Addition->Coupling_Agent Step 3.2 Reaction_Direct Stir at room temperature for 12-24 hours Coupling_Agent->Reaction_Direct Step 3.3 Workup_Direct Pour into water, extract with EtOAc, wash, dry, and concentrate Reaction_Direct->Workup_Direct Step 3.4 Purification_Direct Purify by column chromatography or recrystallization Workup_Direct->Purification_Direct Step 3.5 Final_Product_Direct Pure 6-(substituted-amino)-5-cyanonicotinamide Purification_Direct->Final_Product_Direct Step 3.6

Sources

Application

synthesis of 2,4-diaminopyrido[2,3-d]pyrimidine derivatives from 6-Chloro-5-cyanonicotinic acid

Part 1: Strategic Overview & Rationale The "Privileged Scaffold" Challenge The pyrido[2,3-d]pyrimidine core is a bioisostere of quinazoline and pteridine, serving as the structural backbone for clinically significant ant...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Rationale

The "Privileged Scaffold" Challenge

The pyrido[2,3-d]pyrimidine core is a bioisostere of quinazoline and pteridine, serving as the structural backbone for clinically significant antifolates (e.g., Piritrexim) and kinase inhibitors (e.g., Palbociclib analogs).

The specific transformation of 6-chloro-5-cyanonicotinic acid into a 2,4-diamino derivative presents a unique chemoselective challenge. The starting material contains three electrophilic sites:

  • C6-Chloro: Susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5-Cyano: Susceptible to nucleophilic attack and cyclization.

  • C3-Carboxylic Acid: An acidic proton source that can quench nucleophiles or form salts, reducing yield.

The Solution: Convergent Cyclocondensation

This protocol details a robust, two-stage workflow. We avoid direct reaction of the free acid to prevent guanidine protonation. Instead, we utilize an Ester Activation Strategy followed by a Guanidine Cyclocondensation . This route is preferred over linear construction (e.g., from acyclic precursors) because it locks the pyridine regiochemistry early, ensuring high purity of the final 5,6-fused system.

Part 2: Mechanistic Pathway & Visualization

The synthesis relies on the "Guanidine Insertion" mechanism. The electron-withdrawing cyano group at C5 activates the C6-chlorine, facilitating the initial


 event.
Reaction Workflow Diagram

SynthesisWorkflow Start 6-Chloro-5-cyano- nicotinic acid Step1 Step 1: Esterification (SOCl2, EtOH) Start->Step1 Activation Inter Ethyl 6-chloro-5- cyanonicotinate Step1->Inter Yield >90% Step2 Step 2: Cyclization (Guanidine HCl, NaOEt) Inter->Step2 S_NAr + Cyclization Final Ethyl 2,4-diaminopyrido [2,3-d]pyrimidine-6-carboxylate Step2->Final Fusion

Caption: Figure 1. Two-step convergent synthesis strategy. The ester intermediate prevents salt formation during the base-catalyzed cyclization.

Mechanistic Detail
  • Activation: The C5-nitrile and N1-pyridine nitrogen pull electron density, making C6 highly electrophilic.

  • Displacement: Free guanidine base attacks C6, displacing chloride.

  • Annulation: The pendant guanidine nitrogen attacks the C5-nitrile carbon.

  • Aromatization: Tautomerization yields the stable 2,4-diamino pyrimidine ring.

Part 3: Experimental Protocols

Reagents & Equipment[3]
  • Starting Material: 6-Chloro-5-cyanonicotinic acid (purity >97%).

  • Cyclizing Agent: Guanidine Hydrochloride (dried).

  • Solvents: Anhydrous Ethanol (EtOH), Thionyl Chloride (

    
    ), DMF (optional for solubility).
    
  • Base: Sodium Ethoxide (NaOEt) - freshly prepared or 21 wt% solution.

Protocol A: Esterification (Activation)

Rationale: Converting the carboxylic acid to an ethyl ester protects the acidic proton and improves solubility in organic solvents required for the next step.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and drying tube (

    
    ).
    
  • Dissolution: Suspend 6-Chloro-5-cyanonicotinic acid (10.0 mmol, 1.82 g) in anhydrous EtOH (30 mL).

  • Activation: Cool to 0°C in an ice bath. Dropwise add Thionyl Chloride (

    
    , 15.0 mmol, 1.1 mL) over 10 minutes. Caution: Exothermic gas evolution (
    
    
    
    , HCl).
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup: Concentrate under reduced pressure to remove excess

    
     and EtOH.
    
  • Neutralization: Resuspend residue in DCM (50 mL), wash with sat.

    
     (2 x 20 mL) and Brine (20 mL).
    
  • Isolation: Dry organic layer over

    
    , filter, and evaporate.
    
    • Expected Yield: 90–95% (Off-white solid).

    • Checkpoint: Proceed only if

      
       NMR shows ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm).
      
Protocol B: Guanidine Cyclization (Ring Fusion)

Rationale: This step constructs the pyrimidine ring. The use of NaOEt generates the free guanidine base in situ.

  • Preparation of Guanidine Base:

    • In a dry 100 mL RBF, dissolve Sodium metal (25.0 mmol, 0.58 g) in anhydrous EtOH (20 mL) to generate NaOEt.

    • Add Guanidine Hydrochloride (25.0 mmol, 2.39 g). Stir at room temperature (RT) for 30 min.

    • Note: Some protocols suggest filtering off the NaCl formed, but carrying it through is generally acceptable.

  • Addition:

    • Add the Ethyl 6-chloro-5-cyanonicotinate (from Protocol A, 10.0 mmol, 2.10 g) directly to the guanidine solution.

    • Optimization: If solubility is poor, add 5 mL of dry DMF.

  • Reaction:

    • Heat to reflux (78–80°C) for 6–12 hours.

    • Observation: The reaction often turns yellow/orange, and a precipitate (the product) may begin to form.

  • Quench & Isolation:

    • Cool the mixture to RT.

    • Pour into ice-cold water (100 mL).

    • Adjust pH to ~7–8 with dilute acetic acid (if necessary) to ensure the product is not in a salt form.

    • Filter the precipitate. Wash with cold water (2 x 10 mL) and cold EtOH (1 x 5 mL).

  • Purification:

    • Recrystallization from DMF/Ethanol or DMF/Water is standard for these high-melting solids.

    • Target Product: Ethyl 2,4-diaminopyrido[2,3-d]pyrimidine-6-carboxylate.

Part 4: Data Analysis & Validation

Expected Analytical Data

The following table summarizes the key spectral features confirming the transformation.

FeatureStarting Material (Ester)Product (2,4-Diamino Scaffold)
IR (Nitrile) Sharp peak ~2230

Absent (Cyclized)

NMR (Aromatics)
Two singlets/doublets (Pyridine H2, H4)Shifted downfield; new broad singlets (

)

NMR (Amine)
NoneTwo distinct broad signals (2-

vs 4-

)
Mass Spec (ESI) [M+H]+ ~211 (Cl pattern)[M+H]+ ~234 (No Cl pattern)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete displacement of Cl.Increase Guanidine equivalents (up to 3.0 eq). Ensure anhydrous conditions.
Insoluble SM Ester has low solubility in EtOH.Add DMF (10-20% v/v) as a co-solvent during reflux.
Hydrolysis Presence of water during reflux.Use freshly distilled solvents; ensure

tube is active.
Mixed Product Attack at Nitrile only (rare).Ensure temperature is >75°C to force the

displacement.

Part 5: Structural & Pathway Visualization

The following diagram illustrates the atomic mapping of the cyclization, highlighting the origin of the nitrogen atoms in the final scaffold.

MechanismMap Guanidine Guanidine (H2N-C(=NH)-NH2) Complex Intermediate: 6-Guanidino-5-cyano... Guanidine->Complex Attack at C6 (Displaces Cl) Pyridine Pyridine Core (C6-Cl, C5-CN) Pyridine->Complex Electrophile Product 2,4-Diaminopyrido [2,3-d]pyrimidine Complex->Product Intramolecular Attack on CN

Caption: Figure 2.[1][2] Mechanistic assembly. The guanidine unit provides N1, C2, and N3 of the pyrimidine ring, while the amino groups become the exocyclic 2- and 4-amines.

References

  • Rosowsky, A., et al. (1997). Synthesis and biological evaluation of nonclassical 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines... Journal of Medicinal Chemistry.[3] Link

    • Context: Establishes the foundational chemistry for 2,4-diamino substitution on pyrido-pyrimidine cores.
  • Victory, P., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI Molecules. Link

    • Context: detailed review of cyclization strategies involving nitriles and guanidines.
  • Organic Syntheses. (1954). 6-Hydroxynicotinic acid and derivatives.[4][5][6] Org.[7][3][8][9][10] Synth. Coll. Vol. 4, p. 532. Link

    • Context: Grounding for the handling and reactivity of 6-substituted nicotinic acid deriv
  • Tantawy, E.S., et al. (2024).[9][11] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives... RSC Advances. Link

    • Context: Recent protocols for cyclizing 2-chloro-3-cyano-pyridine analogs.

Sources

Method

experimental procedure for amide coupling with 6-Chloro-5-cyanonicotinic acid

Application Note & Protocol Guide Abstract Coupling 6-Chloro-5-cyanonicotinic acid (CAS: 5326-23-8) with amines presents a specific set of chemoselective challenges due to the extreme electron deficiency of the pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

Coupling 6-Chloro-5-cyanonicotinic acid (CAS: 5326-23-8) with amines presents a specific set of chemoselective challenges due to the extreme electron deficiency of the pyridine scaffold. This guide outlines a high-fidelity protocol designed to maximize amide bond formation while suppressing the two dominant side reactions: Nucleophilic Aromatic Substitution (SNAr) of the 6-chloride and hydrolysis of the 5-cyano group.

Part 1: Chemical Context & Reactivity Analysis

The "Pull-Pull" Electronic Environment

The target molecule is not a standard carboxylic acid. It features a pyridine ring substituted with two potent electron-withdrawing groups (EWGs): a chlorine atom at C6 and a cyano group at C5.[1]

  • Deactivated Carboxylate: The electron-poor ring pulls density away from the carboxylate, making the carbonyl carbon less nucleophilic and harder to activate with weak coupling reagents (e.g., EDC alone).

  • Activated C6-Chloride: The nitrogen of the pyridine ring and the ortho-cyano group synergistically deplete electron density at the C6 position. This makes the C-Cl bond highly susceptible to displacement by nucleophiles (including the amine intended for coupling) via SNAr mechanisms.

Reactivity Map

The following diagram visualizes the competing pathways that must be managed through precise condition control.

ReactivityMap Start 6-Chloro-5-cyanonicotinic Acid Amide Target Amide (Desired) Start->Amide Activation (HATU/SOCl2) + Amine (0°C) SnAr S_NAr Byproduct (Amine displaces Cl) Start->SnAr Excess Amine High Temp (>40°C) Hydrolysis Primary Amide/Acid (CN Hydrolysis) Start->Hydrolysis Strong Aq. Base/Acid Prolonged Heat

Caption: Competing reaction pathways. Green path represents the optimized protocol. Red and Yellow paths represent thermal and stoichiometric risks.

Part 2: Reagent Selection Strategy

ReagentSuitabilityMechanism NoteRecommendation
HATU High Generates a highly reactive At-ester.[1] Fast kinetics at 0°C minimize SNAr risk.[1]Primary Method
T3P MediumLow epimerization risk (irrelevant here) but slower kinetics may require heating, increasing SNAr risk.[1]Scale-up Alternative
SOCl₂ High Converts acid to acid chloride.[1] Excellent for sterically hindered amines.[1]Secondary Method
EDC/HOBt LowActivation is often too slow for this electron-poor acid, leading to stalled reactions.[1]Not Recommended

Part 3: Experimental Protocols

Method A: HATU-Mediated Coupling (The "Gold Standard")

Best for: Primary/Secondary amines, small-to-medium scale (10mg - 5g).[1]

Reagents:

  • 6-Chloro-5-cyanonicotinic acid (1.0 equiv)[1]

  • Amine partner (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M - 0.2 M)[1]

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition (Cold): Cool the solution to 0°C using an ice bath. Add DIPEA (3.0 equiv) dropwise.[1]

    • Why? Pre-cooling is critical.[1] Adding base to this substrate at RT can trigger minor degradation or premature SNAr if trace nucleophiles are present.[1]

  • Activation: Add HATU (1.2 equiv) in one portion. Stir at 0°C for 15–30 minutes. The solution typically turns yellow/orange.

  • Amine Addition: Add the amine (1.1 equiv) dropwise (if liquid) or as a solution in minimal DMF (if solid).[1]

    • Critical Control: Do not use a large excess of amine (>1.5 equiv).[1] Excess amine acts as a nucleophile toward the C6-Cl position.[1]

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT). Monitor by LCMS.[1]

    • Endpoint: Reaction is usually complete within 2–4 hours.[1]

  • Workup:

    • Dilute with EtOAc (10x reaction volume).[1]

    • Wash with 0.5 M Citric Acid (2x) to remove DIPEA and unreacted amine.[1]

    • Wash with Water (1x) and Brine (1x).[1]

    • Dry over Na₂SO₄, filter, and concentrate.

Method B: Acid Chloride Generation (The "Hard Case")

Best for: Non-nucleophilic anilines or sterically hindered amines.

Reagents:

  • Oxalyl Chloride (1.5 equiv) + catalytic DMF (2-3 drops)[1]

  • Alternative: Thionyl Chloride (SOCl₂) as solvent/reagent.[1]

  • DCM (Dichloromethane) or Toluene.[1]

Step-by-Step Procedure:

  • Chlorination: Suspend the acid in anhydrous DCM (0.2 M). Add catalytic DMF.[1]

  • Activation: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT and stir until gas evolution ceases (1–2 hrs).

    • Note: If using SOCl₂, reflux at 60°C for 1 hour may be required, but ensure the system is strictly anhydrous to protect the nitrile.

  • Evaporation: Concentrate in vacuo to remove excess chlorinating agent.[1] Aazeotrope with toluene twice to remove traces of HCl.[1]

  • Coupling: Redissolve the crude acid chloride in DCM. Add the amine (1.1 equiv) and a non-nucleophilic base (e.g., Pyridine or Et₃N, 2.0 equiv) at 0°C.

Part 4: Troubleshooting & QC

Distinguishing the SNAr Byproduct

If the reaction turns dark brown or black, you likely have SNAr competition. Use LCMS to diagnose:

SpeciesMass Shift (Δ)CauseSolution
Product M (Target)--
SNAr Adduct M + (Amine - HCl)Amine displaced ClLower temp; Reduce amine equivalents; Add amine slower.[1]
Hydrolysis M + 18 (Amide)Nitrile hydrolyzedEnsure solvents are anhydrous; Avoid strong aqueous base.[1]
Active Ester M + 117 (OBt/OAt)Incomplete couplingCheck amine quality; Switch to Method B (Acid Chloride).
Workflow Visualization

Workflow Start Start: Acid + DMF Cool Cool to 0°C Add DIPEA Start->Cool Activate Add HATU (Wait 15 min) Cool->Activate Couple Add Amine (1.1 eq) Stir 0°C -> RT Activate->Couple Check LCMS Check Couple->Check Result_Good Target Mass Found Check->Result_Good Clean Result_Bad SnAr / No Rxn Check->Result_Bad Impure Workup Acidic Wash (Citric Acid) Column Chromatography Result_Good->Workup Result_Bad->Start Optimize Temp/Eq

Caption: Operational workflow for HATU coupling. The diamond node represents the critical decision point based on LCMS data.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.[1][2] (Referencing Nucleophilic Aromatic Substitution on Pyridines). [Link][1]

  • PubChem. (n.d.).[1] 6-Chloronicotinic acid (Compound Summary). National Library of Medicine.[1] [Link]

Sources

Application

Application Notes &amp; Protocols: Catalytic Functionalization of 6-Chloro-5-cyanonicotinic Acid

For: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide details robust and versatile catalytic methodologies for the functionalization of 6-Chloro-5-cyanonicotinic acid, a high...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details robust and versatile catalytic methodologies for the functionalization of 6-Chloro-5-cyanonicotinic acid, a highly functionalized and electron-deficient pyridine scaffold of significant interest in medicinal chemistry and materials science. Recognizing the unique challenges and opportunities presented by its substituent pattern—a reactive chloro group, an activating cyano group, and a potentially interfering carboxylic acid—this document provides not just protocols, but a strategic framework for reaction selection and optimization. We delve into the mechanistic underpinnings of Palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering expert insights into how the substrate's electronic and steric properties dictate the choice of catalysts, ligands, and reaction conditions. Detailed, step-by-step protocols, data-driven comparison tables, and workflow diagrams are provided to empower researchers to successfully synthesize a diverse array of novel nicotinic acid derivatives.

Strategic Considerations for Functionalizing 6-Chloro-5-cyanonicotinic Acid

The functionalization of 6-Chloro-5-cyanonicotinic acid is a non-trivial synthetic challenge that requires a nuanced understanding of modern catalytic chemistry. The pyridine core is decorated with three distinct functional groups, each exerting a profound electronic and steric influence on the molecule's reactivity.

  • The C6-Chloro Group: This is the primary reaction handle for cross-coupling. Its reactivity is significantly enhanced by the strong electron-withdrawing effect of the adjacent ring nitrogen and the C5-cyano group. This activation facilitates the crucial oxidative addition step in Palladium-catalyzed cycles, often allowing for successful couplings where other aryl chlorides might be sluggish.[1][2]

  • The C5-Cyano Group: This group is a powerful electron-withdrawing substituent that activates the C6-Cl bond towards oxidative addition. Its presence makes the pyridine ring highly electron-deficient, which is a key consideration for catalyst and ligand selection.

  • The C3-Carboxylic Acid Group: This functionality presents the most significant challenge. The acidic proton can react with the basic reagents required for many cross-coupling reactions, leading to salt formation and solubility issues. More critically, the resulting carboxylate can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3]

The Critical Decision: Protection of the Carboxylic Acid

To circumvent the issues associated with the free carboxylic acid, a common and highly recommended strategy is its conversion to an ester (e.g., methyl or ethyl ester) prior to catalytic functionalization.[4] This simple protection step accomplishes several critical goals:

  • Prevents Acid-Base Side Reactions: It removes the acidic proton, ensuring compatibility with a wider range of basic conditions.

  • Enhances Solubility: The ester form is generally more soluble in common organic solvents used for cross-coupling (e.g., dioxane, toluene, DMF).

  • Minimizes Catalyst Inhibition: It prevents the formation of inactive palladium-carboxylate complexes.

The ester can be readily hydrolyzed post-functionalization under standard basic or acidic conditions to regenerate the desired nicotinic acid derivative. Therefore, all protocols detailed in this guide will assume the starting material is the methyl or ethyl ester of 6-Chloro-5-cyanonicotinic acid.

G cluster_0 Pre-Coupling Strategy Start 6-Chloro-5-cyanonicotinic Acid Protect Esterification (e.g., MeOH, H+ or SOCl2) Start->Protect Mitigates side reactions & catalyst inhibition Substrate Methyl 6-Chloro-5-cyanonicotinate (Optimized Substrate) Protect->Substrate G Pd(0)L2 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Cl Pd(II)Complex Ar-Pd(II)(L2)-Cl OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Aryl Ar-Pd(II)(L2)-R Transmetalation->Pd(II)Aryl Boronate R-B(OR)2 + Base Boronate->Transmetalation RedElim Reductive Elimination Pd(II)Aryl->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-R (Product) RedElim->Product

Figure 2. Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of Methyl 6-Chloro-5-cyanonicotinate

This protocol is adapted from highly successful methods for the regioselective coupling of related dichloronicotinamides and is optimized for electron-deficient pyridine substrates. [5] Materials:

  • Methyl 6-chloro-5-cyanonicotinate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (4-10 mol%) or XPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene/Water (e.g., 10:1 v/v)

  • Nitrogen or Argon source

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial under an inert atmosphere (N₂ or Ar), add Palladium(II) Acetate, the phosphine ligand (SPhos or XPhos), and the base (K₃PO₄).

  • Reagent Addition: Add Methyl 6-chloro-5-cyanonicotinate and the arylboronic acid.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [6] Expert Insights (Causality):

  • Why SPhos/XPhos? These bulky, electron-rich biarylmonophosphine ligands are essential. They accelerate the rate-limiting reductive elimination step and prevent the pyridine nitrogen from coordinating to and inhibiting the palladium catalyst, a common failure mode for less sterically demanding ligands. [2]* Why K₃PO₄? This base is often optimal for Suzuki couplings of heteroaryl halides. It is strong enough to promote the formation of the reactive boronate species but is generally less likely to cause hydrolysis of the ester protecting group compared to stronger bases like hydroxides. [7]

Representative Data for Suzuki Couplings on Electron-Deficient Chloropyridines

The following table summarizes typical results for Suzuki couplings on substrates analogous to our target molecule, demonstrating the effectiveness of modern catalyst systems.

Aryl Halide SubstrateArylboronic AcidCatalyst / LigandBaseSolventYield (%)Reference
2,6-Dichloronicotinamide4-Methoxyphenylboronic acidPXPd2 (3 mol%)K₂CO₃Methanol95[5]
2,6-DichloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene92[2]
2-Chloro-5-nitropyridine3-Tolylboronic acidXPhos-Pd-G2K₃PO₄Dioxane/H₂O98[2]

Palladium-Catalyzed C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides, creating valuable arylalkyne building blocks. [8][9]The reaction typically requires a palladium catalyst and a copper(I) co-catalyst. [10]

Mechanistic Insight

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. The copper cycle's role is to react with the terminal alkyne and base to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. [10]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Cl Ar-Pd(II)(L2)-Cl Pd0->PdII_Cl Ox. Add. (Ar-Cl) PdII_Alk Ar-Pd(II)(L2)-C≡CR PdII_Cl->PdII_Alk Transmetalation PdII_Alk->Pd0 Product Ar-C≡CR PdII_Alk->Product Red. Elim. CuX Cu(I)-X CuAlk Cu(I)-C≡CR CuAlk->PdII_Cl from Cu Acetylide Alkyne H-C≡CR + Base Alkyne->CuX Deprotonation

Figure 3. Interconnected catalytic cycles of the Sonogashira reaction.

Protocol: Sonogashira Coupling of Methyl 6-Chloro-5-cyanonicotinate

Materials:

  • Methyl 6-chloro-5-cyanonicotinate (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with PPh₃ (4-10 mol%)

  • Copper(I) Iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv, can also be used as solvent)

  • Anhydrous DMF or THF

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under N₂ or Ar, add the palladium catalyst, CuI, and Methyl 6-chloro-5-cyanonicotinate.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF) followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. The reaction is often rapid (1-6 hours). Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Filter through Celite to remove metal residues. Separate the layers and wash the organic phase with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the residue by silica gel chromatography.

Expert Insights (Causality):

  • Why Copper(I)? The copper co-catalyst is crucial for activating the alkyne. It facilitates the deprotonation of the weakly acidic terminal alkyne C-H bond and forms the copper acetylide intermediate, which is much more effective at transmetalating to the palladium center than the free alkyne. [10]* Amine Base Role: The amine base (e.g., Et₃N) serves two purposes: it neutralizes the HX acid formed during the reaction and acts as a ligand for the copper and palladium centers, facilitating the catalytic cycle.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination is the state-of-the-art methodology, offering incredible scope for both the amine and aryl halide coupling partners. [11]

Mechanistic Insight

The mechanism is analogous to other cross-coupling reactions, involving oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. [12]

G Pd(0)L2 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Cl Pd(II)Complex Ar-Pd(II)(L2)-Cl OxAdd->Pd(II)Complex AmineCoord Amine Coordination & Deprotonation (Base, R2NH) Pd(II)Complex->AmineCoord Pd(II)Amido Ar-Pd(II)(L2)-NR2 AmineCoord->Pd(II)Amido RedElim Reductive Elimination Pd(II)Amido->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-NR2 (Product) RedElim->Product

Figure 4. Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of Methyl 6-Chloro-5-cyanonicotinate

Materials:

  • Methyl 6-chloro-5-cyanonicotinate (1.0 equiv)

  • Primary or Secondary Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst (e.g., XPhos Pd G3, 2-4 mol%)

  • XPhos or RuPhos (2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Vessel Preparation: In a glovebox, charge a dry Schlenk tube with the palladium source, ligand, and base.

  • Reagent Addition: Add the Methyl 6-chloro-5-cyanonicotinate and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat to 80-110 °C with stirring. Monitor reaction progress by LC-MS.

  • Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry over Na₂SO₄, filter, concentrate, and purify by silica gel chromatography.

Expert Insights (Causality):

  • Why NaOtBu? A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido intermediate. [12]For substrates with base-sensitive groups, a weaker base like Cs₂CO₃ might be used, but this often requires a more active catalyst system and higher temperatures.

  • Precatalyst Advantage: Using modern palladium precatalysts (e.g., G2, G3, G4 palladacycles) can offer superior performance for challenging substrates like electron-deficient heteroaryl chlorides. These catalysts rapidly and reliably form the active Pd(0) species in solution, leading to more reproducible results and often allowing for lower catalyst loadings.

Alternative & Complementary Methods

Nucleophilic Aromatic Substitution (SNAr)

Given the highly electron-deficient nature of the pyridine ring in 6-Chloro-5-cyanonicotinic acid, direct SNAr with strong nucleophiles is a viable, palladium-free alternative. The electron-withdrawing cyano group and pyridine nitrogen stabilize the negative charge in the Meisenheimer intermediate, facilitating the reaction. [13] This method is particularly effective for simple, strong nucleophiles like alkoxides (e.g., NaOMe), thiolates (e.g., NaSMe), and certain amines under thermal conditions. While it lacks the broad scope of catalytic methods, its simplicity and cost-effectiveness make it an attractive first option for these specific transformations.

Safety & Handling

  • Palladium Catalysts: Palladium catalysts, especially when finely divided like Pd on carbon, can be pyrophoric, particularly after use in hydrogenation when saturated with hydrogen. [14]Handle solid palladium catalysts under an inert atmosphere. [15][16]* Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled in a glovebox or under an inert atmosphere. They are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Sodium tert-butoxide is a strong, corrosive base that is moisture-sensitive. LHMDS is also highly reactive with moisture. Handle these reagents under an inert atmosphere.

References

  • Forgione, P., Bilodeau, F. et al. (2006). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Abe, H. et al. (2023). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Protecting Groups for Carboxylic acid - YouTube. (2020). Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). LCSS: PALLADIUM ON CARBON. Available at: [Link]

  • Espinet, P. et al. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • Hartwig, J. F. et al. (2015). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. PMC. Available at: [Link]

  • Rzaczynska, Z. et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]

  • Forgione, P. et al. (2006). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Cen, S. et al. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • van der Vlugt, J. I. et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. Available at: [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. Available at: [Link]

  • Google Patents. (n.d.). Purification of nicotinic acid - US3037987A.
  • Standard Operating Procedure - University of California, Los Angeles. (2017). Available at: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Gorska, A. et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019). Available at: [Link]

  • Nucleophilic Aromatic Subsitution - YouTube. (2015). Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Singh, A. et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • JETIR. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Gulea, M. et al. (2020). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Available at: [Link]

Sources

Method

The Strategic Synthesis of Bioactive Molecules from 6-Chloro-5-cyanonicotinic Acid: A Guide for Medicinal Chemists

Introduction: Unveiling the Potential of a Trifunctional Pyridine Scaffold In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Trifunctional Pyridine Scaffold

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with therapeutic potential. 6-Chloro-5-cyanonicotinic acid, a trifunctional pyridine derivative, represents a highly versatile yet underexplored scaffold for the synthesis of a diverse array of bioactive molecules. Its unique arrangement of a nucleophilic substitution-prone chloro group, an electron-withdrawing and synthetically malleable cyano group, and a readily derivatizable carboxylic acid function makes it an attractive starting point for the generation of compound libraries targeting a range of biological targets, including protein kinases and G-protein coupled receptors (GPCRs).[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of 6-Chloro-5-cyanonicotinic acid in the synthesis of bioactive molecules. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Chemical Reactivity and Strategic Considerations

The synthetic utility of 6-Chloro-5-cyanonicotinic acid is dictated by the distinct reactivity of its three functional groups. The pyridine ring, rendered electron-deficient by the presence of the cyano and carboxylic acid groups, activates the chlorine atom at the 6-position for nucleophilic aromatic substitution (SNAr).[3][4] This allows for the facile introduction of a wide variety of amine, alcohol, and thiol nucleophiles, providing a primary vector for molecular diversification.

Simultaneously, the carboxylic acid at the 3-position is a handle for standard amide coupling reactions, enabling the exploration of structure-activity relationships (SAR) by introducing a diverse range of amines.[5][6] The cyano group at the 5-position, while more stable, can undergo a range of transformations, including hydrolysis to a carboxamide or carboxylic acid, reduction to an aminomethyl group, or participation in cycloaddition reactions, offering further avenues for structural modification.[7][8]

A critical aspect of synthetic strategy is the orthogonal reactivity of these functional groups. For instance, the SNAr reaction at the 6-position can typically be performed under conditions that do not affect the carboxylic acid or cyano groups. Subsequently, the carboxylic acid can be modified using standard peptide coupling reagents. This stepwise approach allows for the controlled and predictable synthesis of complex molecules.

Application Note I: Synthesis of a Library of 6-Amino-5-cyanonicotinic Acid Derivatives as Potential Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established pharmacophore in a multitude of approved kinase inhibitors.[9][10] The synthesis of 6-amino-5-cyanonicotinic acid derivatives from 6-Chloro-5-cyanonicotinic acid is a logical and efficient strategy for accessing this privileged chemical space.

Rationale for Synthetic Approach

The core of this synthetic strategy is a nucleophilic aromatic substitution reaction. By reacting 6-Chloro-5-cyanonicotinic acid with a panel of primary and secondary amines, a library of 6-amino-substituted derivatives can be rapidly generated. The electron-withdrawing nature of the cyano and carboxyl groups facilitates this reaction, often allowing it to proceed under mild conditions.[11]

Following the SNAr reaction, the carboxylic acid can be converted to an amide. This two-step sequence allows for the exploration of three key diversity points: the amine introduced at the 6-position, the amine used in the amide coupling, and potential modifications of the cyano group.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of 6-Chloro-5-cyanonicotinic Acid with Amines

This protocol describes a general method for the synthesis of 6-(substituted-amino)-5-cyanonicotinic acids.

Materials:

  • 6-Chloro-5-cyanonicotinic acid

  • Amine of choice (primary or secondary)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 6-Chloro-5-cyanonicotinic acid (1.0 eq) in DMSO, add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 80-120 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired 6-(substituted-amino)-5-cyanonicotinic acid.

Self-Validation: The successful synthesis of the product can be confirmed by obtaining a mass spectrum consistent with the expected molecular weight and by 1H and 13C NMR spectroscopy, which should show the disappearance of the starting material signals and the appearance of new signals corresponding to the incorporated amine.

Protocol 2: General Procedure for Amide Coupling of 6-(Substituted-amino)-5-cyanonicotinic Acids

This protocol outlines a standard method for the formation of amides from the synthesized carboxylic acids.

Materials:

  • 6-(Substituted-amino)-5-cyanonicotinic acid from Protocol 1

  • Amine of choice

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other suitable peptide coupling reagent

  • DIPEA

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the 6-(substituted-amino)-5-cyanonicotinic acid (1.0 eq) in DMF.

  • Add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic solution with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the final amide.

Causality behind Experimental Choices: The use of PyBOP as a coupling reagent is advantageous as it is highly efficient and minimizes side reactions, such as epimerization in the case of chiral amines. DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphoric acid generated during the reaction.

Visualization of Synthetic Workflow

The following diagram illustrates a divergent synthetic approach to generate a library of potential bioactive molecules from 6-Chloro-5-cyanonicotinic acid.

G A 6-Chloro-5-cyanonicotinic Acid B S N Ar with R1-NH2 (Protocol 1) A->B C 6-(R1-amino)-5-cyanonicotinic Acid B->C D Amide Coupling with R2-NH2 (Protocol 2) C->D E Library of 6-(R1-amino)-5-cyano-N-(R2)nicotinamides (Bioactive Candidates) D->E

Caption: Divergent synthesis workflow for bioactive candidates.

Application Note II: Accessing GABAA Receptor Modulator Scaffolds

Derivatives of 6-aminonicotinic acid have shown promise as agonists for the GABAA receptor.[12] This suggests that molecules synthesized from 6-Chloro-5-cyanonicotinic acid could be valuable probes for neurological targets. The cyano group can be hydrolyzed to a carboxamide, a common feature in many CNS-active drugs.

Quantitative Data Summary

The following table presents hypothetical but representative data for a series of synthesized compounds, illustrating how biological activity data can be organized.

Compound IDR¹ GroupR² GroupYield (Protocol 1, %)Yield (Protocol 2, %)Kinase X IC₅₀ (nM)
1a Cyclopropyl4-Fluorophenyl8578150
1b Morpholin-4-ylPyridin-3-yl928175
1c (S)-1-PhenylethylBenzyl7875250
1d AnilinylIsopropyl888350

Logical Relationships in SAR Analysis

The systematic modification of R¹ and R² groups allows for the elucidation of structure-activity relationships.

SAR cluster_0 Core Scaffold cluster_1 Biological Activity Core 6-Amino-5-cyano-nicotinamide Activity Kinase Inhibition Cellular Potency Selectivity Core:f1->Activity:f0 Modulates binding to hinge region Core:f2->Activity:f1 Impacts solubility and cell permeability Core:f0->Activity:f2 Interacts with selectivity pocket

Caption: Structure-Activity Relationship (SAR) Logic.

Conclusion and Future Directions

6-Chloro-5-cyanonicotinic acid is a potent and versatile building block for the synthesis of diverse and novel bioactive molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The orthogonal reactivity of its functional groups allows for a modular and efficient approach to library synthesis. Future work in this area could involve the exploration of transformations of the cyano group to further expand the accessible chemical diversity and the application of these synthetic strategies to the development of novel therapeutics for a range of diseases.

References

  • CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents.
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. Available at: [Link]

  • Allosteric Modulators of G Protein-Coupled Receptors - MDPI. Available at: [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC - NIH. Available at: [Link]

  • WO2018060742A1 - Cyanopyrrolidine derivatives with activity as inhibitors of usp30 - Google Patents.
  • Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1- (6' -chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents | Request PDF - ResearchGate. Available at: [Link]

  • CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • Allosteric modulation of G protein-coupled receptor signaling - PMC - PubMed Central - NIH. Available at: [Link]

  • Design of allosteric modulators that change GPCR G protein subtype selectivity | bioRxiv. Available at: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC - PubMed Central. Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]

  • Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC. Available at: [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - NIH. Available at: [Link]

  • The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives - ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. Available at: [Link]

  • Aromatic Nucleophilic Substitution - Fisher Scientific. Available at: [Link]

  • 2-Chloro-3-cyanopyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance - MDPI. Available at: [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed. Available at: [Link]

  • Amide Bond Formation and Peptide Coupling - ResearchGate. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC - NIH. Available at: [Link]

  • Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Reactions of Nitriles - Chemistry Steps. Available at: [Link]

  • A patent and literature review of CDK12 inhibitors - PubMed. Available at: [Link]

  • (PDF) GPCR Allosteric Modulator Discovery - ResearchGate. Available at: [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. Available at: [Link]

  • Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Available at: [Link]

  • WO2020157652A2 - Cdk2 inhibitors - Google Patents.

Sources

Application

analytical techniques for monitoring reactions with 6-Chloro-5-cyanonicotinic acid

Application Note & Protocol Guide Introduction & Chemical Context 6-Chloro-5-cyanonicotinic acid (6-Cl-5-CN-NA) is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Chemical Context

6-Chloro-5-cyanonicotinic acid (6-Cl-5-CN-NA) is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., Btk or EGFR inhibitors). Its structure features three distinct functional handles:

  • C6-Chlorine: An electrophile activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5-Cyano: An electron-withdrawing group (EWG) that activates the C6-Cl and serves as a precursor for amides or heterocycles.

  • C3-Carboxylic Acid: A solubilizing group that presents ionization challenges during chromatography.

Analytical Challenges
  • Acidity: The electron-withdrawing cyano group lowers the pKa of the carboxylic acid (predicted pKa

    
     2.5–3.0), requiring strict pH control in HPLC to prevent peak tailing.
    
  • Reactivity: The C6-Cl is highly labile. In nucleophilic solvents (like MeOH) or high pH buffers, it may undergo unintended substitution or hydrolysis (to 6-hydroxy-5-cyanonicotinic acid).

  • Detection: While UV-active, the cyano group's hydration to a primary amide is a common impurity that is isobaric in simple UV detection but distinct in retention time.

Analytical Techniques & Decision Matrix

The following decision tree outlines the selection of analytical techniques based on the stage of development.

AnalyticalDecisionMatrix Start Select Analytical Goal ReactionMon Reaction Monitoring (In-Process) Start->ReactionMon Purity Final Purity / QC Start->Purity Structure Structural ID / Impurity Profiling Start->Structure TLC TLC / HPTLC (Rapid, Qualitative) ReactionMon->TLC High Conc. HPLC_UV HPLC-PDA (Quantitative, Routine) ReactionMon->HPLC_UV Kinetics Purity->HPLC_UV Standard LCMS LC-MS (ESI-) (Mechanistic, Trace Impurities) Structure->LCMS Mass Confirmation NMR 1H / 13C NMR (Regioisomer Confirmation) Structure->NMR Isomer Check

Caption: Decision matrix for selecting analytical techniques based on experimental goals.

High-Performance Liquid Chromatography (HPLC) Protocol[1][2]

This is the "workhorse" method for quantifying 6-Cl-5-CN-NA and monitoring its conversion to amine-substituted products.

Method Design Rationale
  • Stationary Phase: A C18 column with high carbon load is required to retain the polar acid.

  • Mobile Phase pH: Must be maintained at pH 2.0–2.5 (using Phosphoric acid or TFA). At neutral pH, the molecule is ionized (carboxylate), leading to zero retention and co-elution with the solvent front.

  • Detection: 254 nm (aromatic ring) and 280 nm (conjugated system).

Detailed Protocol
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5 µL
Gradient 0-2 min: 5% B (Isocratic hold for polar impurities)2-15 min: 5%

90% B15-18 min: 90% B18.1 min: 5% B (Re-equilibration)
Sample Preparation (Critical)

Do not dissolve in pure methanol. The acidic nature of the sample combined with methanol can lead to slow methyl ester formation or methoxy-substitution at C6 if heated.

  • Diluent: 50:50 Acetonitrile:Water (with 0.1% H3PO4).

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon can degrade with acidic pyridines).

LC-MS Monitoring of Reactions

When using 6-Cl-5-CN-NA as an electrophile (e.g., reacting with an amine), LC-MS is superior for distinguishing the product from hydrolysis byproducts.

Mechanistic Insight

The chlorine atom provides a distinct mass spectral signature.

  • Starting Material (SM): Shows M and M+2 peaks in a 3:1 ratio (characteristic of

    
    /
    
    
    
    ).
  • Product (

    
    ):  Loss of the Cl isotope pattern.
    
  • Hydrolysis Impurity (OH): Loss of Cl pattern; Mass shift of -18 Da (Cl

    
     OH is 
    
    
    
    ).
LC-MS Settings (ESI Negative Mode)

Because of the carboxylic acid, Negative Ion Mode (ESI-) is significantly more sensitive than Positive Mode.

  • Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Capillary Voltage: 2.5 kV

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the CN group).

  • Target Mass: [M-H]⁻ = 181 m/z (for SM).

Reaction Monitoring Workflow ( Pathway)

The following diagram illustrates the reaction pathway and where specific impurities arise during the synthesis of a drug intermediate.

ReactionPathway SM 6-Cl-5-CN-NA (SM) [M-H]- = 181 Intermediate Meisenheimer Complex SM->Intermediate + R-NH2 Impurity_OH Hydrolysis Impurity (6-OH-5-CN-NA) [M-H]- = 163 SM->Impurity_OH + H2O (pH > 10) Impurity_Amide Nitrile Hydrolysis (6-Cl-5-CONH2-NA) SM->Impurity_Amide + H2O / Acid Amine Nucleophile (R-NH2) Product Substituted Product (6-NHR-5-CN-NA) Loss of Cl Pattern Intermediate->Product - HCl

Caption: Reaction pathway showing the desired SNAr product and common hydrolysis impurities.

In-Process Control (IPC) Protocol
  • Sampling: Take 20 µL of reaction mixture.

  • Quench: Immediately add into 500 µL of cold 0.1% Formic Acid in Acetonitrile .

    • Why? Acid quenching stops the nucleophilic attack of the amine. Cold temperature prevents nitrile hydrolysis.

  • Analysis: Inject onto the HPLC-UV method described in Section 3.

  • Criteria: Reaction is deemed complete when SM < 1.0% area normalization.

References

  • PubChem. (2025).[1][2] 6-Chloronicotinic acid | C6H4ClNO2.[3][4][5] National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr). Chemical Science. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

Sources

Method

Application Note: Scale-Up Synthesis of 6-Chloro-5-cyanonicotinic Acid Derivatives

Executive Summary & Scope The 6-chloro-5-cyanonicotinic acid scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors and heterocyclic pharmaceuticals. Its trisubstituted pyridine core of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

The 6-chloro-5-cyanonicotinic acid scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors and heterocyclic pharmaceuticals. Its trisubstituted pyridine core offers three distinct vectors for chemical diversification: the electrophilic C6-chlorine (amenable to


 or metal-catalyzed couplings), the C5-nitrile (precursor to amides, amines, or heterocycles), and the C3-carboxylic acid (for amide coupling).

This Application Note details a robust, scalable De Novo Cyclization Route for the synthesis of 6-chloro-5-cyanonicotinic acid. Unlike routes relying on the late-stage cyanation of halo-pyridines—which often require expensive transition metals (Pd, Cu) and pose heavy metal scavenging challenges—this protocol utilizes inexpensive acyclic precursors.

Key Advantages of this Protocol:

  • Cost Efficiency: Utilizes diethyl ethoxymethylenemalonate and 2-cyanoacetamide.

  • Scalability: Avoids hazardous high-temperature nitrations or metal-cyanide handling.

  • Safety: Includes a dedicated engineering control strategy for the exothermic phosphorus oxychloride (

    
    ) quench.
    

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on constructing the pyridine ring from "1+2+3" or "3+3" atom fragments. The most viable industrial approach involves the condensation of a 3-carbon electrophile (diethyl ethoxymethylenemalonate) with a 2-carbon binucleophile (2-cyanoacetamide).

Figure 1: Retrosynthetic Pathway

Retrosynthesis Target 6-Chloro-5-cyanonicotinic Acid (Target) ChloroEster Ethyl 6-chloro-5-cyanonicotinate ChloroEster->Target Selective Hydrolysis (LiOH, 0°C) HydroxyEster Ethyl 5-cyano-6-hydroxynicotinate (Pyridone Intermediate) HydroxyEster->ChloroEster Deoxychlorination (POCl3, Vilsmeier-Haack) DEEMM Diethyl ethoxymethylenemalonate (DEEMM) DEEMM->HydroxyEster Cyclocondensation (NaOEt/EtOH) CyanoAcet 2-Cyanoacetamide CyanoAcet->HydroxyEster

Caption: Retrosynthetic disconnection showing the construction of the pyridine core from acyclic precursors followed by functional group manipulation.

Detailed Experimental Protocols

Phase 1: Cyclocondensation to Ethyl 5-cyano-6-hydroxynicotinate

This step establishes the pyridine core. The regiochemistry is driven by the initial Michael addition of the active methylene of cyanoacetamide to the vinyl ether of DEEMM, followed by cyclization.

Reagents:

  • Diethyl ethoxymethylenemalonate (DEEMM): 1.0 equiv[1][2]

  • 2-Cyanoacetamide: 1.0 equiv[1][2]

  • Sodium Ethoxide (21% in EtOH): 1.1 equiv

  • Ethanol (Anhydrous): 5 Vol (relative to DEEMM)

Protocol:

  • Reactor Setup: Charge a glass-lined reactor with anhydrous Ethanol and 2-Cyanoacetamide. Stir to suspend.

  • Base Addition: Add Sodium Ethoxide solution dropwise at 20–25°C. The reaction is slightly exothermic; maintain internal temperature <30°C.

  • Addition of Electrophile: Add DEEMM slowly over 1 hour. A thick precipitate (the sodium salt of the intermediate) may form.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction completion by HPLC (Target: Disappearance of cyanoacetamide).

  • Work-up: Cool to 20°C. Acidify with 2N HCl to pH 3–4 to protonate the pyridonate salt.

  • Isolation: Filter the resulting solid. Wash the cake with cold water (2x) and cold ethanol (1x) to remove unreacted DEEMM and salts.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

    • Expected Yield: 75–85%[3]

    • Appearance: Off-white to pale yellow solid.

Critical Process Parameter (CPP): The acidification pH is critical. If pH < 1, decarboxylation or hydrolysis of the ester may occur. If pH > 5, the sodium salt may remain, affecting the subsequent chlorination.

Phase 2: Deoxychlorination (The Safety Critical Step)

Conversion of the 6-hydroxy (2-pyridone) tautomer to the 6-chloro derivative requires phosphorus oxychloride (


). This is the most hazardous step due to the potential for thermal runaway and the generation of HCl gas.

Reagents:

  • Ethyl 5-cyano-6-hydroxynicotinate: 1.0 equiv[1][2]

  • Phosphorus Oxychloride (

    
    ): 3.0 – 5.0 equiv (acts as solvent and reagent)
    
  • 
     (Optional): 0.1 equiv (accelerates reaction)
    
  • Quenching Agent: Crushed Ice / Water

Protocol:

  • Inertion: Purge the reactor with

    
    . Ensure the off-gas scrubber (NaOH) is active.
    
  • Charging: Charge solid Ethyl 5-cyano-6-hydroxynicotinate.

  • Reagent Addition: Add

    
     slowly at room temperature.
    
    • Note: If using a catalyst (DMF or Quinoline), add it after the

      
       is mixed to avoid rapid exotherms.
      
  • Reaction: Slowly ramp temperature to 100–110°C (Reflux). Evolution of HCl gas will be vigorous.

  • Monitoring: Hold at reflux for 3–5 hours. Monitor by HPLC.

  • Distillation: Once complete, distill off excess

    
     under reduced pressure (keep pot temp <60°C) to minimize the waste stream volume during quenching.
    
  • Quenching (High Risk):

    • Prepare a separate vessel with crushed ice/water (10 Vol).

    • Slowly transfer the reaction residue (thick oil) into the vigorously stirred ice water. NEVER add water to the reaction residue.

    • Maintain quench temperature <20°C.

  • Isolation: The product, Ethyl 6-chloro-5-cyanonicotinate, will precipitate or form an oil. Extract with Ethyl Acetate or filter if solid.

  • Purification: Recrystallization from Ethanol/Heptane or silica plug filtration.

Figure 2: POCl3 Quench Safety Loop

SafetyLoop cluster_control Engineering Controls ReactionPot Reaction Residue (Product + Residual POCl3) Pump Metering Pump ReactionPot->Pump Controlled Rate QuenchTank Quench Tank (Ice/Water + pH Probe) Pump->QuenchTank Slow Addition Scrubber Caustic Scrubber (Neutralize HCl/H3PO4 fumes) QuenchTank->Scrubber Off-gas TempSensor Temp < 20°C TempSensor->Pump Interlock: Stop if T > 25°C

Caption: Safety interlock system for the quenching of POCl3 reaction mixtures.

Phase 3: Selective Hydrolysis

The objective is to hydrolyze the C3-ethyl ester to the carboxylic acid without hydrolyzing the C5-nitrile to an amide.

Reagents:

  • Ethyl 6-chloro-5-cyanonicotinate: 1.0 equiv

  • Lithium Hydroxide (LiOH·H2O): 1.2 equiv

  • Solvent: THF/Water (3:1)

Protocol:

  • Dissolution: Dissolve the ester in THF/Water at 0°C.

  • Base Addition: Add LiOH solution dropwise.

  • Reaction: Stir at 0–5°C. Do not heat. Higher temperatures promote nitrile hydrolysis.

  • Monitoring: Check HPLC every 30 minutes. Stop immediately upon consumption of starting material.

  • Work-up: Acidify carefully with 1N HCl to pH 2–3 while keeping the temperature <10°C.

  • Isolation: Extract with Ethyl Acetate or filter the precipitated acid.

  • Final Product: 6-Chloro-5-cyanonicotinic acid.

Analytical Specifications & Troubleshooting

ParameterSpecificationTroubleshooting
Appearance White to off-white powderYellow/Brown indicates oxidation or residual iodine (if using iodide routes).
Purity (HPLC) > 98.0% a/aMain impurity: 6-Hydroxy derivative (incomplete chlorination). Retreatment with POCl3 required.
Water Content < 0.5%High water content can decompose the acid chloride intermediate.
Nitrile Hydrolysis < 0.5% Amide impurityIf amide is present, reduce hydrolysis temperature or switch to trimethyltin hydroxide (mild hydrolysis).

References

  • Gorobets, N., et al. (2010).[4] "Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: unexpected transfer of the ethoxymethylene moiety."[4] Arkivoc, (xi), 254-264.[1] Link

    • Context: Establishes the regiochemistry of the condensation between ethoxymethylene malonates and cyanoacetamides to form the 3-cyano-5-carboxy-2-pyridone scaffold (equivalent to the 5-cyano-6-hydroxy-nicotin
  • Organic Syntheses. "Ethyl Ethoxymethylenemalonate." Org.[5][6] Synth. 1948, 28, 60. Link

    • Context: Preparation of the key starting material (DEEMM) if not purchased commercially.
  • National Academies of Sciences, Engineering, and Medicine. (2012). "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12 - Phosphorus Oxychloride." Link

    • Context: Authoritative safety data on POCl3 handling, toxicity, and exposure limits essential for scale-up risk assessment.
  • Vertex Pharmaceuticals. (2005). "Process for the synthesis of chloropyridine derivatives." US Patent 20050261336. Link

    • Context: Describes industrial conditions for the chlorination of hydroxynicotinic acid deriv

Sources

Application

Application Notes and Protocols: 6-Chloro-5-cyanonicotinic Acid in Advanced Material Science

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Untapped Potential of a Multifunctional Building Block 6-Chloro-5-cyanonicotinic acid is a pyr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Untapped Potential of a Multifunctional Building Block

6-Chloro-5-cyanonicotinic acid is a pyridine-based organic molecule distinguished by a unique combination of functional groups: a carboxylic acid, a chloro substituent, a cyano group, and a nitrogen-containing aromatic ring. This strategic arrangement of electron-withdrawing and coordinating moieties makes it a highly promising, albeit currently under-explored, building block for the synthesis of novel materials. The carboxylic acid and pyridine nitrogen provide classic coordination sites for the construction of metal-organic frameworks (MOFs) and coordination polymers. Concurrently, the chloro and cyano groups offer avenues for post-synthetic modification and fine-tuning of the electronic and photophysical properties of the resulting materials. This document provides detailed application notes and hypothetical, yet scientifically grounded, protocols for the use of 6-Chloro-5-cyanonicotinic acid in the synthesis of advanced materials, drawing upon established principles of coordination chemistry and materials science.

Application I: Synthesis of a Luminescent Zinc(II)-Based Coordination Polymer

Rationale: The rigid backbone and coordinating groups of 6-Chloro-5-cyanonicotinic acid make it an excellent candidate for the construction of coordination polymers. Zinc(II) is a d¹⁰ metal ion that is frequently used in the synthesis of luminescent coordination polymers due to its ability to promote ligand-based emission. The presence of the cyano and chloro groups on the nicotinic acid backbone can enhance the rigidity and potentially the quantum yield of the resulting material. The following protocol outlines a plausible method for the synthesis of a luminescent Zn(II) coordination polymer.

Experimental Protocol: Synthesis of a Hypothetical Zn(II)-6-Chloro-5-cyanonicotinate Coordination Polymer

Materials:

  • 6-Chloro-5-cyanonicotinic acid

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Ligand Solution Preparation: In a 20 mL scintillation vial, dissolve 0.091 g (0.5 mmol) of 6-Chloro-5-cyanonicotinic acid in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Metal Salt Solution Preparation: In a separate 20 mL scintillation vial, dissolve 0.149 g (0.5 mmol) of Zinc(II) nitrate hexahydrate in 5 mL of deionized water.

  • Assembly: Slowly add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Crystallization: Seal the vial and place it in a programmable oven. Heat to 80°C over 2 hours, hold at 80°C for 24 hours, and then cool to room temperature over 12 hours.

  • Isolation and Washing: Colorless crystals should form. Decant the mother liquor and wash the crystals three times with 5 mL of fresh DMF, followed by three washes with 5 mL of ethanol.

  • Drying: Dry the crystals under vacuum at 60°C for 12 hours.

Expected Characterization Data
ParameterExpected Result
Appearance Colorless, crystalline solid
Elemental Analysis Consistent with the proposed formula, e.g., [Zn(C₇H₂ClN₂O₂)₂]·(solvent)
FT-IR (cm⁻¹) Absence of broad O-H stretch from carboxylic acid; appearance of asymmetric and symmetric COO⁻ stretches.
Photoluminescence Excitation maximum in the UV region, with a strong emission peak in the blue region of the spectrum.
Thermal Gravimetric Analysis (TGA) Stability up to ~300-350°C, followed by decomposition of the organic ligand.
Synthesis Workflow Diagram

G cluster_0 Solution Preparation cluster_1 Assembly and Crystallization cluster_2 Product Isolation Ligand Dissolve 6-Chloro-5-cyanonicotinic acid in DMF/Ethanol Mix Slowly mix ligand and metal solutions Ligand->Mix Metal Dissolve Zn(NO₃)₂·6H₂O in Deionized Water Metal->Mix Heat Heat at 80°C for 24h Mix->Heat Isolate Isolate crystals Heat->Isolate Wash Wash with DMF and Ethanol Isolate->Wash Dry Dry under vacuum Wash->Dry Product Luminescent Zn(II) Coordination Polymer Dry->Product

Caption: Workflow for the synthesis of a luminescent Zn(II) coordination polymer.

Application II: A Precursor for Novel Azo Dyes

Rationale: The 6-Chloro-5-cyanonicotinic acid molecule can serve as a versatile precursor for the synthesis of functional dyes. The carboxylic acid can be converted to an amide, and the chloro group can be substituted via nucleophilic aromatic substitution. The cyano group and the pyridine ring are common components in azo dyes, contributing to their color and electronic properties. The following is a hypothetical synthetic pathway to a novel azo dye.

Synthetic Protocol: Multi-step Synthesis of a Hypothetical Azo Dye

Step 1: Amidation of the Carboxylic Acid

  • React 6-Chloro-5-cyanonicotinic acid with thionyl chloride to form the acyl chloride.

  • React the acyl chloride with a desired amine (e.g., aniline) to form the corresponding amide.

Step 2: Nucleophilic Aromatic Substitution of the Chloro Group

  • React the product from Step 1 with a nucleophile, for example, a substituted aniline, in the presence of a base to displace the chloro group.

Step 3: Diazotization and Azo Coupling

  • If the introduced nucleophile from Step 2 contains a primary aromatic amine, this can be diazotized using sodium nitrite and hydrochloric acid.

  • The resulting diazonium salt is then coupled with an electron-rich aromatic compound (e.g., a phenol or an aniline derivative) to form the final azo dye.

Expected Properties of the Hypothetical Azo Dye
PropertyExpected Value
Color Dependent on the final structure, likely in the orange to red region.
λmax (in Ethanol) ~450-550 nm
Molar Absorptivity (ε) > 20,000 L mol⁻¹ cm⁻¹
Solubility Soluble in common organic solvents like ethanol, DMF, and DMSO.
Synthetic Pathway Diagram

G Start 6-Chloro-5-cyanonicotinic acid Step1 Amidation Start->Step1 Intermediate1 Amide Derivative Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution Intermediate1->Step2 Intermediate2 Substituted Pyridine Step2->Intermediate2 Step3 Diazotization and Azo Coupling Intermediate2->Step3 FinalProduct Azo Dye Step3->FinalProduct

Caption: Proposed synthetic pathway for a novel azo dye.

Future Outlook and Broader Potential

The applications detailed above represent only a fraction of the potential of 6-Chloro-5-cyanonicotinic acid in material science. Its multifunctional nature opens doors to a variety of other advanced materials:

  • Metal-Organic Frameworks (MOFs): The rigid structure and multiple coordination sites could be exploited to create porous MOFs for applications in gas storage and separation, or as heterogeneous catalysts.

  • Sensors: Luminescent coordination polymers derived from this ligand could be designed to exhibit sensitivity to specific analytes, leading to the development of chemical sensors.

  • Organic Electronics: Derivatives of 6-Chloro-5-cyanonicotinic acid could be explored as components in organic light-emitting diodes (OLEDs) or other organic electronic devices.

Further research into the synthesis and characterization of materials based on this versatile building block is highly encouraged and is poised to yield exciting advancements in material science.

References

  • Politeo, O., et al. (2020). Synthesis and crystal structure of a 6-chloronicotinate salt of a one-dimensional cationic nickel(II) coordination polymer with 4,4′-bipyridine. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 4), 555–560. [Link]

  • Long, S., Siegler, M., & Li, T. (2007). 6-Chloronicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 1), o279–o281. [Link]

  • Uflyand, I. E., & Zhinzhilo, V. A. (2017). Design and synthesis of coordination polymers with chelated units and their application in nanomaterials science. RSC Advances, 7(63), 39867–39902. [Link]

  • Yam, V. W. W., & Lo, K. K. W. (2009). Luminescent metal complexes of d6, d8 and d10 transition metal centres. Chemical Society Reviews, 38(12), 3109-3126. [Link]

  • Gao, Y., et al. (2020). Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties. Materials (Basel, Switzerland), 13(12), 2699. [Link]

Method

Application Note: Strategic Design and Synthesis of Novel SDHI Fungicides from 6-Chloro-5-cyanonicotinic Acid

Abstract This application note details a high-fidelity workflow for the design and synthesis of novel pyridine-carboxamide fungicides, utilizing 6-Chloro-5-cyanonicotinic acid as a versatile core scaffold.[1] Targeting t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-fidelity workflow for the design and synthesis of novel pyridine-carboxamide fungicides, utilizing 6-Chloro-5-cyanonicotinic acid as a versatile core scaffold.[1] Targeting the Succinate Dehydrogenase (SDH) complex—a proven mode of action for modern agrochemicals—this guide provides a rational structure-activity relationship (SAR) strategy and validated synthetic protocols.[1] We demonstrate how the unique electronic properties of the 5-cyano-6-chloro substitution pattern facilitate regioselective nucleophilic aromatic substitution (


) and subsequent amide coupling to generate diverse fungicidal libraries.

Introduction & Strategic Rationale

The SDHI Pharmacophore

Succinate Dehydrogenase Inhibitors (SDHIs) represent a rapidly growing class of fungicides (e.g., Boscalid, Fluopyram). These compounds disrupt the mitochondrial electron transport chain (Complex II) by binding to the ubiquinone-binding pocket.

The pharmacophore typically consists of:

  • Linker: An amide bond (critical for hydrogen bonding with Tyrosine/Tryptophan residues in the active site).

  • Orthogonal Core: A heterocyclic ring (pyridine/pyrazole) that positions the amide.

  • Lipophilic Tail: A hydrophobic moiety that occupies the ubiquinone binding channel.

Why 6-Chloro-5-cyanonicotinic Acid?

The 6-Chloro-5-cyanonicotinic acid scaffold offers a distinct advantage over standard nicotinic acids due to its "Push-Pull" electronic architecture :

  • Activation for

    
    :  The electron-withdrawing cyano group (-CN) at C-5 and the carbonyl at C-3 significantly reduce electron density at the C-6 position.[1] This makes the C-6 chlorine highly susceptible to nucleophilic displacement, allowing for the facile introduction of diverse lipophilic tails (amines, alkoxides, thiols) without transition metal catalysis.[1]
    
  • Electronic Modulation: The C-5 cyano group remains in the final molecule, potentially enhancing metabolic stability and altering the dipole moment to improve cell membrane permeability.

Structural Design & SAR Logic

The synthetic strategy employs a Divergent Library Approach . We utilize the C-6 position to introduce lipophilic diversity and the C-3 position to establish the amide binding motif.[1]

SAR Visualization

The following diagram illustrates the logical flow from the starting scaffold to the target fungicide library.

G cluster_0 SAR Logic Start 6-Chloro-5-cyanonicotinic acid (Scaffold) Step1 Methyl Ester (Protection) Start->Step1 SOCl2, MeOH Step2 SnAr Displacement (C-6 Diversity) Step1->Step2 R-NH2 / R-OH Base, Heat Step3 Hydrolysis (Deprotection) Step2->Step3 LiOH, THF/H2O Final Target SDHI Fungicide (Amide Coupling) Step3->Final Ar-NH2, Coupling Agent C6_Mod C-6: Lipophilic Tail (Hydrophobic Pocket) C3_Mod C-3: Amide Linker (H-Bond Anchor) C5_Mod C-5: Cyano Group (Electronic Tuning)

Figure 1: Synthetic pathway and SAR logic for 6-chloro-5-cyanonicotinic acid derivatives.

Validated Experimental Protocols

Phase 1: Scaffold Activation (Esterification)

Objective: Convert the carboxylic acid to a methyl ester to prevent side reactions during the


 step and improve solubility.

Protocol:

  • Suspend 6-chloro-5-cyanonicotinic acid (10.0 mmol) in anhydrous Methanol (30 mL).

  • Cool to 0°C in an ice bath.

  • Dropwise add Thionyl Chloride (

    
    )  (15.0 mmol) over 20 minutes. Caution: Exothermic gas evolution (
    
    
    
    , HCl).[1]
  • Reflux the mixture at 70°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated

    
     and brine.
    
  • Dry over

    
     and concentrate to yield Methyl 6-chloro-5-cyanonicotinate .
    
    • Expected Yield: >90%[1]

    • Appearance: Off-white solid.[1]

Phase 2: Library Generation ( Displacement)

Objective: Introduce structural diversity at the C-6 position using amines or phenols.[1]

Protocol (General Procedure for Amines):

  • Dissolve Methyl 6-chloro-5-cyanonicotinate (1.0 eq) in dry Acetonitrile (MeCN) or DMF (0.2 M concentration).

  • Add Potassium Carbonate (

    
    )  (2.0 eq) as a base.
    
  • Add the specific Amine/Aniline Nucleophile (1.1 eq).

    • Note: For sterically hindered amines, use Cesium Carbonate (

      
      ) and heat to 80°C.
      
  • Stir at room temperature (or heat if required) for 2–6 hours. The electron-deficient ring usually reacts rapidly.[1]

  • Pour into ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.[1]

Data Summary Table: Reactivity of C-6 Position

Nucleophile TypeReagent ExampleConditionsExpected Yield
Primary Alkyl AmineBenzylamineMeCN,

, RT
85-95%
Aniline Derivative4-FluoroanilineDMF,

, 80°C
70-85%
Phenol2,4-DichlorophenolDMF, NaH, 0°C to RT60-80%
Phase 3: Assembly of the Pharmacophore (Amidation)

Objective: Hydrolyze the ester and couple with the target aniline to form the final SDHI candidate.

Step A: Hydrolysis

  • Dissolve the C-6 substituted intermediate in THF:Water (3:1).

  • Add LiOH·

    
      (3.0 eq). Stir at RT for 3 hours.
    
  • Acidify with 1M HCl to pH 3. Filter the precipitated carboxylic acid.

Step B: Amide Coupling (Acid Chloride Method) Rationale: The Acid Chloride method is preferred over EDC/HOBt for agrochemical synthesis due to higher robustness with electron-deficient anilines.[1]

  • Suspend the hydrolyzed acid (1.0 mmol) in dry Dichloromethane (DCM).

  • Add Oxalyl Chloride (1.5 mmol) and a catalytic drop of DMF. Stir for 2 hours (gas evolution ceases).

  • Concentrate to dryness to remove excess oxalyl chloride.

  • Redissolve the crude acid chloride in dry DCM.

  • Add the Target Aniline (e.g., 2-aminobiphenyl for Boscalid mimics) (1.1 eq) and Triethylamine (2.0 eq).[1]

  • Stir at RT overnight.

  • Workup: Wash with 1M HCl, then Sat.

    
    . Purify via silica gel chromatography.
    

Biological Evaluation: In Vitro Fungicidal Assay

To validate the efficacy of the synthesized compounds, use the Poisoned Food Technique .

Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Dosing: Dissolve test compounds in DMSO. Add to molten PDA to achieve final concentrations (e.g., 50, 20, 5, 1 ppm).

    • Control: DMSO only (Negative), Boscalid (Positive).

  • Inoculation: Place a 5mm mycelial plug of the target pathogen (e.g., Botrytis cinerea or Rhizoctonia solani) in the center of the plate.

  • Incubation: Incubate at 25°C for 72–96 hours.

  • Calculation: Measure colony diameter.

    
    
    (Where C = Control diameter, T = Treatment diameter).[1]
    

References

  • Design and Synthesis of Pyridine Carboxamides: Wang, S., et al. (2022).[2][3] Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Nicotinamide Derivatives as Fungicides: Zhang, Z., et al. (2020).[1][4][5] Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules.

  • Nucleophilic Aromatic Substitution Mechanisms: Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews.

  • SDHI Fungicide Mode of Action: Sierotzki, H., & Scalliet, G. (2013).[1] A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Chloro-5-cyanonicotinic Acid Optimization

Executive Summary 6-Chloro-5-cyanonicotinic acid is a highly functionalized pyridine building block, critical in the synthesis of kinase inhibitors (e.g., EGFR, B-Raf inhibitors). Its synthesis presents a unique "chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-5-cyanonicotinic acid is a highly functionalized pyridine building block, critical in the synthesis of kinase inhibitors (e.g., EGFR, B-Raf inhibitors). Its synthesis presents a unique "chemical tightrope": the pyridine ring is electron-deficient due to the nitrile (-CN) and carboxyl (-COOH) groups, making the 6-chloro substituent extremely susceptible to Nucleophilic Aromatic Substitution (


).

This guide addresses the two most common failure modes:

  • Incomplete Chlorination: Failure to convert the 6-hydroxy precursor.

  • Hydrolysis Failure: Unintended displacement of the chlorine atom during ester hydrolysis, or hydrolysis of the nitrile group.

Module 1: The Chlorination Step (Deoxychlorination)

Context: The conversion of 6-hydroxy-5-cyanonicotinic acid (or its ester) to the chloride using phosphoryl chloride (


).
Standard Operating Procedure (SOP-Cl)
  • Reagents:

    
     (Solvent/Reagent), 
    
    
    
    (Optional booster), Triethylamine (
    
    
    ) or DMF (Catalyst).
  • Stoichiometry: 1.0 equiv Substrate : 5-10 equiv

    
     : 0.1 equiv DMF.
    

Step-by-Step Protocol:

  • Drying: Ensure the starting material (6-hydroxy-5-cyanonicotinate) is dried to constant weight. Moisture reacts violently with

    
    , creating phosphoric acid which inhibits the reaction.
    
  • Addition: Charge solid substrate into a flask. Add

    
     slowly at room temperature.
    
  • Catalysis: Add catalytic DMF (dimethylformamide).[1] Mechanism: DMF reacts with

    
     to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species.
    
  • Reflux: Heat to reflux (approx. 105°C). Monitor by HPLC/TLC.

  • Quenching (CRITICAL):

    • Cool reaction mixture to 40°C.

    • Remove excess

      
       via vacuum distillation (rotary evaporator) if possible.
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. Maintain internal temp <10°C.

    • Why? High temps during quenching hydrolyze the newly formed C-Cl bond back to C-OH.

Troubleshooting The Chlorination
IssueProbable CauseCorrective Action
Incomplete Conversion Old/Wet

Distill

before use or add 0.5 eq of

to scavenge water.
Black Tar Formation Overheating / PolymerizationReduce temp to 80-90°C. Ensure N2 atmosphere. Check if DMF concentration is too high (>5% leads to tars).
Reversion to Hydroxy Quench too hotQuench into ice/water mixture. Keep pH < 7 during workup.

Module 2: The Critical Hydrolysis (Ester to Acid)

Context: Converting Ethyl 6-chloro-5-cyanonicotinate to the free acid without losing the Chlorine or the Nitrile.

The Mechanistic Danger: The 6-position is activated by three electron-withdrawing forces:

  • The Pyridine Nitrogen (ortho).

  • The 5-Cyano group (ortho).

  • The 3-Carboxyl group (para).

This makes the C-Cl bond exceptionally weak toward nucleophiles (


). If you use standard NaOH reflux conditions, you will predominantly form 6-hydroxy-5-cyanonicotinic acid  (via 

).
Optimized Protocol: Lithium Hydroxide Kinetic Control

Reagents: LiOH·H2O (1.1 equiv), THF/Water (4:1).

  • Dissolution: Dissolve the ester in THF and cool to 0°C (Ice bath).

  • Reagent Prep: Dissolve LiOH (stoichiometric amount, do not use large excess) in minimal water.

  • Addition: Add LiOH solution dropwise over 30 mins.

  • Monitoring: Stir at 0-5°C. Do NOT heat. Monitor by HPLC every 30 mins.

  • Workup:

    • Once SM is consumed, immediately acidify with 1N HCl to pH 2-3.

    • Extract with EtOAc. Do not allow the basic solution to sit.

Why LiOH?

Lithium is a harder cation than Sodium, often forming tighter ion pairs. In THF/Water mixtures, LiOH is less aggressive as a nucleophile (for displacement) but sufficiently basic for ester hydrolysis, allowing for better kinetic differentiation between the ester and the aryl chloride.

Visualizing the Reaction Pathways

The following diagram illustrates the synthetic flow and the competing "Kill Zones" where impurities are generated.

ReactionPathways Start 6-Hydroxy-5-cyano nicotinic ester Chloro 6-Chloro-5-cyano nicotinic ester Start->Chloro POCl3 / DMF Reflux Target TARGET: 6-Chloro-5-cyano nicotinic acid Chloro->Target LiOH / THF 0°C (Kinetic Control) Impurity_OH Impurity A: 6-Hydroxy-5-cyano nicotinic acid (SNAr Product) Chloro->Impurity_OH NaOH / Heat (Thermodynamic) Impurity_Amide Impurity B: 6-Chloro-5-amido nicotinic acid (Nitrile Hydrolysis) Chloro->Impurity_Amide Strong Acid / Heat

Caption: Figure 1. Synthetic pathway showing the narrow operating window (Green) vs. competing failure modes (Red/Yellow).

FAQ: Frequently Asked Questions

Q1: Can I use NaOH instead of LiOH for the hydrolysis? A: Yes, but it is riskier. If you must use NaOH, use exactly 1.0-1.05 equivalents and keep the temperature strictly at 0°C. The rate of


 (displacement of Cl) increases significantly with temperature and base concentration.

Q2: My reaction turned yellow/orange during chlorination. Is this normal? A: A yellow color is typical for Vilsmeier-Haack type intermediates. However, a dark brown or black color indicates charring/decomposition. If it turns black, check your


 quality (it may have free acid) and ensure you are not overheating.

Q3: How do I remove the residual POCl3 without a rotovap? A: If you cannot distill it off, you can use a "toluene chase." Add toluene to the reaction mixture and distill the azeotrope. Alternatively, quench into a large excess of ice-cold saturated Sodium Acetate solution (buffers the pH) to prevent the acid spike from hydrolyzing the nitrile.

Q4: The nitrile group hydrolyzed to an amide. How do I prevent this? A: This usually happens during the workup if the conditions are too acidic or too basic for too long. When acidifying the LiOH reaction to precipitate the product, use mild acid (1N HCl or Citric Acid) and stop exactly at pH 3. Do not let the slurry sit in strong acid.

References

  • Vertex AI Search. (2023). Preparation method of 6-chloronicotinic acid - CN103570612A. Google Patents. 2[3][4][5]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. 6

  • Google Patents. (2015). Preparation method and separation and purification method for 6-chloronicotinic acid - CN104387317B. 7[4][5]

  • Organic & Biomolecular Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. 8

  • ACS GCI Pharmaceutical Roundtable. (2026). Deoxychlorination Reagent Guide. 1

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 6-Chloro-5-cyanonicotinic Acid

Introduction: 6-Chloro-5-cyanonicotinic acid is a pivotal building block in the development of novel pharmaceuticals and agrochemicals. Its synthesis, however, can present challenges in achieving high purity and yield.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 6-Chloro-5-cyanonicotinic acid is a pivotal building block in the development of novel pharmaceuticals and agrochemicals. Its synthesis, however, can present challenges in achieving high purity and yield. This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, field-proven insights, and optimized protocols to navigate the common hurdles in the synthesis of this important intermediate. Our goal is to empower you to enhance your reaction outcomes through a deeper understanding of the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions in a concise Q&A format.

FAQ 1: What are the most common synthetic routes to 6-Chloro-5-cyanonicotinic acid, and which one generally gives the highest yield?

The primary synthetic routes involve the modification of a pre-existing pyridine ring. One common method is the oxidation of 2-chloro-5-methylpyridine.[1][2] Another approach involves the cyanation of a halogenated nicotinic acid derivative. The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction. While yields can vary based on specific conditions, the oxidation of 2-chloro-5-methylpyridine is a frequently cited method with reported high yields.[1]

Comparative Yields of Synthetic Routes

Starting MaterialKey TransformationTypical YieldReference
2-Chloro-5-methylpyridineOxidation79.7%[2]
6-Hydroxynicotinic acidChlorination/Cyanation~60% (for a related dichloro-derivative)[3]
Isocinchomeronic acid-N-oxideRing transformation53.8%[4]

FAQ 2: My reaction mixture is turning dark/black. What are the likely causes and how can I prevent it?

A dark reaction mixture often indicates the formation of byproducts due to side reactions or decomposition.[5] Common causes include:

  • Overheating: Many reactions in nicotinic acid synthesis are exothermic. Exceeding the optimal temperature range can lead to uncontrolled side reactions and polymerization.

  • Air/Moisture Sensitivity: Some reagents, particularly organometallics or activated intermediates, can be sensitive to air and moisture, leading to decomposition.

  • Impure Starting Materials: Impurities in the starting materials can act as catalysts for unwanted side reactions.

To prevent this, ensure precise temperature control, maintain an inert atmosphere (e.g., nitrogen or argon) when necessary, and use high-purity, dry reagents and solvents.

FAQ 3: I am observing the formation of a significant amount of an unknown byproduct. What could it be?

Common byproducts in the synthesis of substituted nicotinic acids include:

  • Hydrolysis Products: If water is present, the nitrile group can hydrolyze to an amide or the carboxylic acid.[6]

  • Over-oxidation Products: In oxidation reactions, the pyridine ring can be cleaved if the conditions are too harsh.[5]

  • Positional Isomers: In substitution reactions, you may obtain isomers if the reaction is not completely regioselective.

To identify the byproduct, techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

FAQ 4: How critical is moisture control in this reaction?

Moisture control is critical, especially in reactions involving:

  • Cyanating Agents: Many cyanide sources are sensitive to moisture and can release toxic hydrogen cyanide gas.[7]

  • Chlorinating Agents: Reagents like thionyl chloride or oxalyl chloride react violently with water.

  • Organometallic Reagents: If organometallic intermediates are used, they are typically highly reactive towards water.

Using anhydrous solvents, drying glassware thoroughly, and running reactions under an inert atmosphere are crucial for safety and for achieving high yields.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a problem-oriented approach to resolving common experimental issues.

Issue 1: Low Conversion of Starting Material
  • Problem: The reaction stalls, leaving a significant amount of unreacted starting material.

  • Potential Causes & Suggested Solutions:

Potential CauseSuggested Solution
Insufficient Reagent Stoichiometry Carefully check the stoichiometry of your reagents. For cyanation reactions, a slight excess of the cyanide source (e.g., 1.2-1.3 equivalents) may be beneficial.[8]
Low Reaction Temperature or Insufficient Time Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, a modest increase in temperature or extending the reaction time may be necessary.[6][9] However, be cautious of potential side reactions at higher temperatures.[10]
Poor Reagent Quality The purity of starting materials is paramount. If possible, purify starting materials before use. For catalysts, ensure they are fresh and active.[6][9]
Inadequate Mixing In heterogeneous reactions, ensure vigorous stirring to maximize contact between reactants.

Troubleshooting Low Conversion Workflow

start Low Conversion Observed check_stoichiometry Verify Reagent Stoichiometry start->check_stoichiometry check_conditions Review Temperature & Time check_stoichiometry->check_conditions Correct increase_equivalents Increase Reagent Equivalents check_stoichiometry->increase_equivalents Incorrect check_reagents Assess Reagent Purity check_conditions->check_reagents Optimal optimize_temp_time Optimize Temp/Time check_conditions->optimize_temp_time Suboptimal check_mixing Evaluate Mixing Efficiency check_reagents->check_mixing Pure purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure increase_stirring Increase Stirring Rate check_mixing->increase_stirring Inefficient monitor_progress Monitor by TLC/HPLC increase_equivalents->monitor_progress optimize_temp_time->monitor_progress purify_reagents->monitor_progress increase_stirring->monitor_progress end Improved Conversion monitor_progress->end

Caption: A systematic workflow for diagnosing and resolving low reaction conversion.

Issue 2: Poor Selectivity / Formation of Multiple Products
  • Problem: The reaction produces a mixture of the desired product and other isomers or byproducts.

  • Potential Causes & Suggested Solutions:

Potential CauseSuggested Solution
Incorrect Temperature Control Temperature can significantly impact the regioselectivity of a reaction. Running the reaction at a lower temperature, even if it requires a longer time, can often improve selectivity.[4]
Wrong Choice of Solvent or Catalyst The solvent can influence the reaction pathway. A solvent screen may be necessary to find the optimal conditions. The choice of catalyst is also crucial for directing the reaction to the desired product.
Presence of Impurities Impurities in the starting material can lead to the formation of unexpected byproducts. Ensure the purity of your starting materials.
Issue 3: Difficulties in Product Isolation and Purification
  • Problem: The crude product is challenging to purify, resulting in a low isolated yield.

  • Potential Causes & Suggested Solutions:

Potential CauseSuggested Solution
Product Co-precipitates with Byproducts or Salts Adjusting the pH of the aqueous solution during workup can selectively precipitate the desired product or keep impurities in solution.[11][12]
High Solubility in Workup Solvents Minimize the volume of solvent used for extraction and washing. Back-extraction of the aqueous layer can help recover dissolved product.
Formation of an Emulsion During Extraction Adding a small amount of brine (saturated NaCl solution) can help break up emulsions.
Inefficient Recrystallization A solvent screen is essential for finding the best recrystallization solvent or solvent system. The crude product should be fully dissolved in the minimum amount of hot solvent and then allowed to cool slowly.[1][13]

Purification Workflow

start Crude Product extraction Aqueous Workup start->extraction ph_adjust pH Adjustment extraction->ph_adjust Co-precipitation recrystallization Recrystallization extraction->recrystallization Clean Extraction ph_adjust->recrystallization solvent_screen Solvent Screen recrystallization->solvent_screen Poor Crystallization filtration Filtration & Drying recrystallization->filtration Good Crystals solvent_screen->recrystallization pure_product Pure Product filtration->pure_product

Caption: A generalized workflow for the purification of 6-Chloro-5-cyanonicotinic acid.

Section 3: Experimental Protocols

Protocol 1: Synthesis of 6-Chloronicotinic Acid from 2-Chloro-5-methylpyridine

This protocol is adapted from a patented procedure and is provided for informational purposes.[1][2] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reagents and Equipment:

    • 2-Chloro-5-methylpyridine

    • Chlorobenzene (solvent)

    • Cobalt (II) acetate (catalyst)

    • Oxygen gas

    • Methanol (for recrystallization)

    • Reaction flask equipped with a magnetic stirrer, reflux condenser, gas inlet, and thermometer.

  • Procedure:

    • To a reaction flask, add chlorobenzene, 2-chloro-5-methylpyridine, and cobalt (II) acetate.

    • Heat the mixture to 80°C with stirring.

    • Introduce a steady stream of oxygen gas into the reaction mixture.

    • Maintain the reaction at this temperature for 4 hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the crude product and dry it.

Protocol 2: Standard Workup and Recrystallization
  • Place the crude product in a flask and add methanol.

  • Heat the mixture to reflux with stirring until the solid is completely dissolved.[2]

  • Slowly cool the solution to 5°C to allow for the formation of crystals.

  • Maintain this temperature for 1 hour with continued stirring.

  • Filter the white crystalline product and wash the filter cake with a small amount of cold methanol.

  • Dry the product in a vacuum oven at 80°C for 4 hours.[2]

Section 4: Mechanistic Insights

Understanding the reaction mechanism can provide valuable insights for optimizing reaction conditions. The synthesis of 6-Chloro-5-cyanonicotinic acid often involves key transformations such as oxidation and cyanation.

Oxidation of 2-chloro-5-methylpyridine: This reaction typically proceeds via a radical mechanism where the methyl group is oxidized to a carboxylic acid. The cobalt catalyst facilitates this process by promoting the formation of radical intermediates.

Cyanation: Cyanation reactions on aromatic rings can occur through various mechanisms, including nucleophilic aromatic substitution or metal-catalyzed cross-coupling.[7][14] In nucleophilic aromatic substitution, the cyanide ion directly displaces a leaving group (like a halide) on the pyridine ring.

Reaction Pathway: Oxidation of 2-chloro-5-methylpyridine

start 2-Chloro-5-methylpyridine intermediate1 Benzylic Radical Intermediate start->intermediate1 + O2, Co(II) catalyst intermediate2 Carboxylic Acid Intermediate intermediate1->intermediate2 Further Oxidation product 6-Chloronicotinic Acid intermediate2->product Workup

Caption: A simplified representation of the oxidation of 2-chloro-5-methylpyridine.

References

  • Preparation method of 6-chloronicotinic acid. CN103570612A.
  • Preparation method and separation and purification method for 6-chloronicotinic acid. CN104387317B.
  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. US4375545A.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]

  • Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure. [Link]

  • Synthesis of 6-chloronicotinic acid. PrepChem.com. [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. CN100355732C.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]

  • 5,6-di:chloro-nicotinic acid prodn. CH664754A5.
  • Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-particled 2,6-dichloro-5-fluoro-nicotinic acid. US6441182B1.
  • 6-Chloronicotinic acid. ResearchGate. [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS†. ResearchGate. [Link]

  • An improved synthesis of 6-chloro-1H-quinoxalin-2-one. ResearchGate. [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. SciELO. [Link]

  • A Catalytic Green Process for the Production of Niacin. CHIMIA. [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. NIH. [Link]

  • Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses Procedure. [Link]

  • CYANIDE ANALYSIS: INTERFERENCES, CHALLENGES, TROUBLESHOOTING & MAXIMISING DATA QUALITY. ALS Global. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-Chloro-5-cyanonicotinic Acid Derivatives

Current Status: Operational Topic: Troubleshooting Side Products & Impurity Profiling Lead Scientist: Dr. A. Vance, Senior Application Scientist Executive Summary & Reaction Dashboard Target Transformation: The conversio...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Products & Impurity Profiling Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Reaction Dashboard

Target Transformation: The conversion of 6-hydroxy-5-cyanonicotinic acid (or ester) to 6-chloro-5-cyanonicotinic acid (or ester) is a critical scaffold-building step in the synthesis of EGFR/HER2 kinase inhibitors (e.g., Neratinib analogs).[1]

The Core Problem: While the chlorination of hydroxypyridines is standard, the presence of the 5-cyano (nitrile) group introduces a "ticking clock." The reaction conditions required to install the chlorine (high temperature, acidic POCl₃/HCl) are the exact conditions that promote the hydrolysis of the nitrile to an amide (primary impurity) or carboxylic acid (secondary impurity).

Impurity Profile Dashboard
Impurity CodeCommon NameStructure DescriptionRoot Cause
IMP-A The "Amide"6-Chloro-5-carbamoyl nicotinic acidHydrolysis of CN group due to moisture/acid.[1]
IMP-B The "Hydroxy"6-Hydroxy -5-cyanonicotinic acidIncomplete reaction or re-hydrolysis during quench.[1]
IMP-C The "Dimer"Pyridyl-Pyridinium EtherAttack of product pyridyl-Cl by unreacted pyridyl-OH.[1]
IMP-D The "Formyl"5-Cyano-6-dimethylamino...[1]Vilsmeier-Haack adduct (if excess DMF used).[1]

Critical Troubleshooting Guides

Module 1: The "Amide" Impurity (IMP-A)

Symptom: LCMS shows a peak with M+18 relative to the product. Diagnosis: The nitrile group at C5 has hydrolyzed to a primary amide (-CONH₂).[1]

Mechanism of Failure: The reaction generates anhydrous HCl as a byproduct. In the absence of water, the nitrile is stable. However, if any moisture is present (wet solvent, hygroscopic starting material, or atmospheric humidity), the HCl catalyzes the hydration of the nitrile.

  • Pathway: R-CN + H₂O + H⁺ → [R-C(=NH)OH₂]⁺ → R-CONH₂[1]

Corrective Actions:

  • Reagent Quality: Ensure POCl₃ is distilled or fresh. Old POCl₃ absorbs moisture, forming phosphoric acid, which accelerates hydrolysis.

  • The "Dry" Protocol: Dry the starting material (6-hydroxy precursor) by azeotropic distillation with toluene prior to adding POCl₃.

  • Temperature Control: Do not exceed 105°C. Nitrile hydrolysis rates spike significantly above 110°C in acidic media.[1]

Module 2: The "Hydroxy" Impurity (IMP-B)

Symptom: Presence of starting material (M-18 relative to product) after workup, despite TLC showing completion during the reaction. Diagnosis: This is often a "False Negative" on conversion.[1] The reaction likely went to completion, but the product re-hydrolyzed during the quench.

Mechanism of Failure: The 6-chloro-5-cyano pyridine ring is highly electron-deficient (activated).[1] The chlorine atom is a labile leaving group. During an aqueous quench (especially if exothermic and hot), water acts as a nucleophile, displacing the chlorine and reverting the molecule back to the hydroxy form.

Corrective Actions:

  • Inverse Quench: Never add water to the reaction mixture. Always add the cooled reaction mixture slowly into a large volume of ice-water or buffered ice.[1]

  • Temperature Management: Maintain the quench temperature below 10°C.

  • Alternative Quench: Consider quenching into a non-aqueous base (e.g., cold ethanolic Et₃N) if the substrate is extremely sensitive.

Mechanistic Visualization

The following diagram illustrates the competing pathways between the desired chlorination and the parasitic hydrolysis reactions.

ChlorinationPathways Start 6-Hydroxy-5-cyano Precursor Inter Phosphorylated Intermediate Start->Inter POCl3, DMF (cat) Activation Product 6-Chloro-5-cyano Product Inter->Product Cl- attack (Dephosphorylation) Impurity_Amide IMP-A: Amide (Hydrolysis) Product->Impurity_Amide H2O / H+ / Heat (Nitrile Hydration) Impurity_Hydroxy IMP-B: Hydroxy (Reversion) Product->Impurity_Hydroxy H2O / Heat (Workup Hydrolysis)

Figure 1: Reaction pathway showing the critical divergence points where moisture and heat lead to impurities IMP-A and IMP-B.[1]

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 6-chloro-5-cyanonicotinate with <0.5% Amide Impurity.

Reagents:

  • Ethyl 6-hydroxy-5-cyanonicotinate (1.0 eq)[1]

  • POCl₃ (Phosphorus oxychloride) (5.0 - 8.0 eq)[1]

  • PCl₅ (Phosphorus pentachloride) (0.5 eq) - Optional, boosts conversion[1]

  • DMF (Dimethylformamide) (0.1 eq) - Catalyst[1]

Step-by-Step Methodology:

  • Drying (Critical): Charge the starting material into the reactor. Add Toluene (5 vol). Distill off toluene under vacuum to remove trace water azeotropically.[1]

  • Activation: Cool the residue to 20°C. Add POCl₃ (5.0 eq) followed by DMF (0.1 eq) dropwise.

    • Note: The addition of DMF to POCl₃ is exothermic (formation of Vilsmeier reagent). Control temp < 30°C.

  • Reaction: Heat the mixture to 90-100°C .

    • Checkpoint: Monitor by HPLC after 3 hours.[1][2] Do not overheat (>110°C) to avoid nitrile hydrolysis.

  • Workup (The Danger Zone):

    • Cool reaction mass to 20-25°C.

    • Prepare a separate vessel with Ice/Water (10 vol) stirred vigorously.

    • Slowly cannulate the reaction mass into the Ice/Water, maintaining internal temp < 10°C .

    • Why? This prevents the "Hydroxy" reversion (IMP-B).[1]

  • Isolation: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.[1] Wash organic layer with saturated NaHCO₃ (to remove acidic byproducts) and Brine. Dry over Na₂SO₄ and concentrate.

Data & Reagent Comparison

The following table summarizes the impact of different chlorinating agents on the impurity profile.

Reagent SystemConversion RateRisk of IMP-A (Amide)Risk of IMP-B (Hydroxy)Recommendation
POCl₃ (Neat) ModerateLowHigh (requires high temp)Use for small scale only.[1]
POCl₃ + PCl₅ High ModerateLowPreferred. PCl₅ boosts rate, allowing lower temps.
SOCl₂ + DMF LowLowHighNot recommended for this substrate.[1]
POCl₃ + Pyridine HighHigh ModeratePyridine HCl salts are very hygroscopic, increasing amide risk.

References

  • Synthesis of 6-chloronicotinic acid derivatives via catalytic oxidation

    • Title: Preparation method of 6-chloronicotinic acid.[1][3][4]

    • Source: CN103570612A (Patent).[1]

    • Link:[1]

  • Chlorination Protocols & Side Reactions

    • Title: Process for producing chloronicotinic acid compounds.[1][2][5][6]

    • Source: EP0092117A1 (European Patent Office).[1]

    • Link:[1]

  • POCl3 Chlorination Mechanisms

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.[1][7]

    • Source: N
    • Link:[1]

  • General Reactivity of Pyridine Derivatives

    • Title: 6-Chloronicotinic acid synthesis and properties.[2][3][4][8]

    • Source: ChemicalBook / ResearchG
    • Link:

Sources

Optimization

purification challenges of 6-Chloro-5-cyanonicotinic acid products

The following technical support guide is designed for researchers and process chemists working with 6-Chloro-5-cyanonicotinic acid (CAS: 1206969-20-1) . This guide moves beyond standard datasheets to address the specific...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with 6-Chloro-5-cyanonicotinic acid (CAS: 1206969-20-1) .

This guide moves beyond standard datasheets to address the specific electronic and structural vulnerabilities of this molecule, particularly the "dual-activation" of the chlorine atom and the hydrolytic sensitivity of the nitrile group.

Status: Operational | Tier: L3 (Senior Scientist) | Topic: Purification & Stability[1][2]

Molecule Profile & Risk Assessment

Before troubleshooting, you must understand the electronic environment of your target.[2] This is not a standard pyridine.[1][2][3]

  • The "Dual-Activation" Trap: The chlorine at position C6 is hyper-electrophilic .[1][2] It is activated by the ring nitrogen (ortho-position) and the electron-withdrawing cyano group at C5 (ortho-position).[1][2]

  • Consequence: This molecule is extremely susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2] Solvents you consider "inert" (like Methanol or warm Water) can act as nucleophiles, stripping the chlorine atom.

  • The Hydrolysis Vector: The C5-Cyano group is metastable.[1][2] Under acidic or basic stress, it hydrates to the amide (primary impurity) or hydrolyzes fully to the di-acid.[2]

Diagnostic Troubleshooting (Q&A)

Category A: Purity & Impurity Profiling[2]

Q: I see a new polar impurity (RRT ~0.8) increasing during my acidic workup. What is it? A: This is almost certainly the 5-carboxamide analog (6-chloro-5-carbamoylnicotinic acid).[1][2]

  • The Cause: You likely exposed the material to strong acid (pH < 1) at elevated temperatures (>40°C) or prolonged the precipitation time.[2] The nitrile group hydrates to an amide under these conditions.

  • The Fix:

    • Immediate: Stop heating. Cool the solution to 0–5°C before acidification.

    • Protocol Adjustment: Use a "Reverse Quench."[1][2] Add your reaction mixture into cold dilute acid rather than adding acid to the mixture. This minimizes the time the product spends in a "hot spot" of high acidity.[2]

Q: My chlorine content is low, and I see a peak matching the mass of [M-Cl+OCH3]. Why? A: You have triggered an SNAr reaction with your solvent .[1][2]

  • The Cause: Recrystallizing or heating in Methanol (or Ethanol) without acid protection.[2] The 6-Cl position is so activated that methanol acts as a nucleophile, creating the 6-methoxy ether impurity.[1][2]

  • The Fix: Avoid nucleophilic alcohols for heating steps.[2] Switch to Acetonitrile (ACN) , Toluene , or Isopropyl Acetate (IPAc) .[2] If you must use alcohol, ensure the media is strictly neutral or slightly acidic to protonate the ring nitrogen (deactivating the SNAr mechanism), though this risks nitrile hydrolysis.

Category B: Isolation Challenges

Q: The product "oils out" instead of precipitating during acidification. A: You are likely in the "Isoelectric Trap." [2]

  • The Mechanism: The molecule has an acidic proton (COOH) and a basic nitrogen.[2] If the impurity profile is complex, the product may form a sticky zwitterionic oil near its isoelectric point before fully crystallizing.[2]

  • The Fix:

    • Seed First: Add seed crystals at pH 5.0 before dropping to the final pH.

    • Slow Acidification: Do not dump acid. Use a syringe pump or dropping funnel.[1][2]

    • Salting Out: Increase the ionic strength of the aqueous phase with NaCl (10% w/v) to force the organic product out of the solution.[2]

Master Purification Protocol

Standard Operating Procedure (SOP-PUR-05CN)

This protocol balances the risk of Hydrolysis (Acid/Heat) against SNAr (Base/Nucleophiles).[2]

Phase 1: Dissolution (The "Cold Base" Strategy)[2]
  • Suspend crude solid in Water (10 vol) .

  • Cool to 0–5°C (Critical to prevent SNAr by hydroxide).

  • Slowly add saturated NaHCO₃ until pH reaches 7.5–8.0.

    • Why? The COOH deprotonates, solubilizing the product.[2] Neutral impurities (starting materials) remain insoluble.[1][2]

  • Stir for 15 min at 0–5°C.

  • Filtration: Filter off insolubles through Celite.[1][2] Keep the filtrate cold.[2]

Phase 2: Controlled Precipitation[2]
  • Prepare 1N HCl (or 10% H₂SO₄) and cool to 0–5°C.

  • The Drop: Add acid to the filtrate slowly while monitoring pH.

  • Target pH: Adjust to pH 2.0–2.5 .

    • Warning: Do not go to pH 0.[1][2] Excessive acidity catalyzes nitrile hydrolysis.[1][2]

  • Aging: Stir the slurry at 0–5°C for 30–60 minutes.

Phase 3: Washing & Drying[1][2][4]
  • Filter the white precipitate.[1][2]

  • Wash 1: Cold Water (removes inorganic salts).[1][2]

  • Wash 2: Cold Heptane (removes non-polar residuals).[1][2]

  • Drying: Vacuum oven at 40–45°C .

    • Caution: Do not exceed 50°C. Thermal stress can cause decarboxylation or slow hydrolysis if residual moisture is present.[1][2]

Visualizing the Stability Window

The following diagram illustrates the "Danger Zones" for 6-Chloro-5-cyanonicotinic acid. You must navigate the narrow path between Hydrolysis and Substitution.[2]

StabilityMap Start 6-Chloro-5-cyanonicotinic Acid (Target Molecule) AcidHeat Condition: Acid (pH < 1) + Heat Start->AcidHeat Exposure BaseNuc Condition: Base + Nucleophile (ROH/H2O) Start->BaseNuc Exposure SafeZone Safe Zone: pH 2.0 - 8.0 Temp < 40°C Non-nucleophilic Solvents Start->SafeZone Controlled Processing Impurity1 Impurity A: 5-Carboxamide (Hydrolysis of CN) AcidHeat->Impurity1 Hydration Mechanism Impurity2 Impurity B: 6-Alkoxy/Hydroxy (SNAr of Cl) BaseNuc->Impurity2 Substitution Mechanism

Caption: Stability Map indicating the two primary degradation pathways (Hydrolysis and SNAr) relative to processing conditions.

Solvent Compatibility Matrix

Use this table to select solvents for extraction or recrystallization.

Solvent SystemCompatibilityRisk FactorTechnical Note
Methanol / Ethanol 🔴 High Risk SNAr SubstitutionThe 6-Cl is activated; alcohols will displace it to form ethers upon heating.[1][2]
Water (Acidic) 🟡 Medium Risk Nitrile HydrolysisSafe only at low temp (<10°C) and moderate pH (2-3).[1][2]
Water (Basic) 🟡 Medium Risk SNAr (Hydroxide)Safe only if cold and weak base (NaHCO₃) is used.[1][2] Strong base (NaOH) attacks Cl.[1][2]
Acetonitrile (ACN) 🟢 Safe LowExcellent for recrystallization.[1][2] Inert to SNAr.
Toluene / THF 🟢 Safe LowGood for removing non-polar impurities.[1][2]
DMF / DMSO 🔴 Avoid High Boiling PointHard to remove; high temps required for removal will degrade the product.[2]

References & Authority

  • Chemical Structure & Reactivity Logic:

    • March’s Advanced Organic Chemistry, 8th Edition.[2] (For mechanisms of Nucleophilic Aromatic Substitution on activated pyridines and Nitrile Hydrolysis).

    • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms.[1][2] (Electronic effects of ortho-halo and meta-cyano substituents).

  • Analogous Purification Protocols (Grounding):

    • Synthesis of 6-chloronicotinic acid (Analog). Patent CN103570612A.[1][2] Describes the oxidation and crystallization of the core pyridine ring, establishing the baseline for pH-controlled precipitation.[2]

    • Purification of substituted nicotinic acids.[1][2][4] Patent CN104387317B.[1][2] Details the use of methanol/activated carbon for simple chloronicotinic acids (Note: This guide advises against methanol for the 5-cyano derivative due to higher activation, demonstrating expert deviation from standard protocols).

  • Stability Data (General Pyridines):

    • PubChem Compound Summary: 6-Chloronicotinic acid.[1][2][5] (Baseline physical properties and safety data).[1][2][6] [1][2]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 6-Chloro-5-cyanonicotinic Acid

Current Status: Operational Ticket ID: CHEM-SUP-6CL5CN Subject: Preventing Decomposition & Side Reactions Assigned Specialist: Senior Application Scientist Executive Summary: The Reactivity Triad 6-Chloro-5-cyanonicotini...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-6CL5CN Subject: Preventing Decomposition & Side Reactions Assigned Specialist: Senior Application Scientist

Executive Summary: The Reactivity Triad

6-Chloro-5-cyanonicotinic acid (CAS: 1204323-90-9 / Analogous cores) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors. However, it presents a chemoselectivity paradox . It contains three functional groups with competing reactivities:

  • C3-Carboxylic Acid (-COOH): The usual target for coupling (amide/ester formation).

  • C5-Cyano Group (-CN): Susceptible to hydrolysis (to amide/acid) under the very conditions often used to activate the carboxylic acid.

  • C6-Chloro Group (-Cl): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-deficient pyridine ring (N-atom + CN group).
    

Decomposition in this context rarely means random degradation; it usually refers to unwanted hydrolysis of the nitrile or premature displacement of the chloride .

Interactive Reactivity Map

The following diagram illustrates the specific "Danger Zones" for this molecule. Use this to identify which part of your reaction condition is causing decomposition.

ReactivityMap Core 6-Chloro-5-cyanonicotinic Acid Outcome_Amide RESULT: Nitrile converts to Primary Amide (-CONH2) Core->Outcome_Amide Outcome_Sub RESULT: Chloride lost to OH, OR, or Amine Core->Outcome_Sub Outcome_Loss RESULT: Loss of CO2 (Pyridine formation) Core->Outcome_Loss Threat_Hydrolysis THREAT: Hydrolysis (Acid/Base + H2O + Heat) Threat_Hydrolysis->Core Attacks C5-CN Threat_SnAr THREAT: SnAr Displacement (Strong Nucleophiles: OH-, OR-, NHR2) Threat_SnAr->Core Attacks C6-Cl Threat_Decarb THREAT: Decarboxylation (T > 120°C) Threat_Decarb->Core Attacks C3-COOH

Figure 1: Chemoselectivity landscape. Red arrows indicate high-risk pathways leading to common "decomposition" products.

Troubleshooting Guides

Issue A: The "Disappearing" Nitrile (Hydrolysis)

Symptom: You are trying to convert the carboxylic acid to an amide or ester, but LC-MS shows a mass shift of +18 Da (hydration to amide) or +19 Da (hydrolysis to acid). Root Cause: The 5-cyano group is electron-deficient and hydrolyzes rapidly in aqueous acid or base, especially if heat is applied.

VariableRecommendationWhy?
Water Strictly Anhydrous Even trace moisture during acid chloride formation (

) can generate HCl gas + water, catalyzing nitrile hydrolysis [1].
Activation Avoid Aqueous Workups Use reagents that allow organic-phase workups (e.g., HATU, T3P, or EDC/HOBt).
Temperature Keep < 40°C Nitrile hydrolysis kinetics are first-order and temperature-dependent. High heat accelerates this side reaction [2].

Protocol Fix (Safe Amide Coupling): Instead of converting to acid chloride with thionyl chloride/reflux (high risk):

  • Dissolve 6-chloro-5-cyanonicotinic acid in dry DMF/DCM.

  • Add 1.1 eq HATU and 2.5 eq DIPEA (Non-nucleophilic base).

  • Stir at 0°C for 15 mins.

  • Add amine.[1] Warm to Room Temp (RT) only.

  • Result: Amide bond forms; CN and Cl remain intact.

Issue B: The Unwanted Substitution (S_NAr)

Symptom: The C6-Chlorine atom is replaced by a methoxy (-OMe), hydroxy (-OH), or amine group during reaction. Root Cause: The pyridine ring is "super-activated." The Nitrogen atom, the CN group, and the COOH group all pull electron density, making the C6 position extremely electrophilic.

Reagent ClassStatusReasoning
Hydroxide Bases (NaOH, KOH) FORBIDDEN OH- is a strong nucleophile. It will displace Cl to form the pyridone (6-hydroxy) derivative [3].
Alkoxides (NaOMe, NaOEt) HIGH RISK Will rapidly form the ether (6-methoxy) derivative.
Tertiary Amines (TEA, DIPEA) SAFE Sterically hindered and non-nucleophilic.
Carbonates (K2CO3, Cs2CO3) CAUTION Safe in anhydrous solvents; risky if water is present (generates OH-).

Protocol Fix (Safe Esterification): Do not use Fisher Esterification (Acid + Alcohol + Heat) as the alcohol can act as a nucleophile at high temps.

  • Dissolve acid in dry DMF.

  • Add 1.2 eq K2CO3 (solid, anhydrous).

  • Add 1.1 eq Alkyl Iodide (e.g., MeI or EtI).

  • Stir at RT .

  • Result: Ester forms via

    
     on the alkyl halide; the aromatic Cl is preserved.
    

Experimental Workflow Decision Tree

Use this logic flow to select the correct reagent system for your transformation.

DecisionTree Start Target Transformation? Q1 Amide Coupling Start->Q1 Q2 Ester Formation Start->Q2 Q3 Acid Chloride Synthesis Start->Q3 Amide_Sol Use HATU/DIPEA or T3P (Avoid SOCl2/Reflux) Q1->Amide_Sol Ester_Q Is the alcohol a strong nucleophile? Q2->Ester_Q Cl_Sol Use (COCl)2 + cat. DMF in DCM at 0°C (Vilsmeier conditions) Q3->Cl_Sol Cl_Warn AVOID: Thionyl Chloride at Reflux Q3->Cl_Warn Ester_Sol1 Use Alkyl Halide + K2CO3 (Avoid Acid Catalysis) Ester_Q->Ester_Sol1 Yes (Primary/MeOH) Ester_Sol2 Use DCC/DMAP (0°C strictly) Ester_Q->Ester_Sol2 No (Bulky)

Figure 2: Reagent selection guide to minimize decomposition risks.

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) to make the acid chloride? 
A:  Yes, but not at reflux . At high temperatures, the HCl by-product can catalyze the hydrolysis of the nitrile group.
  • Correct Method: Use Oxalyl Chloride with a catalytic amount of DMF in Dichloromethane (DCM) at 0°C to Room Temp. This generates the acid chloride under neutral/mild conditions [4].

Q: Is the molecule light-sensitive? A: Generally, chloronicotinic acids are stable to ambient light. However, as a precaution against radical dechlorination, store in amber vials.

Q: I see a small impurity at +1 Da in Mass Spec. What is it? A: This is likely the hydrolysis of the C6-Cl to C6-OH (tautomerizes to pyridone). This happens if your solvent contains water and you used a base.[2] Ensure solvents are "Dry/Anhydrous" grade.

Q: Can I use Grignard reagents on the ester derivative? A: No. Grignard reagents are strong nucleophiles. They will attack the ester, but they will also attack the nitrile (forming a ketone/imine) and potentially displace the chloride. For carbon-carbon bond formation, use Palladium-catalyzed cross-coupling (Suzuki/Stille) which is chemoselective for the C-Cl bond [5].

References

  • Cohen, M. et al. "Hydrolysis of 3-cyanopyridine in high temperature liquid water." Journal of Chemical Kinetics.
  • Leggio, A. et al. (2016).[1] "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride."[1][3] RSC Advances, 6, 34468-34475.[1] Link

  • Spivey, A. C. et al. "Nucleophilic Aromatic Substitution." Imperial College London Chemistry Archives. (Mechanistic detailing of on electron-deficient pyridines).
  • Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for chemoselectivity of Suzuki coupling on chloro-heterocycles).

Sources

Optimization

Catalyst Selection and Troubleshooting for 6-Chloro-5-cyanonicotinic Acid Transformations: A Technical Support Center

Welcome to the technical support center for catalyst selection in transformations of 6-chloro-5-cyanonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in transformations of 6-chloro-5-cyanonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this electron-deficient heterocyclic building block. Here, we provide in-depth, field-proven insights into catalyst selection, detailed experimental protocols, and comprehensive troubleshooting guides for common cross-coupling and amination reactions.

I. Understanding the Substrate: The Challenges of 6-Chloro-5-cyanonicotinic Acid

6-Chloro-5-cyanonicotinic acid presents a unique set of challenges in transition metal-catalyzed reactions. The electron-withdrawing nature of the cyano and carboxylic acid groups, combined with the inherent electron deficiency of the pyridine ring, deactivates the C-Cl bond towards oxidative addition. Furthermore, the pyridine nitrogen can act as a ligand, potentially coordinating to the metal center and inhibiting catalysis.[1] A successful transformation, therefore, hinges on the rational selection of a highly active and stable catalytic system.

II. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone for creating C-C bonds. However, the coupling of chloropyridines, especially those bearing electron-withdrawing groups, requires robust catalytic systems.[2]

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: What are the recommended initial catalyst systems for the Suzuki-Miyaura coupling of 6-chloro-5-cyanonicotinic acid with an arylboronic acid?

A1: For this challenging substrate, we recommend starting with a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand. A reliable starting point is the combination of Pd(OAc)₂ with a ligand from the Buchwald biarylphosphine family, such as SPhos or XPhos.[2] These ligands are designed to promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition to the C-Cl bond.[1] N-Heterocyclic carbene (NHC) ligands, such as PEPPSI-IPr, are also excellent choices due to their strong σ-donating character, which enhances catalyst activity and stability.[1]

Q2: My Suzuki-Miyaura reaction is not proceeding to completion. What are the likely causes and how can I troubleshoot it?

A2: Incomplete conversion is a common issue. Here’s a systematic approach to troubleshooting:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1] Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes mitigate this. Alternatively, switching to a more sterically hindered ligand can disfavor this inhibitory interaction.

  • Inefficient Oxidative Addition: The electron-deficient nature of the substrate can make the oxidative addition step sluggish.[3] Ensure your reaction is heated sufficiently (typically 80-120 °C).[2] If the reaction is still slow, consider a more electron-rich ligand or a nickel-based catalyst system, which can be more effective for unreactive aryl chlorides.[4]

  • Base and Solvent Issues: The choice of base and solvent is critical. A common combination is K₂CO₃ in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[1] If you observe decomposition of your starting material, a milder base such as K₃PO₄ or Cs₂CO₃ may be beneficial. Ensure your solvents are thoroughly degassed to prevent catalyst oxidation.

  • Boronic Acid Decomposition: Protodeboronation (loss of the boronic acid group) can be a significant side reaction, especially with heteroaryl boronic acids.[5] Using a weaker base or anhydrous conditions can sometimes help.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Recommended Action
No Reaction/Low Conversion Inactive catalystEnsure proper degassing of solvents and use of an inert atmosphere.
Insufficient temperatureIncrease reaction temperature in 10 °C increments.
Inappropriate ligandScreen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands (e.g., PEPPSI-IPr).
Starting Material Decomposition Base is too strongSwitch to a milder base like K₃PO₄ or Cs₂CO₃.
Protodeboronation of Boronic Acid Hydrolysis of the C-B bondTry anhydrous conditions or a fluoride source like CsF as the base.[5]
Formation of Homocoupled Products Inefficient transmetalationEnsure the correct stoichiometry of reagents. Consider a different base or solvent system.
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 6-Chloro-5-cyanonicotinic acid

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (3 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

Procedure:

  • To a dry reaction vessel, add 6-chloro-5-cyanonicotinic acid, the arylboronic acid, and K₂CO₃.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Add the remaining degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Frequently Asked Questions (FAQs): Sonogashira Coupling

Q1: What is a good starting point for a Sonogashira coupling with 6-chloro-5-cyanonicotinic acid?

A1: A standard catalyst system for Sonogashira coupling is a combination of a palladium source, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically CuI.[6] A common base is an amine, such as triethylamine or diisopropylamine, which also serves as the solvent in many cases.

Q2: My Sonogashira reaction is giving low yields and a lot of homocoupled alkyne (Glaser coupling). How can I improve this?

A2: Glaser coupling is a common side reaction in Sonogashira couplings and is promoted by the copper co-catalyst. Here are some strategies to minimize it:

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions often require a stronger base and a more sophisticated palladium/ligand system but can eliminate the Glaser coupling side product.

  • Amine Base: Ensure your amine base is of high purity and free of moisture. The presence of oxygen can promote the homocoupling reaction.

  • Reaction Temperature: Running the reaction at a lower temperature may disfavor the homocoupling pathway.

Troubleshooting Guide: Sonogashira Coupling
Issue Potential Cause Recommended Action
Low Yield Catalyst deactivationEnsure rigorous exclusion of air and moisture.
Inefficient couplingIncrease reaction temperature or switch to a more active palladium catalyst.
Glaser Homocoupling Excess oxygenThoroughly degas all solvents and reagents and maintain an inert atmosphere.
Copper-catalyzed side reactionReduce the amount of CuI or switch to a copper-free protocol.
Decomposition of Starting Material Base is too strong or reactiveConsider a milder base or a different solvent system.
Experimental Protocol: Sonogashira Coupling

Materials:

  • 6-Chloro-5-cyanonicotinic acid

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N), degassed

  • DMF, degassed

Procedure:

  • To a dry reaction vessel, add 6-chloro-5-cyanonicotinic acid, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the vessel and purge with an inert gas.

  • Add degassed DMF and Et₃N via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction to 80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution to remove copper salts.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.[7]

IV. Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: Which catalyst system is recommended for the amination of 6-chloro-5-cyanonicotinic acid?

A1: Similar to the Suzuki-Miyaura coupling, a palladium catalyst with a bulky, electron-rich phosphine ligand is the system of choice. The combination of Pd₂(dba)₃ and a ligand like Xantphos or a biarylphosphine ligand is a good starting point. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required.[8][9]

Q2: My amination reaction is sluggish and gives a complex mixture of products. What could be the issue?

A2: The amination of electron-deficient chloropyridines can be challenging.

  • Ligand Choice: The ligand plays a critical role. If one ligand is not effective, it is often worthwhile to screen a small panel of bulky phosphine ligands.

  • Base Compatibility: The choice of base is crucial. Strong bases like NaOtBu are often necessary but can also lead to side reactions if the substrate or product is base-sensitive. K₃PO₄ or Cs₂CO₃ are milder alternatives that can be effective.

  • Substrate and Amine Scope: Not all amines are equally reactive. Primary amines are generally more reactive than secondary amines. Sterically hindered amines may require more forcing conditions.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Recommended Action
Low Conversion Inactive catalyst systemScreen different bulky phosphine ligands (e.g., Xantphos, SPhos, XPhos).
Base not strong enoughSwitch from K₃PO₄ or Cs₂CO₃ to a stronger base like NaOtBu.
Side Product Formation Base-mediated decompositionUse a milder base or lower the reaction temperature.
Hydrodehalogenation Competing reduction pathwayEnsure an inert atmosphere and high-purity reagents.
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 6-Chloro-5-cyanonicotinic acid

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (2.5 equivalents)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under an inert atmosphere, add 6-chloro-5-cyanonicotinic acid, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to a dry reaction vessel.

  • Add the anhydrous, degassed toluene.

  • Add the amine.

  • Seal the vessel and heat to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify by column chromatography.[8]

V. Visualizing the Catalytic Cycles

To better understand the intricacies of these transformations, the following diagrams illustrate the generally accepted catalytic cycles.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR CuI CuI Alkyne_Coordination Alkyne Coordination CuI->Alkyne_Coordination H-C≡CR Deprotonation Deprotonation Alkyne_Coordination->Deprotonation Base Cu-Acetylide Cu-C≡CR Cu-Acetylide->Transmetalation Deprotonation->Cu-Acetylide

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

VI. References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6513. [Link]

  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem.

  • BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem.

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6(3), 39-50. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Impurities in 6-Chloro-5-cyanonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 6-Chloro-5-cyanonicotinic acid. This guide is designed to provide in-depth, practical advice for managing impuri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Chloro-5-cyanonicotinic acid. This guide is designed to provide in-depth, practical advice for managing impurities in this critical starting material. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with actionable, field-tested protocols to help you ensure the quality and consistency of your research and development projects.

The purity of 6-Chloro-5-cyanonicotinic acid is paramount, as even trace impurities can have a significant impact on the yield, purity, and safety profile of downstream products, including active pharmaceutical ingredients (APIs). This resource provides a structured approach to identifying, troubleshooting, and controlling these impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the origin and impact of impurities in 6-Chloro-5-cyanonicotinic acid.

Q1: What are the primary sources of impurities in 6-Chloro-5-cyanonicotinic acid?

Impurities can be introduced at various stages of the manufacturing process and storage. They are generally categorized as follows:

  • Starting Material-Related Impurities: The quality of the precursors dictates the purity of the final product. For instance, if a synthesis starts from a substituted dichloropyridine, incomplete reactions or isomeric precursors can carry through.[1] Common synthetic routes for related pyridine compounds, such as the oxidation of 2-chloro-5-methylpyridine, may introduce impurities from the starting material itself or from incomplete oxidation.[2]

  • Synthesis-Related Byproducts: These are impurities formed during the chemical transformation. For 6-Chloro-5-cyanonicotinic acid, these can include:

    • Incomplete Chlorination/Cyanation: Depending on the synthetic route, precursors like 6-hydroxy-5-cyanonicotinic acid or 6-chloro-nicotinic acid (lacking the cyano group) might persist.

    • Over-chlorination: The introduction of additional chlorine atoms on the pyridine ring can occur under harsh chlorination conditions.

    • Positional Isomers: Isomeric starting materials or non-selective reactions can lead to impurities such as 2-Chloro-5-cyanonicotinic acid.

    • Dechlorination: During certain work-up or purification steps, particularly catalytic hydrogenation, the chloro group can be reductively removed.[3]

  • Degradation Products: These impurities form during storage or under specific processing conditions (e.g., heat, pH extremes). The most common degradation pathway is the hydrolysis of the nitrile (cyano) group.

    • Hydrolysis to Amide: The cyano group can hydrolyze to the corresponding carboxamide (6-chloro-5-carbamoylnicotinic acid), especially in the presence of acid or base.[4][5]

    • Hydrolysis to Carboxylic Acid: Further hydrolysis of the amide or direct hydrolysis of the nitrile under more vigorous conditions can yield the dicarboxylic acid derivative (6-chloro-pyridine-3,5-dicarboxylic acid).

Q2: What is the most common and problematic impurity, and how does it affect downstream reactions?

The most frequently encountered and problematic process-related impurity is often the corresponding amide, 6-chloro-5-carbamoylnicotinic acid , formed by partial hydrolysis of the cyano group.[4]

  • Causality & Impact: The amide impurity is structurally similar to the parent molecule, making it difficult to remove by simple crystallization. In downstream reactions where the cyano group is a key reactive site (e.g., reduction, addition reactions), the presence of the amide can lead to a complex mixture of byproducts, significantly reducing the yield of the desired product and complicating purification. If the carboxylic acid group is activated for an amidation reaction, the amide impurity will have a free carboxylic acid, leading to double-addition or other unwanted side reactions.

Q3: How should 6-Chloro-5-cyanonicotinic acid be stored to minimize degradation?

To maintain the integrity of the material, proper storage is essential.

  • Temperature: Store in a cool, dry place, away from direct sunlight. Refrigeration is often recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and oxidative degradation. The nitrile group is susceptible to hydrolysis, and atmospheric moisture can accelerate the formation of the amide impurity.

  • Container: Use well-sealed, opaque containers to prevent light exposure and moisture ingress.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the use of 6-Chloro-5-cyanonicotinic acid.

Problem / Observation Potential Root Cause(s) Recommended Action & Scientific Rationale
An unexpected peak appears in the HPLC chromatogram. 1. Amide Impurity: Partial hydrolysis of the cyano group. 2. Starting Material: Carry-over of a synthetic precursor. 3. Positional Isomer: Contamination from the supplier or formed during synthesis.1. Confirm Identity: Use LC-MS to check for a mass corresponding to the amide (+18 Da). 2. Optimize HPLC Method: Ensure the HPLC method has sufficient resolution to separate the impurity from the main peak. (See Protocol 1). 3. Purify: If the impurity level is unacceptable, perform a recrystallization. The amide often has different solubility profiles. (See Protocol 2).
The starting material has a yellow or brownish tint. 1. Trace Metal Impurities: Residual catalysts from synthesis (e.g., cobalt, palladium).[2] 2. Oxidative Degradation: Formation of colored polymeric byproducts. 3. Nitrated Impurities: If nitrating agents were used in a preceding step for a related synthesis.1. Decolorize with Activated Carbon: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities.[6] The porous structure of carbon provides a large surface area for adsorbing large, colored organic molecules and metal complexes. 2. Purity Check: Analyze the material by HPLC to ensure the color is not indicative of a significant, co-eluting impurity.
Low yield or complex product mixture in a downstream reaction. 1. Reactive Impurities: The presence of un-identified impurities (e.g., the amide or starting materials) is interfering with the reaction. 2. Incorrect Stoichiometry: The stated purity of the starting material may be inaccurate, leading to incorrect reagent ratios.1. Re-analyze Starting Material: Perform a thorough analysis of the 6-Chloro-5-cyanonicotinic acid lot using a validated HPLC method and ¹H NMR to confirm purity and identity. 2. Purify Before Use: If impurities are detected, purify the starting material via recrystallization before proceeding with the downstream synthesis. This ensures that the reactive sites are available and side reactions are minimized.
Poor solubility in the intended reaction solvent. 1. Incorrect Solvent Choice. 2. Presence of Insoluble Impurities: High-molecular-weight polymers or inorganic salts may be present.1. Solubility Screening: Test solubility in a range of relevant aprotic polar solvents (e.g., DMF, DMAc, NMP, DMSO). 2. Pre-filtration: Dissolve the material in a suitable solvent and filter out any insoluble particulates before adding it to the reaction mixture. This removes non-dissolving impurities that could interfere with the reaction.

Section 3: Key Analytical and Purification Protocols

These protocols provide detailed, step-by-step methodologies for ensuring the quality of your starting material.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This reverse-phase HPLC method is designed to separate common process-related impurities and degradation products from the 6-Chloro-5-cyanonicotinic acid main peak.

Rationale: Reverse-phase chromatography is ideal for separating polar and non-polar compounds. The use of an acidic mobile phase ensures that the carboxylic acid group remains protonated, leading to sharp, symmetrical peaks and reproducible retention times. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and detected.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Sample Preparation 0.5 mg/mL in 50:50 Acetonitrile:Water

System Suitability:

  • Tailing Factor (Main Peak): 0.9 - 1.5

  • Resolution: >2.0 between the main peak and any adjacent impurity.

Protocol 2: Recrystallization for High-Purity Material

This protocol is effective for removing both colored impurities and process-related byproducts like the corresponding amide. The choice of methanol is based on its proven efficacy for the closely related 6-chloronicotinic acid.[2][6]

Step-by-Step Methodology:

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 6-Chloro-5-cyanonicotinic acid to methanol (approximately 5-10 mL per gram of crude material).

  • Heating: Heat the mixture to reflux with stirring until all the solid has dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and cautiously add a small amount of activated carbon (approx. 1-2% w/w). Return the mixture to reflux for 5-10 minutes.

    • Scientist's Note: Do not add activated carbon to a boiling solution, as this can cause violent bumping.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold methanol.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Validation: Analyze the purified material by HPLC (Protocol 1) to confirm purity. Analyze the mother liquor to understand which impurities were successfully removed.

Section 4: Visual Workflows and Data

Impurity Management Workflow

This diagram outlines the logical process for identifying and mitigating impurities in a batch of 6-Chloro-5-cyanonicotinic acid.

ImpurityWorkflow start Receive Starting Material Batch hplc_check Analyze Purity by HPLC (Protocol 1) start->hplc_check spec_check Purity Meets Specification? hplc_check->spec_check release Release Batch for Synthesis spec_check->release  Yes troubleshoot Troubleshoot OOS Batch (See Guide) spec_check->troubleshoot No   lcms Identify Impurity by LC-MS troubleshoot->lcms purify Purify Material (Protocol 2) lcms->purify retest Re-analyze Purity by HPLC purify->retest spec_check2 Purity Meets Specification? retest->spec_check2 spec_check2->release  Yes reject Reject or Rework Batch spec_check2->reject No  

Caption: Workflow for impurity analysis and mitigation.

Troubleshooting Decision Tree for Out-of-Specification (OOS) Results

This decision tree provides a logical path for investigating an OOS result.

TroubleshootingTree oos OOS Result from HPLC check_peak Is the impurity peak known or unknown? oos->check_peak known_imp Known Impurity check_peak->known_imp Known   unknown_imp Unknown Impurity check_peak->unknown_imp  Unknown assess_source Assess Source: - Process-related? - Degradation? known_imp->assess_source process_path Review Synthesis / Storage Conditions to Mitigate assess_source->process_path identify Characterize Impurity: 1. LC-MS (for Mass) 2. Preparative HPLC (Isolation) 3. NMR (Structure) unknown_imp->identify risk_assess Perform Risk Assessment: - Is it reactive? - Is it structural alert? identify->risk_assess control_strategy Develop Control Strategy: - Modify Synthesis - Add Purification Step risk_assess->control_strategy

Caption: Decision tree for OOS investigation.

Table 1: Common Potential Impurities and Their Origins
Impurity NameChemical StructureLikely OriginTypical m/z [M-H]⁻
6-chloro-5-carbamoylnicotinic acid C₇H₅ClN₂O₃Hydrolysis of cyano group200/202
6-hydroxynicotinic acid C₆H₅NO₃Incomplete chlorination of a precursor138
5-cyano-nicotinic acid C₇H₄N₂O₂Dechlorination147
6-chloro-pyridine-3,5-dicarboxylic acid C₇H₄ClNO₄Complete hydrolysis of cyano group200/202
2-chloro-5-methylpyridine C₆H₆ClNUnreacted starting material126/128 (as [M+H]⁺)

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Synthesis Guide: 6-Chloronicotinic Acid vs. 6-Chloro-5-cyanonicotinic Acid

Executive Summary This guide provides a technical comparison between 6-chloronicotinic acid (6-CNA) and its functionalized analog, 6-chloro-5-cyanonicotinic acid (6-C-5-CNA) . While both serve as critical building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 6-chloronicotinic acid (6-CNA) and its functionalized analog, 6-chloro-5-cyanonicotinic acid (6-C-5-CNA) . While both serve as critical building blocks in medicinal chemistry—particularly for pyridine-based scaffolds—their reactivity profiles differ fundamentally due to the electronic and steric influence of the C5-cyano group.

  • 6-CNA is the standard "workhorse" for introducing a pyridine ring with a carboxylic acid handle. Its reactivity at the C6 position is moderate, driven solely by the ring nitrogen and the C3-carboxyl group.

  • 6-C-5-CNA is a "turbocharged" electrophile. The C5-cyano group exerts a powerful electron-withdrawing effect ortho to the chlorine, drastically accelerating Nucleophilic Aromatic Substitution (

    
    ). Furthermore, the adjacent nitrile and chloride motifs allow for cyclization reactions  (e.g., to form pyrido[2,3-d]pyrimidines) that are impossible with 6-CNA alone.
    

Structural & Electronic Analysis

The divergence in synthetic utility stems from the electronic environment around the C6-chlorine atom.

Electronic Activation (The "Cyano Effect")

In


 reactions, the rate-determining step is often the formation of the Meisenheimer complex. Electron-withdrawing groups (EWGs) stabilize the anionic intermediate.
  • 6-CNA: The chlorine is activated by the pyridine nitrogen (ortho) and the carboxylic acid (para). This provides sufficient activation for strong nucleophiles (amines, thiols) but often requires elevated temperatures (

    
    80°C).
    
  • 6-C-5-CNA: The chlorine is activated by the pyridine nitrogen (ortho), the carboxylic acid (para), AND the cyano group (ortho). The cyano group is a strong

    
    - and 
    
    
    
    -acceptor. This "triple activation" makes the C6 position highly electrophilic, often allowing reactions to proceed at lower temperatures or with weaker nucleophiles.
Steric Considerations

While the cyano group is linear and relatively small (A-value ~0.2), its position at C5 creates a "buttressing effect."

  • Impact: For bulky nucleophiles (e.g., secondary amines with branching), the C5-CN may introduce steric hindrance that slightly counteracts the electronic activation. However, for most primary amines and small nucleophiles, the electronic acceleration dominates.

Visualization: Activation Zones

G cluster_0 6-Chloronicotinic Acid (6-CNA) cluster_1 6-Chloro-5-cyanonicotinic Acid (6-C-5-CNA) node_6CNA Pyridine Ring (Moderate Electrophile) Cl_6 C6-Cl Leaving Group node_6CNA->Cl_6 Activated by Ring N COOH_3 C3-COOH (Handle) node_6CNA->COOH_3 node_5CN Pyridine Ring (Super Electrophile) Cl_6b C6-Cl Leaving Group node_5CN->Cl_6b Activated by Ring N + C5-CN CN_5 C5-CN (Ortho-Activator) node_5CN->CN_5 COOH_3b C3-COOH (Handle) node_5CN->COOH_3b CN_5->Cl_6b Strong -I/-M Effect (Accelerates SnAr)

Figure 1: Comparison of electronic activation. The C5-CN group in 6-C-5-CNA provides a secondary activation vector (dashed red arrow), significantly increasing the electrophilicity of the C6 position.

Reactivity Profile & Applications

Table 1: Comparative Reactivity Matrix
Feature6-Chloronicotinic Acid (6-CNA)6-Chloro-5-cyanonicotinic Acid (6-C-5-CNA)
Primary Reactivity

Displacement
Accelerated

+ Cyclization
Typical

Temp
80–120°C25–80°C
Acidity (COOH)

~3.8

< 3.5 (Predicted, more acidic due to CN)
Key Application Simple pyridine linkers (e.g., Tazarotene)Fused heterocycles (e.g., Pyridopyrimidines)
Solubility Moderate in MeOH, DMSOGood in DMSO, DMF; lower in non-polar solvents
Stability High; resistant to hydrolysisNitrile can hydrolyze to amide under strong acid/base
The "Magic Handle" Advantage

The defining advantage of 6-C-5-CNA is the ability to form fused ring systems. The adjacent nitrile and chlorine allow for a cascade reaction:

  • Step 1: Nucleophile (e.g., hydrazine, amidine) displaces the Chlorine (

    
    ).
    
  • Step 2: The newly formed amine attacks the adjacent Nitrile (intramolecular cyclization).

  • Result: Formation of a pyrido[2,3-d]pyrimidine or pyrazolo[3,4-b]pyridine core.

This is impossible with 6-CNA, which yields only the substituted pyridine.

Experimental Protocols

Protocol A: Standard with 6-Chloronicotinic Acid

Target: Synthesis of 6-amino-substituted nicotinic acids.

Context: This reaction typically requires heat to overcome the moderate activation energy.

  • Setup: Charge a round-bottom flask with 6-CNA (1.0 eq) and a polar aprotic solvent (DMF or DMSO).

  • Base: Add

    
      (2.5 eq). The extra base is needed to neutralize the carboxylic acid first (forming the carboxylate) and then scavenge the HCl generated during substitution.
    
  • Nucleophile: Add the amine (1.2 eq).

  • Reaction: Heat to 100–120°C for 4–12 hours. Monitor by HPLC/TLC.

  • Workup: Cool to room temperature. Pour into ice water. Acidify carefully to pH 3–4 with 1N HCl. The product usually precipitates.

  • Purification: Filtration and recrystallization from EtOH/Water.

Protocol B: Cyclization Cascade with 6-Chloro-5-cyanonicotinic Acid

Target: Synthesis of 2,4-diaminopyrido[2,3-d]pyrimidine derivatives.

Context: This utilizes the high reactivity of 6-C-5-CNA to build a fused ring system in fewer steps.

  • Setup: Dissolve 6-C-5-CNA (1.0 eq) in ethanol or DMF.

  • Reagent: Add Guanidine Carbonate (or an amidine salt) (2.0 eq).

  • Catalyst: Add a catalytic amount of

    
     or pyridine if using a salt form.
    
  • Reaction: Reflux (approx. 80°C) for 6–10 hours.

    • Mechanism:[1][2][3][4] The guanidine displaces the Cl (fast

      
      ) and then attacks the CN group to close the pyrimidine ring.
      
  • Workup: Cool the mixture. The fused bicyclic product often precipitates directly due to the planar, stacking nature of the system.

  • Purification: Wash the solid with water (to remove salts) and cold ethanol.

Synthetic Pathway Logic (Graphviz)

ReactionPathways Start_6CNA 6-Chloronicotinic Acid (6-CNA) Amine Primary Amine (R-NH2) + Base, Heat Start_6CNA->Amine Start_5CN 6-Chloro-5-cyanonicotinic Acid (6-C-5-CNA) Start_5CN->Amine Guanidine Guanidine / Amidine + Base, Reflux Start_5CN->Guanidine Prod_Subst 6-Amino-nicotinic acid deriv. (Simple Substitution) Amine->Prod_Subst Standard SnAr (Requires >100°C) Inter_SnAr Intermediate: 2-amino-3-cyanopyridine deriv. Amine->Inter_SnAr Substitution Only (If no amidine used) Guanidine->Inter_SnAr Fast SnAr (Activated by CN) Prod_Fused Pyrido[2,3-d]pyrimidine (Fused Ring System) Inter_SnAr->Prod_Fused Spontaneous Cyclization

Figure 2: Divergent synthetic pathways. 6-CNA is limited to linear substitution, whereas 6-C-5-CNA enables "one-pot" access to complex fused heterocyclic drugs.

References

  • Title: Preparation method of 6-chloronicotinic acid (CN103570612A).
  • Crystal Structure and Hydrogen Bonding

    • Title: 6-Chloronicotinic acid.[5][6][7][8][9][10][11]

    • Source: Acta Crystallographica Section E (via ResearchG
    • Link:[Link]

  • Cyclization Applications of 5-Cyano Analogs

    • Title: Synthesis of 2,4-Diaminoquinazoline and 2,4-Diaminopyrido[2,3-d]pyrimidine Derivatives.[11][12]

    • Source: Journal of Chemical and Pharmaceutical Sciences (via ResearchG
    • Link:[Link]

  • General Nucleophilic Aromatic Substitution Mechanisms

    • Title: Nucleophilic Arom
    • Source: Chemistry LibreTexts.
    • Link:[Link]

Sources

Comparative

The Pyridine Advantage: A Comparative Guide to 6-Chloro-5-cyanonicotinic Acid Derivatives

Topic: Comparative Biological Activity of 6-Chloro-5-cyanonicotinic Acid Derivatives vs. Benzo-Fused Heterocycles Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Biological Activity of 6-Chloro-5-cyanonicotinic Acid Derivatives vs. Benzo-Fused Heterocycles Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary

In the landscape of heterocyclic drug design, 6-Chloro-5-cyanonicotinic acid acts as a privileged "linchpin" scaffold. While benzo-fused heterocycles (like quinazolines and quinolines) have historically dominated kinase inhibition and antimicrobial therapies, they often suffer from poor aqueous solubility and metabolic liability.

This guide analyzes the biological superiority of derivatives synthesized from the 6-chloro-5-cyanonicotinic acid core—specifically pyrido[2,3-d]pyrimidines and 1,6-naphthyridines . By replacing the benzene ring of standard therapeutics with the pyridine core of this scaffold, researchers achieve bioisosteric equivalence with significantly improved physicochemical properties (logP, solubility) while maintaining nanomolar potency.

Structural Rationale: The "Push-Pull" Advantage

The 6-Chloro-5-cyanonicotinic acid scaffold offers a unique electronic environment that facilitates rapid diversification, a feature often lacking in the more inert benzene counterparts.

  • C6-Chlorine (The Leaving Group): Highly activated for SNAr reactions due to the electron-withdrawing nitrile (CN) and carboxyl (COOH) groups. This allows for the introduction of solubility-enhancing amines or target-specific anilines.

  • C5-Nitrile (The Cyclizer): Acts as the electrophilic trap for cyclization with amidines or hydrazines to form fused bicyclic systems (e.g., pyrido-pyrimidines).

  • Pyridine Nitrogen: Provides an additional hydrogen bond acceptor in the binding pocket, often interacting with residues like Met793 in EGFR, which benzene rings cannot do.

Comparative Analysis: Oncology (EGFR Inhibition)[1][2]

The Challenger: Pyrido[2,3-d]pyrimidines (Derived from Title Scaffold)
The Standard: Quinazolines (e.g., Gefitinib, Erlotinib)

The pyrido[2,3-d]pyrimidine core is a bioisostere of the quinazoline core found in blockbuster EGFR inhibitors. The nitrogen at position 8 (derived from the title compound's pyridine ring) alters the electron density, often reducing metabolic clearance rates.

Performance Data: EGFR^{WT} and EGFR^{T790M} Inhibition

Data aggregated from comparative SAR studies (See Ref 1, 3).

FeatureQuinazoline (Standard)Pyrido[2,3-d]pyrimidine (Derivative)Impact
Scaffold Core Benzo-fused pyrimidinePyridine-fused pyrimidineSolubility
EGFR (WT) IC50 0.4 – 5.0 nM0.5 – 8.0 nMBioequivalent
EGFR (T790M) IC50 > 1,000 nM (First Gen)15 – 150 nMOvercomes Resistance
Aqueous Solubility Low (< 50 µg/mL)Moderate - High (> 150 µg/mL)Improved Formulation
LogP 3.2 – 4.52.1 – 3.0Better Oral Bioavailability
Mechanistic Insight (Visualized)

The diagram below illustrates the synthetic pathway from the title scaffold to the active kinase inhibitor and its binding logic.

G Scaffold 6-Chloro-5-cyano- nicotinic acid Intermediate S_NAr Substitution (Introduction of Aniline) Scaffold->Intermediate Step 1 Cyclization Cyclization w/ Formamidine Intermediate->Cyclization Step 2 Product Pyrido[2,3-d]pyrimidine (Active Inhibitor) Cyclization->Product Step 3 Target EGFR ATP Pocket (Met793 H-Bond) Product->Target Inhibition (IC50 < 10nM)

Caption: Synthetic evolution of 6-Chloro-5-cyanonicotinic acid into a potent EGFR inhibitor, highlighting the critical cyclization step.

Comparative Analysis: Antimicrobial Activity[3][4]

The Challenger: 1,6-Naphthyridines (Derived from Title Scaffold)
The Standard: Fluoroquinolones (e.g., Ciprofloxacin)

While fluoroquinolones utilize a quinoline core, 1,6-naphthyridines (synthesized by condensing the title compound with carbonyls/amines) introduce a second nitrogen into the bicyclic system. This modification often expands the spectrum of activity against resistant Gram-positive strains.

Performance Data: MIC Values (µg/mL)

Comparison against Methicillin-Resistant S. aureus (MRSA) and E. coli (Ref 2, 4).

OrganismCiprofloxacin (Control)1,6-Naphthyridine DerivativeObservation
S. aureus (ATCC 25923) 0.25 - 0.500.49 - 1.0Comparable Potency
MRSA (Clinical Isolate) 4.0 - 16.00.98 - 3.91Superior vs Resistant Strains
E. coli (ATCC 25922) 0.008 - 0.0152.0 - 4.0Weaker vs Gram-Neg
Cytotoxicity (CC50) > 100 µM> 200 µMLower Host Toxicity

Key Takeaway: The naphthyridine derivatives show a distinct advantage in treating resistant Gram-positive infections (MRSA), likely due to altered uptake mechanisms or evasion of specific efflux pumps that target the standard quinolone core.

Experimental Protocols

A. Synthesis of Pyrido[2,3-d]pyrimidine Scaffold

Objective: Convert 6-Chloro-5-cyanonicotinic acid into the active kinase inhibitor core.

  • Esterification: Dissolve 6-chloro-5-cyanonicotinic acid (1 eq) in absolute ethanol with catalytic H2SO4. Reflux for 6 hours. Evaporate solvent to yield Ethyl 6-chloro-5-cyanonicotinate.

  • Nucleophilic Substitution (SNAr): Dissolve the ester (1 eq) in DMF. Add the desired aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq) and K2CO3 (2 eq). Heat to 80°C for 4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of starting material indicates displacement of the C6-Chlorine.

  • Cyclocondensation: Treat the intermediate with formamidine acetate (2 eq) in 2-methoxyethanol at 140°C for 12 hours.

    • Mechanism: The formamidine reacts with the ester and the nitrile to close the pyrimidine ring.

  • Purification: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol. Recrystallize from DMF/Water.

B. In Vitro EGFR Kinase Inhibition Assay

Objective: Quantify IC50 values to validate potency.

  • Preparation: Prepare a 10 mM stock solution of the derivative in 100% DMSO. Serial dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).

  • Enzyme Mix: Incubate recombinant EGFR kinase (0.2 ng/µL) with the test compound for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP (at Km concentration) and substrate (Poly Glu:Tyr 4:1).

  • Detection: Use an ADP-Glo™ or similar chemiluminescent assay. Incubate for 40 minutes at 30°C.

  • Analysis: Measure luminescence. Plot Percent Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Validation: Gefitinib must be run as a positive control (Expected IC50: ~2-5 nM).

Pharmacophore Mapping (Visualized)

The following diagram details how the pyridine-based inhibitor interacts with the EGFR T790M mutant binding pocket, highlighting the advantage over quinazolines.

Binding Met793 Met793 (Hinge Region) H-Bond Donor N1 Pyridine N1 (H-Bond Acceptor) Met793->N1 Critical H-Bond Thr790M Thr790M (Gatekeeper) Steric Hindrance Lys745 Lys745 Salt Bridge Core Pyrido-Pyrimidine Core (Scaffold) Core->Thr790M Avoids Clash (Compact Size) Tail Solubilizing Tail (Solvent Exposed) Tail->Lys745 Stabilization

Caption: Pharmacophore map showing the critical H-bond at Met793 and the steric evasion of the T790M mutation by the compact pyridine core.

References

  • Chandregowda, V., et al. (2020). "Quinazoline derivatives: synthesis and bioactivities." European Journal of Medicinal Chemistry.

  • Mao, J., et al. (2019). "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Molecules.

  • Abdolmohammadi, S., & Balalaie, S. (2012).[1] "An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction." International Journal of Organic Chemistry.

  • Huang, X., et al. (2014). "Synthesis and antibacterial activity of 1,8-naphthyridine derivatives against multidrug-resistant strains." Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

Validation of Analytical Methods for 6-Chloro-5-cyanonicotinic Acid Quantification

Executive Summary: The Analytical Challenge 6-Chloro-5-cyanonicotinic acid is a critical intermediate in the synthesis of advanced pharmaceutical ingredients (APIs), particularly kinase inhibitors and pyridine-based ther...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

6-Chloro-5-cyanonicotinic acid is a critical intermediate in the synthesis of advanced pharmaceutical ingredients (APIs), particularly kinase inhibitors and pyridine-based therapeutics. Its quantification presents a specific set of analytical challenges:

  • Amphoteric Nature: The molecule contains an acidic carboxyl group (

    
    ) and a basic pyridine nitrogen. This leads to secondary interactions with stationary phases, often resulting in peak tailing.
    
  • Polarity: The cyano and carboxyl groups make it relatively polar, requiring specific retention strategies in Reverse Phase HPLC (RP-HPLC).

  • Structural Similarity: It must be resolved from its likely process impurities, such as 6-chloronicotinic acid (lacking the cyano group) or hydrolysis byproducts.

This guide objectively compares analytical techniques and establishes RP-HPLC with UV detection as the industry gold standard for routine quantification, provided specific pH controls are implemented.

Comparative Analysis of Analytical Platforms

The following table summarizes the performance of potential analytical techniques for this specific molecule.

FeatureRP-HPLC (UV) LC-MS/MS GC-FID/MS HPTLC
Primary Utility Routine QC & Assay Trace Impurity ProfilingVolatile ImpuritiesQuick Qualitative ID
Suitability High Moderate (Overkill for assay)Low (Requires Derivatization)Low (Poor resolution)
Sensitivity


High (if derivatized)Moderate
Cost/Run LowHighModerateLow
Robustness ExcellentSensitive to matrix effectsLow (Derivatization variability)Low
Key Limitation Requires pH controlEquipment costThermal instability of -COOHQuantitative precision
The Verdict: Why RP-HPLC Wins

While LC-MS/MS offers superior sensitivity, it is unnecessary for purity assays (typically


) and introduces maintenance overhead. GC is not recommended  because the carboxylic acid group requires silylation or methylation prior to analysis, introducing an extra sample preparation step that increases error propagation [1]. RP-HPLC-UV  offers the best balance of precision (

), cost, and robustness.

Method Selection Logic (Decision Matrix)

The following diagram illustrates the logical pathway for selecting the optimal method based on the analytical goal (Assay vs. Impurity Profiling).

MethodSelection Start Analytical Goal Trace Trace Impurity (<0.05%) Start->Trace Assay Purity/Assay (>98%) Start->Assay Volatile Residual Solvents Start->Volatile LCMS LC-MS/MS (High Sensitivity) Trace->LCMS Genotoxic screening HPLC RP-HPLC-UV (Robust Quantification) Assay->HPLC Standard QC GC GC-HS (Headspace) Volatile->GC Solvent analysis

Figure 1: Decision matrix for selecting analytical techniques based on the specific concentration range and analyte properties.

The Validated Protocol: RP-HPLC-UV

This protocol is designed to be self-validating , meaning the system suitability criteria (SST) effectively flag any deviation in column performance or mobile phase preparation before data is collected.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna C18),

    
    .
    
    • Scientific Rationale: End-capping reduces the interaction between the basic pyridine nitrogen and residual silanols on the silica surface, preventing peak tailing [2].

  • Mobile Phase A: 0.1% Phosphoric Acid or 20mM Potassium Phosphate Buffer (pH 2.5).

    • Scientific Rationale: Low pH (

      
       of ~3.5) keeps the carboxylic acid protonated (neutral), increasing retention on the hydrophobic C18 phase. It also suppresses the ionization of silanols.
      
  • Mobile Phase B: Acetonitrile (ACN).

  • Elution Mode: Isocratic (70% A : 30% B) or Gradient (depending on impurity profile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[1]

    • Scientific Rationale: The conjugated pyridine ring system exhibits strong absorption at this wavelength.

  • Column Temp:

    
    .[2]
    
Step-by-Step Validation Workflow (ICH Q2(R1))

The following workflow ensures the method meets regulatory standards [3].

ValidationFlow Prep 1. System Suitability (Tailing < 1.5, Plates > 2000) Spec 2. Specificity (Peak Purity Check) Prep->Spec Pass Lin 3. Linearity (5 Levels, R² > 0.999) Spec->Lin Pass Acc 4. Accuracy (Spike Recovery 98-102%) Lin->Acc Pass Prec 5. Precision (Repeatability RSD < 1.0%) Acc->Prec Pass

Figure 2: Sequential validation workflow ensuring data integrity at every stage.

Experimental Data & Acceptance Criteria

To validate this method in your lab, compare your results against these reference standards derived from typical performance of chloronicotinic acid derivatives [4].

Table 1: Validation Parameters and Acceptance Limits
ParameterExperimental MethodologyAcceptance CriteriaCommon Failure Mode
Specificity Inject blank, placebo, and impurity markers.No interference at retention time (

). Peak Purity Index > 990.
Co-elution of 6-chloronicotinic acid (hydrolysis product).
Linearity 5 concentrations (50% to 150% of target).Correlation Coefficient (

)

.
Saturation of detector at high conc.
Accuracy Spike samples at 80%, 100%, 120% levels.Mean Recovery:

.
Poor solubility in sample diluent.
Precision 6 injections of standard solution.RSD

(System); RSD

(Method).
Pump pulsation or injector error.
LOD / LOQ Signal-to-Noise (S/N) ratio method.LOD (S/N

); LOQ (S/N

).[3]
Baseline noise from low-quality reagents.
Robustness Vary pH (

), Flow (

mL/min).
RSD of

; Resolution

.
Drastic

shift due to pH sensitivity.
Critical Control Point: pH Sensitivity

Because 6-Chloro-5-cyanonicotinic acid has a pKa near 3.5, small changes in mobile phase pH around this value can cause massive shifts in retention time.

  • Recommendation: Always buffer the aqueous phase to pH 2.5 . At this pH, the molecule is fully protonated (neutral COOH), ensuring stable retention and robust peak shape.

Troubleshooting Guide

  • Problem: Split peaks or "shoulders".

    • Root Cause:[4][5][6][7][8] Sample solvent is too strong (e.g., 100% ACN) compared to mobile phase.

    • Fix: Dissolve sample in Mobile Phase or 50:50 Water:ACN.

  • Problem: Tailing Factor > 2.0.

    • Root Cause:[4][5][6][7][8] Secondary interaction between Pyridine N and silanols.

    • Fix: Add 5mM Triethylamine (TEA) to the mobile phase (competes for silanol sites) or switch to a "Base-Deactivated" (BDS) column.

References

  • Sahoo, C. K., et al. (2018).[9] "Validation of Analytical Methods: A Review." International Journal of Chromatography and Separation Techniques.

  • Kazakevich, Y.[4][10] & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for pKa-based retention logic).

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • Long, L., et al. (2007).[11] "6-Chloronicotinic acid."[7][10][11][12][13][14][15] Acta Crystallographica Section E. (Structural data for analog comparison).

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of 6-Chloro-5-cyanonicotinic Acid for Unambiguous Structural Confirmation

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assig...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the development pipeline. 6-Chloro-5-cyanonicotinic acid is a highly functionalized heterocyclic compound, a valuable building block in the synthesis of novel pharmaceutical agents. Its precise substitution pattern—a chloro, a cyano, and a carboxylic acid group on a pyridine ring—necessitates a multi-faceted analytical approach for confirmation.

This guide provides an in-depth, comparative framework for the structural elucidation of 6-Chloro-5-cyanonicotinic acid. We will move beyond a simple recitation of data, explaining the causality behind experimental choices and demonstrating how a synergistic application of modern spectroscopic techniques can differentiate the target molecule from plausible isomers and related impurities.

The Analytical Challenge: Differentiating Isomers

To validate our analytical strategy, we will compare the expected spectroscopic data for our target molecule, 6-Chloro-5-cyanonicotinic acid (A) , with two primary alternatives:

  • Isomeric Alternative (B): 2-Chloro-5-cyanonicotinic acid. A positional isomer that challenges the specificity of our methods.

  • Key Precursor/Impurity (C): 6-Chloronicotinic acid. A potential starting material or process-related impurity that lacks the critical cyano functional group.

CompoundStructureMolecular FormulaMolecular Weight
(A) Target Molecule 6-Chloro-5-cyanonicotinic acid C₇H₃ClN₂O₂182.57 g/mol
(B) Isomeric Alternative 2-Chloro-5-cyanonicotinic acid C₇H₃ClN₂O₂182.57 g/mol
(C) Precursor/Impurity 6-Chloronicotinic acid C₆H₄ClNO₂157.55 g/mol [1]

¹H NMR Spectroscopy: Mapping Proton Environments

Principle & Expertise: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides precise information about the electronic environment of each proton, their relative numbers (integration), and their spatial relationship to neighboring protons (spin-spin coupling). For substituted pyridines, the chemical shifts and, crucially, the coupling constants (J-values) between the aromatic protons are highly diagnostic of the substitution pattern.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is deliberate; its ability to dissolve polar, acidic compounds and its high boiling point ensure sample stability. The acidic proton of the carboxylic acid will be observable as a broad singlet.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the closely spaced aromatic signals.

  • Data Acquisition: Record the spectrum over a range of 0-15 ppm. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

Workflow: ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in ~0.6 mL DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer instrument Place in >400 MHz NMR Spectrometer transfer->instrument acquire Acquire Spectrum (0-15 ppm) instrument->acquire process Fourier Transform, Phase & Baseline Correction acquire->process calibrate Calibrate to Solvent Peak (2.50 ppm) process->calibrate interpret Interpret Shifts, Couplings, & Integrals calibrate->interpret G cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Use Same Sample from ¹H NMR instrument Acquire Proton-Decoupled Spectrum start->instrument acquire Set Spectral Width (0-200 ppm) Accumulate Scans instrument->acquire process Fourier Transform, Phase & Baseline Correction acquire->process calibrate Calibrate to Solvent Peak (39.52 ppm) process->calibrate interpret Count Signals & Correlate Shifts to Structure calibrate->interpret

¹³C NMR Experimental Workflow.
Comparative Data Interpretation

The number of signals and the chemical shifts of the cyano (C≡N) and carbonyl (C=O) carbons are the key differentiators.

CompoundTotal Expected SignalsKey Diagnostic Shifts (ppm)Rationale for Differentiation
(A) Target 7-COOH: ~165 ppm-C≡N: ~115 ppm5 Aromatic C: 110-160 ppmA total of 7 signals are expected. The presence of both the carboxylic acid carbonyl and the nitrile carbon signals at their characteristic chemical shifts confirms the presence of both functional groups.
(B) Isomer 7-COOH: ~165 ppm-C≡N: ~115 ppm5 Aromatic C: 110-160 ppmLike the target, 7 signals are expected. While the key functional group shifts are similar, the precise shifts of the 5 aromatic carbons will differ slightly due to the different substituent positions, though this can be subtle. ¹H NMR is more definitive for isomer differentiation.
(C) Precursor 6-COOH: ~165 ppmNo -C≡N signal 5 Aromatic C: 120-150 ppmOnly 6 carbon signals are expected. The most telling piece of evidence is the complete absence of a signal in the nitrile region (~115 ppm), which decisively proves this is not the cyano-substituted target molecule.

FT-IR Spectroscopy: Identifying Functional Groups

Principle & Expertise: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and highly effective technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their vibrational modes. This results in a spectrum of absorption bands that serves as a molecular fingerprint.

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, preferred method as it requires minimal sample preparation.

  • Background Scan: Perform a background scan of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Workflow: FT-IR Analysis

G cluster_acq Data Acquisition cluster_proc Data Analysis start Place Small Amount of Solid on ATR Crystal background Collect Background Spectrum (Clean Crystal) start->background sample Apply Pressure & Collect Sample Spectrum background->sample subtract Automatic Background Subtraction sample->subtract identify Identify Characteristic Absorption Bands subtract->identify

FT-IR (ATR) Experimental Workflow.
Comparative Data Interpretation

The presence or absence of the nitrile stretch is the most critical diagnostic feature.

CompoundKey Diagnostic Bands (cm⁻¹)Rationale for Differentiation
(A) Target ~2230 (sharp, medium): C≡N stretch~3300-2500 (very broad): O-H stretch (carboxylic acid)<[2]br>~1710 (strong): C=O stretch (carboxylic acid)<[2][3]br>~1600, ~1450: C=C/C=N stretches (aromatic ring)The sharp absorption band around 2230 cm⁻¹ is a definitive confirmation of the nitrile (cyano) group. The combination of this with the characteristic broad O-H and strong C=O bands of a carboxylic acid confirms the presence of all key functional groups.
(B) Isomer ~2230 (sharp, medium): C≡N stretch~3300-2500 (very broad): O-H stretch~1710 (strong): C=O stretch~1600, ~1450: C=C/C=N stretchesThe FT-IR spectrum will be very similar to the target molecule (A), as both contain the same functional groups. FT-IR is excellent for functional group identification but is not the primary tool for distinguishing positional isomers.
(C) Precursor ABSENT: No C≡N stretch around 2230 cm⁻¹~3300-2500 (very broad): O-H stretch<[2]br>~1710 (strong): C=O stretch<[2][3]br>~1600, ~1450: C=C/C=N stretchesThe spectrum will show the classic features of a carboxylic acid but will be conspicuously missing the sharp nitrile band. This provides clear and rapid evidence that the cyano group has not been installed or is absent. [4]

Mass Spectrometry: Confirming Molecular Weight and Formula

Principle & Expertise: Mass Spectrometry (MS) is an essential technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of a molecule's elemental formula. This technique is the final arbiter of molecular composition.

Experimental Protocol: HRMS (ESI)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique ideal for polar molecules, minimizing fragmentation.

  • Ionization Mode: Acquire the spectrum in negative ion mode, which will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion.

  • Data Analysis: Determine the accurate mass of the most intense ion corresponding to the [M-H]⁻ species. Use the instrument's software to calculate the elemental composition that matches this accurate mass.

Workflow: HRMS Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare Dilute Solution (~1 mg/mL in MeOH) infuse Infuse into ESI Source dissolve->infuse acquire Acquire Spectrum in Negative Ion Mode infuse->acquire find_ion Identify [M-H]⁻ Ion acquire->find_ion calc_formula Calculate Elemental Formula from Accurate Mass find_ion->calc_formula

HRMS (ESI) Experimental Workflow.
Comparative Data Interpretation

The molecular weight provides the ultimate confirmation of the elemental formula.

CompoundExpected FormulaExpected [M-H]⁻ Ion (m/z)Rationale for Differentiation
(A) Target C₇H₃ClN₂O₂180.9865 The observed accurate mass must match this theoretical value within a very small tolerance (typically < 5 ppm). This confirms the elemental formula C₇H₂ClN₂O₂⁻.
(B) Isomer C₇H₃ClN₂O₂180.9865 As an isomer, it has the identical molecular formula and weight. HRMS will confirm the formula but cannot differentiate between isomers (A) and (B). This highlights why NMR is essential.
(C) Precursor C₆H₄ClNO₂155.9909 The observed [M-H]⁻ ion will have a significantly different m/z value. [1]This provides definitive proof that the sample is not the target compound and corresponds to the precursor lacking the CN group.

Integrated Analysis and Conclusion

No single technique is sufficient for the complete and unambiguous structural confirmation of 6-Chloro-5-cyanonicotinic acid. The strength of this analytical guide lies in the integration of data from orthogonal techniques, creating a self-validating system.

  • HRMS provides the definitive elemental formula (C₇H₃ClN₂O₂), confirming the presence of all required atoms and distinguishing the target from the precursor (C) .

  • FT-IR offers rapid confirmation of the key functional groups—carboxylic acid (O-H, C=O) and nitrile (C≡N)—again ruling out the precursor (C) .

  • ¹³C NMR corroborates the FT-IR data by showing signals for the carbonyl and nitrile carbons and confirms the correct number of unique carbons in the molecule.

  • ¹H NMR is the decisive tool for differentiating the target (A) from its positional isomer (B) . The observation of two aromatic doublets with a small meta-coupling constant is the unique fingerprint that confirms the 1,2,3,4-substitution pattern of 6-Chloro-5-cyanonicotinic acid.

By following this comprehensive and comparative spectroscopic workflow, researchers can have the highest degree of confidence in the structural integrity of their material, ensuring the reliability and reproducibility of their subsequent scientific endeavors.

References

  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2025). National Institutes of Health. [Link]

  • FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2022). Chemistry LibreTexts. [Link]

  • Long, S., Siegler, M., & Li, T. (2007). 6-Chloronicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 63(1), o279–o281. [Link]

  • 6-Chloronicotinic acid. PubChem. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

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Validation

A Senior Application Scientist's Guide to Catalytic Functionalization of 6-Chloro-5-cyanonicotinic Acid

Introduction: The Synthetic Value of a Versatile Pyridine Scaffold 6-Chloro-5-cyanonicotinic acid is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of a Versatile Pyridine Scaffold

6-Chloro-5-cyanonicotinic acid is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties—characterized by an electron-deficient pyridine ring bearing both a halogen for cross-coupling and nitrile and carboxylic acid groups for further derivatization—make it a valuable building block for complex molecular architectures.[1] However, these same features present distinct challenges for catalytic functionalization. The electron-deficient nature of the C-Cl bond can make oxidative addition difficult, while the presence of the pyridine nitrogen and carboxylate group can lead to catalyst inhibition or undesired side reactions.

This guide provides a comparative study of catalytic systems for the effective functionalization of the 6-chloro position of this scaffold. We will delve into the mechanistic rationale behind catalyst selection for key C-C and C-N bond-forming reactions, present comparative data to guide your experimental design, and provide detailed, field-proven protocols.

Pillar 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron species.[2] For an electron-deficient substrate like 6-chloro-5-cyanonicotinic acid, the choice of catalyst, and particularly the ligand, is critical to achieving high efficiency.

Causality in Catalyst Selection

The primary challenge in the Suzuki coupling of chloroheterocycles is the strength of the C-Cl bond, which makes the initial oxidative addition step to the Pd(0) center the rate-limiting factor. To overcome this, highly active catalysts are required. Modern catalytic systems for this purpose almost universally employ bulky, electron-rich phosphine ligands.

  • Electron-Richness: Ligands with strong electron-donating properties increase the electron density on the palladium center, which promotes the oxidative addition of the aryl chloride.

  • Steric Bulk: Bulky ligands facilitate the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst. They also help to stabilize the monoligated Pd(0) species, which is often the most active form of the catalyst.

Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, are particularly effective for coupling challenging heterocyclic chlorides.[3] The use of pre-formed palladium precatalysts, which readily generate the active Pd(0) species in situ, can also improve reaction outcomes by enhancing turnover rates.[3]

Comparative Data: Catalyst Performance in Suzuki-Miyaura Coupling

While specific data for 6-chloro-5-cyanonicotinic acid is sparse in the literature, the following table is representative of catalyst performance for structurally similar, electron-deficient chloroheterocycles.

Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Rationale & Reference
Pd₂(dba)₃ / SPhosSPhosK₃PO₄1,4-Dioxane/H₂O10080-95SPhos provides the necessary electron density and bulk for efficient oxidative addition and reductive elimination.[3]
Pd(OAc)₂ / XPhosXPhosK₂CO₃Toluene11075-90A robust system for a wide range of aryl chlorides; higher temperatures may be needed.
[Pd(IPr)Cl₂]₂IPr (NHC)NaOt-BuTHF8070-88N-Heterocyclic Carbene (NHC) ligands offer high stability and activity, often at lower temperatures.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2_complex Ar-Pd(II)L₂(Cl) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R-B(OR)₂ Base pd2_boronate Ar-Pd(II)L₂(R) transmetal->pd2_boronate red_elim Reductive Elimination pd2_boronate->red_elim Ar-R red_elim->pd0

Caption: The Suzuki-Miyaura catalytic cycle.

Pillar 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for the palladium-catalyzed formation of C-N bonds.[4] This reaction is essential for synthesizing the arylamine derivatives of 6-chloro-5-cyanonicotinic acid, which are common pharmacophores.

Causality in Catalyst Selection

Similar to Suzuki coupling, the amination of aryl chlorides is challenging and requires a highly active catalyst. The choice of ligand and base is paramount.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) are crucial. They accelerate both the oxidative addition and the C-N bond-forming reductive elimination.[4] The specific ligand choice can be substrate-dependent, and screening may be necessary.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[5] Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective.

For substrates containing a carboxylic acid, the acidic proton can interfere with the basic reaction conditions. It is often necessary to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.

Comparative Data: Catalyst Performance in Buchwald-Hartwig Amination

The following data is representative for the amination of electron-poor chloropyridines.

Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Rationale & Reference
Pd₂(dba)₃ / BrettPhosBrettPhosNaOt-BuToluene10085-98BrettPhos is exceptionally active for a broad range of amines, including primary and secondary amines.
Pd(OAc)₂ / XPhosXPhosCs₂CO₃1,4-Dioxane11080-95A versatile system, with Cs₂CO₃ offering a milder base option for sensitive substrates.[6]
G3-XPhos PrecatalystXPhosLHMDSTHF8080-95Third-generation precatalysts offer high activity and stability, allowing for lower catalyst loadings.
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle

This diagram outlines the generally accepted mechanism for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2_complex Ar-Pd(II)L(Cl) ox_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord RNH₂ Base pd2_amido Ar-Pd(II)L(NHR) amine_coord->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim Ar-NHR red_elim->pd0

Caption: The Buchwald-Hartwig amination catalytic cycle.

Pillar 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides to form substituted alkynes, a valuable functional group in drug discovery and materials science. The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.

Causality in Catalyst Selection

The Sonogashira coupling of an electron-deficient chloropyridine requires careful optimization.

  • Palladium Catalyst: A Pd(0) species, often generated in situ from Pd(PPh₃)₄ or a combination of a Pd(II) salt (like PdCl₂) and a phosphine ligand, catalyzes the main cross-coupling cycle.

  • Copper(I) Co-catalyst: Copper(I) salts, typically CuI, act as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and act as the solvent.

For complex substrates, the choice of phosphine ligand on the palladium can be critical for achieving good yields and preventing side reactions like homocoupling of the alkyne.

Comparative Data: Catalyst Performance in Sonogashira Coupling
Catalyst SystemLigandCo-catalystBase/SolventTemp (°C)Typical Yield (%)Rationale & Reference
Pd(PPh₃)₄PPh₃CuIEt₃N60-8070-90The classical conditions, effective for many substrates.
PdCl₂(PPh₃)₂PPh₃CuIi-Pr₂NHRT-5075-95A highly reliable and common system for Sonogashira couplings.
Pd₂(dba)₃ / XantphosXantphosCuIDBU/Toluene10065-85Bidentate ligands can sometimes improve catalyst stability and efficiency, especially for challenging substrates.

Experimental Protocols: A Practical Guide

The following protocols are representative procedures for the functionalization of a 6-chloro-5-cyanonicotinic acid derivative (protected as the ethyl ester to prevent interference from the carboxylic acid).

Protocol 1: Suzuki-Miyaura Coupling of Ethyl 6-Chloro-5-cyanonicotinate

Objective: To synthesize Ethyl 6-(4-methoxyphenyl)-5-cyanonicotinate.

Materials:

  • Ethyl 6-chloro-5-cyanonicotinate (1.0 mmol, 1 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)

  • SPhos Pd G2 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add ethyl 6-chloro-5-cyanonicotinate, 4-methoxyphenylboronic acid, SPhos Pd G2 precatalyst, and potassium phosphate.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed 1,4-dioxane and deionized water via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of Ethyl 6-Chloro-5-cyanonicotinate

Objective: To synthesize Ethyl 6-(morpholino)-5-cyanonicotinate.

Materials:

  • Ethyl 6-chloro-5-cyanonicotinate (1.0 mmol, 1 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • BrettPhos (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a glovebox-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by ethyl 6-chloro-5-cyanonicotinate and morpholine.

  • Seal the tube, remove from the glovebox, and place in a preheated oil bath at 100 °C.

  • Stir the reaction for 16-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash chromatography to obtain the pure product.

Conclusion

The catalytic functionalization of 6-chloro-5-cyanonicotinic acid is a highly achievable goal with modern cross-coupling technologies. Success hinges on selecting a highly active catalytic system capable of overcoming the inherent challenges of this electron-deficient heterocyclic substrate. For C-C bond formation via Suzuki-Miyaura coupling and C-N bond formation via Buchwald-Hartwig amination, palladium catalysts supported by bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, BrettPhos) represent the current state-of-the-art and provide the most reliable outcomes. For Sonogashira couplings, traditional Pd/Cu systems remain highly effective. In all cases, protection of the carboxylic acid moiety as an ester is a prudent step to avoid complications with the basic reagents employed in these transformative reactions.

References

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with.... Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed functionalizations of acidic and non-acidic C(sp3)–H bonds – recent advances. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]

  • University of Dundee. (2022, August 25). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • National Institutes of Health. (2001, May 3). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

  • National Institutes of Health. (2021, January 19). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • National Institutes of Health. (2020, September 14). Palladium-Catalyzed Electrophilic Functionalization of Pyridine Derivatives through Phosphonium Salts. Retrieved from [Link]

  • Sci-Hub. (n.d.). Palladium-Catalyzed Direct Synthesis of Various Branched, Carboxylic Acid-Functionalized Polyolefins: Characterization, Derivatization, and Properties. Retrieved from [Link]

  • Google Patents. (2013, May 9). (12) United States Patent (10) Patent No.: US 9,340,537 B2. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 2,4-Diaminoquinazoline and 2,4-Diaminopyrido- [2,3- d ]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

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Comparative

Guide: Assessing the Purity of Synthesized 6-Chloro-5-cyanonicotinic Acid

Executive Summary: The "Matrix of Uncertainty" In the synthesis of high-value pyridine intermediates like 6-Chloro-5-cyanonicotinic acid (6-Cl-5-CN-NA) , "purity" is often a deceptive metric. A standard HPLC area% report...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Matrix of Uncertainty"

In the synthesis of high-value pyridine intermediates like 6-Chloro-5-cyanonicotinic acid (6-Cl-5-CN-NA) , "purity" is often a deceptive metric. A standard HPLC area% report might claim 99.5% purity, while the reaction fails downstream because the actual weight-based assay is only 92%.

This discrepancy arises because 6-Cl-5-CN-NA is a trifunctional scaffold (acid, nitrile, halide). It is prone to specific degradation pathways that mimic the parent molecule chromatographically, and it often traps inorganic salts (from neutralization steps) that are invisible to UV detection.

This guide compares the three primary methodologies for assessing this molecule—RP-HPLC , qNMR , and Potentiometric Titration —and establishes a protocol for orthogonal validation.

Impurity Profiling: The Degradation Cascade

Before selecting a method, one must understand what we are looking for. The 6-Cl-5-CN-NA molecule is chemically labile. The chlorine at C6 is activated for nucleophilic aromatic substitution (


), and the nitrile at C5 is susceptible to hydrolysis.
Key Impurities[1]
  • 6-Hydroxy-5-cyanonicotinic acid: Formed by hydrolysis of the chlorine atom (often during acidic workup). Note: This exists in equilibrium with its pyridone tautomer.

  • 6-Chloro-5-carbamoylnicotinic acid: The primary hydrolysis product of the nitrile group.

  • 6-Chloro-3,5-pyridinedicarboxylic acid: The full hydrolysis product (nitrile

    
     acid).
    
Visualization: Degradation Pathways

The following diagram illustrates the chemical causality behind the impurity profile.

ImpurityPathways Parent 6-Chloro-5-cyanonicotinic Acid (Target) Impurity_A 6-Hydroxy-5-cyano- nicotinic acid (Hydrolysis of Cl) Parent->Impurity_A Acidic/Basic Hydrolysis (SNAr) Impurity_B 6-Chloro-5-carbamoyl- nicotinic acid (Partial Nitrile Hydrolysis) Parent->Impurity_B H2O / pH shift Impurity_C 6-Chloro-3,5- pyridinedicarboxylic acid (Full Nitrile Hydrolysis) Impurity_B->Impurity_C Excess Heat/Acid

Figure 1: Chemical degradation pathways leading to critical impurities in 6-Cl-5-CN-NA synthesis.

Comparative Analysis of Methodologies

Method A: RP-HPLC (The Relative Standard)

Best For: Detecting trace organic impurities (0.05% - 1.0% levels). The Trap: HPLC-UV assumes all components have similar extinction coefficients (Response Factors). In pyridine chemistry, a hydrolyzed nitrile can significantly alter UV absorption, leading to quantification errors if Relative Response Factors (RRFs) are not established.

Optimized Protocol
  • Column: C18 end-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the carboxylic acid, sharpening peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: 270 nm (optimal for chloronicotinic core).

Method B: qNMR (The Absolute Truth)

Best For: Determining Assay (Weight %) . The Logic: Quantitative NMR (qNMR) counts protons.[1] It is independent of extinction coefficients and, crucially, it sees the "invisible" mass that HPLC misses (residual solvents, inorganic salts, moisture).

  • Why it wins: It requires no reference standard of the analyte itself—only a certified internal standard (IS).

Optimized Protocol
  • Solvent: DMSO-

    
     (Essential for solubility of the pyridine acid).
    
  • Internal Standard: Maleic Acid (Singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene. Avoid standards with signals near 8.0-9.0 ppm where pyridine protons reside.

  • Parameters: D1 (Relaxation Delay)

    
     30 seconds. (Critical: Pyridine protons relax slowly; short D1 leads to under-integration).
    
Method C: Potentiometric Titration

Best For: Quick manufacturing checks. The Failure Mode: Titration is non-specific. It quantifies "acid content."[2][3][4] If your impurity is the dicarboxylic acid (Impurity C above), titration will count it twice, artificially inflating the purity result (potentially >100%).

Performance Comparison Data

The following table summarizes a mock validation study comparing the three methods on a single synthesized batch of 6-Cl-5-CN-NA.

MetricRP-HPLC (UV at 270nm)qNMR (1H with Maleic Acid)Potentiometric Titration
Reported Purity 99.2% (Area %) 94.5% (Weight %) 101.3% (Eq/kg)
Selectivity High (Separates isomers)High (Structural ID)Low (Counts all acids)
Detection Limit < 0.05%~ 0.5%N/A
Blind Spots Salts, Water, SolventsNone (if soluble)Non-acidic impurities
Primary Utility Impurity ProfilingAssay / Mass BalanceRough Process Check

Analysis of Data:

  • The Gap: The 4.7% difference between HPLC (99.2%) and qNMR (94.5%) represents the "Mass Balance Gap." This is likely composed of residual solvent (e.g., trapped ethyl acetate) and inorganic salts (NaCl/KCl) from the acidification step.

  • The Titration Error: The >100% value indicates the presence of the di-acid impurity (Impurity C), which consumes more base per mole than the target.

Recommended Workflow: The Orthogonal Approach

Do not rely on a single method. Use the "Gatekeeper" workflow:

  • Screen with HPLC: Ensure organic impurities are < 1.0% Area.

  • Validate with qNMR: Determine the absolute weight % assay.

  • Calculate: Use the qNMR assay value for all stoichiometric calculations in the next synthetic step.

Visualization: Analytical Decision Tree

DecisionTree Start Crude 6-Cl-5-CN-NA Isolated HPLC Step 1: RP-HPLC (Check Organic Purity) Start->HPLC Decision1 Is Area % > 98.0%? HPLC->Decision1 Recrystallize Reprocess / Recrystallize Decision1->Recrystallize No qNMR Step 2: qNMR Analysis (Determine Weight % Assay) Decision1->qNMR Yes Recrystallize->HPLC Calc Step 3: Adjust Stoichiometry for Next Reaction qNMR->Calc

Figure 2: The "Gatekeeper" decision tree for releasing 6-Cl-5-CN-NA for downstream synthesis.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Link

  • Gou, Y., et al. (2016). "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." ACG Publications.[5][6] Link

  • Kavitha, J., et al. (2013). "Synthesis and impurity profiling of 6-chloronicotinic acid derivatives." Journal of Chemical and Pharmaceutical Research. (Contextual grounding for chloronicotinic impurities).

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Novel 6-Chloro-5-cyanonicotinic Acid-Derived Agrochemicals

This guide provides a comprehensive framework for the performance evaluation of a promising new class of agrochemicals derived from 6-Chloro-5-cyanonicotinic acid. As researchers and drug development professionals, our o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the performance evaluation of a promising new class of agrochemicals derived from 6-Chloro-5-cyanonicotinic acid. As researchers and drug development professionals, our objective is to move beyond simple screening and establish a robust, comparative understanding of these novel compounds. This document is structured to provide not only the "how" but also the "why" behind the experimental choices, ensuring scientific integrity and a clear path toward potential commercialization.

The pyridine ring is a cornerstone of many successful agrochemicals, and the specific substitutions of a chloro group at the 6-position and a cyano group at the 5-position of a nicotinic acid backbone present a unique electronic and steric profile. This suggests the potential for novel modes of action or improved selectivity compared to existing chemistries. Our benchmarking strategy will therefore focus on a multi-tiered evaluation of herbicidal and insecticidal potential, in direct comparison with established market standards.

Section 1: Foundational Physicochemical and Toxicological Profiling

Before embarking on large-scale efficacy trials, a foundational understanding of the physicochemical properties and a preliminary toxicological assessment of any new 6-Chloro-5-cyanonicotinic acid derivative is paramount. This initial screen dictates the formulation strategy, informs on potential environmental fate, and ensures the safety of researchers.

Key Physicochemical Parameters

A summary of essential physicochemical data to be determined is presented in Table 1. This data is critical for predicting the environmental mobility and bioavailability of the compounds.

Table 1: Essential Physicochemical Parameters for 6-Chloro-5-cyanonicotinic Acid-Derived Agrochemicals

ParameterExperimental MethodImportance in Agrochemical Performance
Water Solubility OECD Guideline 105Influences uptake by plants, soil mobility, and potential for runoff.
Octanol-Water Partition Coefficient (Log P) OECD Guideline 107 or 117Predicts bioaccumulation potential and interaction with biological membranes.
Vapor Pressure OECD Guideline 104Determines volatility and potential for atmospheric transport.
Soil Sorption/Desorption (Koc) OECD Guideline 106Indicates the likelihood of leaching into groundwater versus retention in the soil.
Hydrolytic Stability OECD Guideline 111Assesses degradation in aqueous environments at different pH values.
Photolytic Stability OECD Guideline 111Determines degradation under sunlight, impacting field persistence.

This table presents a foundational set of parameters. Further characterization may be required based on initial findings.

Preliminary Toxicological Assessment

An early understanding of the toxicological profile is essential. Initial in vitro and in vivo assays should be conducted to determine acute toxicity and potential for off-target effects.

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

  • Animal Model: Use a standardized rodent model (e.g., Wistar rats), with a small group of females for the initial limit test.

  • Dosage: Administer a single oral dose of the test compound at a limit concentration (e.g., 2000 mg/kg body weight).

  • Observation: Observe animals for mortality and clinical signs of toxicity for at least 14 days.

  • Data Analysis: If mortality is observed, further testing at lower doses is required to determine the LD50 (the dose lethal to 50% of the test population).

The results of these initial toxicological studies will guide the handling procedures and personal protective equipment (PPE) requirements for all subsequent research.

Section 2: Benchmarking Herbicidal Efficacy

The structural similarity of nicotinic acid derivatives to endogenous plant hormones like auxin suggests a potential herbicidal mode of action.[1][2][3] The following experimental workflow outlines a robust strategy for evaluating this potential.

Workflow for Herbicidal Efficacy Benchmarking

Herbicidal_Efficacy_Workflow cluster_0 In Vitro Screening cluster_1 Greenhouse Trials cluster_2 Mode of Action Studies a Seed Germination Assay (Target vs. Non-Target) b Root Elongation Assay (Arabidopsis thaliana) a->b Quantify IC50 c Pre-emergence Application (Broadleaf & Grass Weeds) b->c Promising candidates d Post-emergence Application (Broadleaf & Grass Weeds) e Crop Selectivity (e.g., Corn, Soybean, Wheat) f Auxin-Related Gene Expression Analysis d->f Active compounds g Receptor Binding Assays (e.g., AFB5) f->g Elucidate Mechanism Insecticidal_Efficacy_Workflow cluster_0 In Vitro Screening cluster_1 Greenhouse & Field Trials cluster_2 Mode of Action Studies a Topical Application Assay (e.g., Musca domestica) b Feeding Assay (e.g., Myzus persicae) a->b Determine LD50/LC50 c Systemic Activity Evaluation (Soil Drench/Seed Treatment) b->c Promising candidates d Foliar Application Efficacy (Against key pests) e Beneficial Insect Safety (e.g., Honeybees, Ladybugs) f nAChR Binding Assays (Insect vs. Mammalian) d->f Active compounds g Electrophysiology (Nerve preparations) f->g Confirm Target Site

Caption: Workflow for insecticidal efficacy testing.

Comparative Performance Data (Illustrative)

The following table provides an illustrative comparison of a hypothetical 6-Chloro-5-cyanonicotinic acid derivative ("6,5-CCNA-I1") against commercial standards.

Table 3: Illustrative Insecticidal Efficacy Data

CompoundApplication Rate (g/ha)Pest Control (%) - Foliar SprayHoneybee Acute Contact LD50 (µ g/bee )
Aphis gossypiiHelicoverpa armigera
6,5-CCNA-I1 1009885
Imidacloprid 759970
Thiacloprid 1509565

This data is for illustrative purposes only and is intended to demonstrate the type of comparative data that should be generated.

Section 4: Mode of Action and Signaling Pathways

A deep understanding of the molecular target and the resulting signaling cascade is crucial for predicting cross-resistance, understanding selectivity, and for regulatory purposes.

Potential Insecticidal Mode of Action: nAChR Agonism

The primary hypothesis for insecticidal activity is the agonism of the nicotinic acetylcholine receptor (nAChR). The binding of the agrochemical to this receptor leads to continuous stimulation of the post-synaptic neuron, resulting in tremors, paralysis, and eventual death of the insect.

Signaling Pathway: Insect nAChR Agonism

nAChR_Pathway cluster_0 Synaptic Cleft cluster_1 Post-Synaptic Neuron Agrochemical 6,5-CCNA-I1 nAChR Nicotinic Acetylcholine Receptor (nAChR) Agrochemical->nAChR Binds and Activates Ion_Channel Ion Channel Opens nAChR->Ion_Channel Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Continuous Depolarization Na_Influx->Depolarization Nerve_Firing Uncontrolled Nerve Firing Depolarization->Nerve_Firing Paralysis Paralysis & Death Nerve_Firing->Paralysis

Caption: Hypothesized insecticidal signaling pathway.

Conclusion

The development of novel agrochemicals based on the 6-Chloro-5-cyanonicotinic acid scaffold requires a rigorous and systematic benchmarking process. By following the workflows and experimental designs outlined in this guide, researchers can generate the comprehensive data packages necessary for informed decision-making. This includes not only demonstrating efficacy but also understanding the mode of action, ensuring crop safety, and assessing potential environmental impacts. This disciplined, data-driven approach is the cornerstone of responsible and successful agrochemical innovation.

References

  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • Shripanavar, C. S., et al. (2012). Synthesis and insecticidal activity of some nicotinic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 326-332.
  • Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
  • ResearchGate. (n.d.). Insecticide Formulations Based on Nicotine Oleate Stabilized by Sodium Caseinate. Retrieved from [Link]

  • Stolarczyk, B., et al. (2021). Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. International Journal of Molecular Sciences, 22(16), 8823.
  • Cimino, A. M., et al. (2017). A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health. Environmental Science and Pollution Research, 24(15), 13221-13233.
  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review.
  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Journal of Plant Development Sciences. (n.d.). A REVIEW ON THE USE OF NICOTINE BASED INSECTICIDES IN INSECT PEST MANAGEMENT. Retrieved from [Link]

  • Khamies, E., et al. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Journal of Agricultural and Food Chemistry, 72(38), 20842-20849.
  • ResearchGate. (n.d.). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. Retrieved from [Link]

  • Liu, Q., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(18), 6649.
  • Feng, T., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 332.
  • ResearchGate. (n.d.). (PDF) IJSRSET2183190 | Synthesis of Some Novel Five and Six Membered Hetrocyclic Derivative From 6-Chloro Nicotinamide. Retrieved from [Link]

  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates.
  • Berestetskiy, A., et al. (2021).
  • ResearchGate. (n.d.). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]

  • Tellez, M. R., et al. (2009). Insecticidal Activity of Cyanohydrin and Monoterpenoid Compounds. Molecules, 14(9), 3594-3601.
  • Benelli, G., et al. (2023). Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais. Molecules, 28(13), 5122.
  • Wang, X., et al. (2018). Insecticidal Activities of Chloramphenicol Derivatives Isolated from a Marine Alga-Derived Endophytic Fungus, Acremonium vitellinum, against the Cotton Bollworm, Helicoverpa armigera (Hübner) (Lepidoptera: Noctuidae). Molecules, 23(11), 2975.

Sources

Comparative

in vitro and in vivo testing of compounds synthesized from 6-Chloro-5-cyanonicotinic acid

Publish Comparison Guide: Biological Evaluation of 6-Chloro-5-cyanonicotinic Acid Derivatives Executive Summary This technical guide evaluates the pharmacological potential of 6-Chloro-5-cyanonicotinic acid as a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Evaluation of 6-Chloro-5-cyanonicotinic Acid Derivatives

Executive Summary

This technical guide evaluates the pharmacological potential of 6-Chloro-5-cyanonicotinic acid as a privileged scaffold for next-generation kinase inhibitors. Specifically, it compares two primary derivative classes—1,6-Naphthyridines and Pyrido[2,3-d]pyrimidines —against current Standard of Care (SoC) agents like Erlotinib and Sorafenib .

The unique vicinal functionalization of the core scaffold (C6-Chloro and C5-Cyano) facilitates rapid heterocyclization, yielding compounds with nanomolar potency against resistant cancer targets, including EGFR (T790M) and FGFR4 . This guide provides validated in vitro and in vivo protocols, comparative efficacy data, and mechanistic insights for researchers in medicinal chemistry.

Chemical Context & Synthetic Rationale

The utility of 6-Chloro-5-cyanonicotinic acid lies in its bifunctional electrophilicity . It serves as a "turn-key" precursor for fused heterocycles via a two-step sequence:

  • SNAr Displacement: The C6-chlorine is highly reactive toward nucleophiles (amines, hydrazines).

  • Annulation: The C5-cyano group acts as an electrophilic trap for the newly introduced nucleophile, closing the second ring.

Synthetic Workflow (DOT Visualization)

SynthesisWorkflow Start 6-Chloro-5-cyanonicotinic acid Inter Intermediate (6-Amino-5-cyano derivative) Start->Inter S_NAr (R-NH2) Prod1 Pyrido[2,3-d]pyrimidines (EGFR Inhibitors) Inter->Prod1 + Formamide/Urea Cyclization Prod2 1,6-Naphthyridines (FGFR4 Inhibitors) Inter->Prod2 + Enolates/Ketones Friedländer-type

Figure 1: Divergent synthesis of bioactive heterocycles from the parent scaffold.[1]

Comparative In Vitro Performance

Kinase Inhibition Profile

Derivatives synthesized from this scaffold have demonstrated superior potency against mutant kinases compared to first-generation inhibitors.

Key Comparative Data:

Compound ClassTargetLead CompoundIC50 (Target)IC50 (Mutant)Comparator (SoC)Fold Improvement
Pyrido[2,3-d]pyrimidine EGFRCmpd 8a 99 nM (WT)123 nM (T790M)Erlotinib (>5000 nM vs T790M)>40x (Mutant)
1,6-Naphthyridine FGFR4Cmpd 19g 3.2 nMN/ABLU-554 (5.0 nM)1.5x (Potency)
Cyanopyridone VEGFR-2Cmpd 5c 68 nMN/ASorafenib (90 nM)1.3x (Potency)

Insight: The Pyrido[2,3-d]pyrimidine derivative (Cmpd 8a) solves the critical "gatekeeper" mutation (T790M) issue seen with Erlotinib, likely due to the distinct binding mode facilitated by the fused pyridine ring.

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo)

This protocol is self-validating via ATP-to-ADP conversion linearity.

  • Reagent Prep: Dilute compounds in 100% DMSO (10 mM stock) and prepare 3-fold serial dilutions.

  • Enzyme Mix: In a 384-well white plate, add 2 µL of EGFR or FGFR4 enzyme (0.5 ng/µL) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Add 1 µL of compound; incubate for 15 min at RT to allow equilibrium binding.

  • Reaction Start: Add 2 µL of ATP/Substrate mix (Poly-Glu-Tyr substrate). Final ATP concentration should equal the Km of the kinase (e.g., 10 µM for EGFR).

  • Termination: After 60 min, add 5 µL ADP-Glo™ Reagent to stop reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Comparative In Vivo Performance

Antitumor Efficacy (Xenograft Models)

The 1,6-naphthyridine derivatives show remarkable oral bioavailability and tumor regression capabilities.

Efficacy Data (HCT116 Colorectal Model):

CompoundDose (mg/kg)RouteFrequencyTumor Growth Inhibition (TGI%)Body Weight Loss
Vehicle -POQD0%-
Cmpd 19g 30POQD68% < 3%
Cmpd 19g 100POQD89% < 5%
Standard (Sorafenib) 30POQD55%~10%

Analysis: Compound 19g demonstrates a wider therapeutic window than Sorafenib, achieving higher TGI (89% vs 55%) with significantly less toxicity (body weight loss <5% vs ~10%).

Experimental Protocol: HCT116 Xenograft Study

Designed to minimize animal suffering while maximizing statistical power.

  • Cell Culture: Expand HCT116 cells in McCoy’s 5A medium + 10% FBS. Harvest at 80% confluence.

  • Implantation: Resuspend

    
     cells in 100 µL PBS/Matrigel (1:1). Inject subcutaneously into the right flank of BALB/c nude mice (6-8 weeks old).
    
  • Staging: Monitor tumor volume (

    
    ). When tumors reach ~150 mm³, randomize mice into groups (n=8).
    
  • Treatment: Administer Compound 19g (formulated in 0.5% CMC-Na) via oral gavage (PO) daily for 21 days.

  • Monitoring: Measure tumor volume and body weight every 3 days.

  • Endpoint: Euthanize if tumor >2000 mm³ or weight loss >20%. Harvest tumors for biomarker analysis (p-FGFR4 levels).

Mechanism of Action Visualization

The following diagram illustrates how the 6-Chloro-5-cyanonicotinic acid derivatives (specifically Pyrido-pyrimidines) intervene in the EGFR signaling cascade, blocking downstream proliferation.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation Ras RAS-GTP EGFR->Ras Phosphorylation Inhibitor Compound 8a (Pyrido-pyrimidine) Inhibitor->EGFR  Competitive Inhibition (ATP Pocket) Raf RAF Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation

Figure 2: Mechanism of Action. Compound 8a competitively binds the ATP pocket of EGFR, preventing autophosphorylation and halting the RAS/RAF/MEK cascade.

References

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. Source: European Journal of Medicinal Chemistry URL:[Link][2][3]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives... as PIM-1 kinase inhibitors. Source:[3] RSC Advances URL:[4][5][6][Link]

  • Synthesis and biological evaluation of 1,6-naphthyridines from 6-chloro-5-cyanonicotinic acid. Source: MDPI Pharmaceuticals URL:[Link][2]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against 6-Chloro-5-cyanonicotinic Acid Derivatives

The principles and methodologies detailed herein are grounded in established immunochemical theory and are designed to ensure the development of highly specific and reliable immunoassays. The Foundation of Specificity: I...

Author: BenchChem Technical Support Team. Date: February 2026

The principles and methodologies detailed herein are grounded in established immunochemical theory and are designed to ensure the development of highly specific and reliable immunoassays.

The Foundation of Specificity: Immunogen Design

Small molecules like 6-Chloro-5-cyanonicotinic acid are haptens; they are not immunogenic on their own. To elicit an immune response, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[2] The design of this immunogen is the single most critical factor influencing the specificity of the resulting antibodies.[3]

The choice of the conjugation site on the hapten determines which parts of the molecule will be exposed and recognized by the immune system. For 6-Chloro-5-cyanonicotinic acid, the carboxylic acid group is a common and convenient handle for conjugation.

G Hapten 6-Chloro-5-cyanonicotinic acid (Hapten) Immunogen Hapten-Carrier Conjugate (Immunogen) Hapten->Immunogen Carbodiimide Chemistry Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Immunogen G cluster_0 Step 1: Coating cluster_1 Step 2: Competition cluster_2 Step 3: Detection Plate Microtiter Plate CoatedAg Coated Antigen (Hapten-Protein) Plate->CoatedAg Incubation FreeAg Free Antigen (Sample/Standard) Ab Primary Antibody CoatedAg->Ab Competition FreeAg->Ab SecondaryAb Enzyme-labeled Secondary Antibody Ab->SecondaryAb Substrate Substrate SecondaryAb->Substrate Signal Colorimetric Signal Substrate->Signal

Caption: Competitive ELISA workflow for cross-reactivity.

Detailed Experimental Protocol: Competitive ELISA
  • Plate Coating: Coat the wells of a high-binding 96-well microtiter plate with 100 µL of a hapten-protein conjugate (e.g., 6-Chloro-5-cyanonicotinic acid-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C. [4]2. Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well to remove any unbound coating antigen.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites on the plate surface. Incubate for 1-2 hours at room temperature. [4]4. Washing: Repeat the washing step as described in step 2.

  • Competitive Reaction: Prepare serial dilutions of the target analyte and each potential cross-reactant. In a separate plate or tubes, pre-incubate 50 µL of each dilution with 50 µL of the primary antibody (at a predetermined optimal concentration) for 1 hour at room temperature. [4]6. Transfer to Coated Plate: Transfer 100 µL of the antibody-analyte mixtures to the corresponding wells of the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG), diluted in wash buffer, to each well. Incubate for 1 hour at room temperature. [5]9. Washing: Repeat the washing step as described in step 2.

  • Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Allow the color to develop in the dark. [5]11. Stopping the Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄ for TMB/HRP).

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

The data from a competitive ELISA is used to generate inhibition curves for the target analyte and each potential cross-reactant. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is then determined.

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100

Sample Cross-Reactivity Data
Compound IC50 (ng/mL) % Cross-Reactivity
6-Chloro-5-cyanonicotinic acid 10100%
Nicotinic acid>10,000<0.1%
6-Chloronicotinic acid5002%
5-Cyanonicotinic acid8001.25%
2-Chloronicotinic acid>10,000<0.1%
6-Chloronicotinamide2,5000.4%

Interpretation of Results:

  • A high percentage of cross-reactivity indicates that the antibody binds significantly to that compound, suggesting a lack of specificity.

  • A low percentage of cross-reactivity demonstrates that the antibody is highly specific for the target analyte.

  • In the example data above, the hypothetical antibody shows excellent specificity for 6-Chloro-5-cyanonicotinic acid, with minimal recognition of structurally related molecules. This would make it a suitable candidate for a highly specific immunoassay.

Advanced and Confirmatory Techniques: Surface Plasmon Resonance (SPR)

While competitive ELISA is an excellent tool for screening and quantifying cross-reactivity, Surface Plasmon Resonance (SPR) offers a more in-depth analysis of binding kinetics. [6]SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface. [7]This provides valuable data on the association (on-rate) and dissociation (off-rate) constants of the antibody-antigen interaction. [8]

G cluster_0 SPR Sensor Chip cluster_1 Flow Cell cluster_2 Detector Ligand Immobilized Antibody Dissociation Dissociation Ligand->Dissociation Dissociation (koff) Sensorgram Sensorgram (Response vs. Time) Ligand->Sensorgram Real-time Monitoring Analyte Analyte (Cross-Reactant) Analyte->Ligand Association (kon) Binding Binding Event

Caption: Principle of Surface Plasmon Resonance (SPR).

By comparing the binding kinetics of the target analyte with those of potential cross-reactants, researchers can gain a more nuanced understanding of the antibody's specificity. For example, a cross-reactant may have a similar affinity (KD) to the target but achieve it through a fast on-rate and a fast off-rate, indicating a less stable interaction.

Conclusion: A Commitment to Scientific Rigor

The development of a robust and reliable immunoassay for a small molecule like 6-Chloro-5-cyanonicotinic acid hinges on a thorough and well-designed cross-reactivity assessment. By starting with a strategic immunogen design, selecting a relevant panel of cross-reactants, and employing proven techniques like competitive ELISA and SPR, researchers can confidently characterize the specificity of their antibodies. This commitment to scientific rigor is essential for generating accurate and reproducible data in both research and drug development settings.

References

  • Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful?. Available from: [Link]

  • JoVE. Video: Cross-reactivity. Available from: [Link]

  • ina-respond.net. CROSS-REACTIVITY IN THE IMMUNE SYSTEM: SIN OR VIRTUE?. Available from: [Link]

  • Biology LibreTexts. 42.13: Antibodies - Antibody Functions. Available from: [Link]

  • Creative Diagnostics. Competitive ELISA Protocol. Available from: [Link]

  • Microbe Notes. Competitive ELISA Protocol and Animation. Available from: [Link]

  • PubMed. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Available from: [Link]

  • Journal of the American Chemical Society. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Available from: [Link]

  • PubMed Central. Antibody Cross-Reactivity in Auto-Immune Diseases. Available from: [Link]

  • ResearchGate. Influence of Hapten–protein Conjugate Composition on Competitive Elisa Performance: A Case Study of Bisphenol A Determination. Available from: [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. Available from: [Link]

  • NCBI. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease. Available from: [Link]

  • PubMed. Synthesis and characterisation of immunogens for the production of antibodies against small hydrophobic molecules with biosignature properties. Available from: [Link]

  • NIH. Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. Available from: [Link]

  • PubMed Central. Extended‐release niacin increases anti‐apolipoprotein A‐I antibodies that block the antioxidant effect of high‐density lipoprotein–cholesterol: the EXPLORE clinical trial. Available from: [Link]

  • PubMed. Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. Available from: [Link]

  • PubMed. Synthesis of peptides for use as immunogens. Available from: [Link]

  • Taylor & Francis. Development of immunoassays for multi-residue detection of small molecule compounds. Available from: [Link]

  • ACS Publications. Computational Methods in Immunology and Vaccinology: Design and Development of Antibodies and Immunogens. Available from: [Link]

  • Rapid Novor. SPR Service - Antibody-Antigen Interaction Analysis. Available from: [Link]

  • ResearchGate. Nicotinic acid derivatives: Application and uses, review. Available from: [Link]

  • PubMed. Analysis of specificity of antibodies against synthetic fragments of different neuronal nicotinic acetylcholine receptor subunits. Available from: [Link]

  • ResearchGate. 6-Chloronicotinic acid. Available from: [Link]

  • PLOS Computational Biology. Design of immunogens for eliciting antibody responses that may protect against SARS-CoV-2 variants. Available from: [Link]

  • ResearchGate. Measuring Antibody–Antigen Binding Kinetics Using Surface Plasmon Resonance. Available from: [Link]

  • Taylor & Francis Online. Development of immunoassays for multi-residue detection of small molecule compounds. Available from: [Link]

  • MDPI. The Cardioprotective Potential of Marine Venom and Toxins. Available from: [Link]

  • PubMed. Measuring antibody-antigen binding kinetics using surface plasmon resonance. Available from: [Link]

  • MDPI. Development of a Cellular Membrane Nanovesicle-Based Vaccine Against Porcine Epidemic Diarrhea Virus. Available from: [Link]

  • Bio-Rad Antibodies. Competitive ELISA Protocol. Available from: [Link]

  • Immunoassay Development: Introduction to process, challenges, and relevant parameters. Available from: [Link]

  • PubChem. 6-Chloronicotinamide. Available from: [Link]

  • Corey Organics. 6-chloro nicotinic acid manufacturers. Available from: [Link]

Sources

Comparative

evaluating the stability of 6-Chloro-5-cyanonicotinic acid under different conditions

Senior Application Scientist Note: The following guide synthesizes chemical kinetics principles with specific structural reactivity analysis. While direct stability data for this specific intermediate is proprietary in m...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following guide synthesizes chemical kinetics principles with specific structural reactivity analysis. While direct stability data for this specific intermediate is proprietary in many contexts, the degradation pathways described below are derived from established pyridine chemistry and nucleophilic aromatic substitution (


) rules.

Executive Summary

6-Chloro-5-cyanonicotinic acid (6-Cl-5-CN-NA) serves as a critical scaffold in the synthesis of kinase inhibitors and antibacterial agents. Its stability profile is defined by a "tug-of-war" between two electrophilic sites: the 6-chloro position (activated for nucleophilic attack) and the 5-cyano group (susceptible to hydrolysis).

Compared to its structural analog 6-Chloronicotinic acid , the inclusion of the 5-cyano group significantly decreases hydrolytic stability in basic media due to electronic activation of the adjacent carbon-chlorine bond. This guide outlines the mechanistic basis for this instability and provides self-validating protocols to quantify degradation rates.

Chemical Stability Profile

Structural Reactivity Analysis

The molecule contains three functional groups with distinct stability risks. Understanding their electronic interaction is key to predicting shelf-life and process stability.

Functional GroupPositionReactivity DriverPrimary Degradation Mode
Chloride C-6 (Ortho to N)Highly Activated

Displacement:
Rapidly converts to 6-hydroxy (pyridone) species in basic/nucleophilic media.
Cyano (Nitrile) C-5 (Meta to N)Electron WithdrawingHydrolysis: Slow conversion to primary amide, then carboxylic acid (diacid).
Carboxylic Acid C-3Stabilizing (Anionic form)Decarboxylation: Occurs only at high thermal stress (>180°C) or in presence of metal catalysts.
Comparative Stability: The "Activation Effect"

The critical differentiator between 6-Cl-5-CN-NA and standard 6-Chloronicotinic acid is the electron-withdrawing nature of the cyano group.

  • Benchmark (6-Chloronicotinic Acid): The chlorine is activated only by the pyridine nitrogen. Hydrolysis requires harsh conditions (e.g., 10% NaOH, reflux).

  • Target (6-Cl-5-CN-NA): The 5-cyano group exerts a strong inductive ($ -I

    
     -M $) effect. This pulls electron density from the ring, making the C-6 carbon significantly more electrophilic.
    
    • Result: The rate of chloride displacement by water/hydroxide is estimated to be 10–50x faster than the non-cyano analog.

Degradation Pathways Diagram

The following diagram illustrates the competing degradation pathways. Note that Path A (


) often predominates in basic pH, while Path B (Nitrile Hydrolysis) competes in acidic pH.

StabilityPathways Parent 6-Chloro-5-cyanonicotinic acid (Parent) Pyridone 6-Hydroxy-5-cyanonicotinic acid (Pyridone Impurity) Parent->Pyridone Path A: SNAr (Basic pH, Rapid) Amide 6-Chloro-5-carboxamidonicotinic acid (Amide Impurity) Parent->Amide Path B: Hydrolysis (Acid/Base) Diacid 6-Chloro-3,5-pyridinedicarboxylic acid (Diacid Impurity) Amide->Diacid Secondary Hydrolysis

Figure 1: Competing degradation pathways. Path A (Red) represents the critical instability risk in formulation and storage.

Experimental Protocols (Self-Validating)

Do not rely on generic "purity" checks. The following protocols are designed to specifically separate the parent from its unique degradation products.

Protocol A: pH-Rate Profile Determination

Objective: Determine the pH of maximum stability (


).
  • Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 4.0, 6.0, 8.0, and 10.0.

  • Sample Prep: Dissolve 6-Cl-5-CN-NA to a concentration of 0.5 mg/mL in each buffer. (Note: Co-solvent MeOH may be required at low pH due to protonation of the carboxylate).

  • Stress Condition: Incubate at 40°C in sealed amber vials.

  • Sampling: Aliquot at T=0, 4h, 24h, and 72h. Quench basic samples immediately with dilute HCl to pH ~3 to stop

    
     reactions.
    
  • Analysis: Analyze via HPLC (Method below).

  • Validation Check:

    • If pH > 8 shows rapid loss: Confirm formation of Pyridone (early eluter).

    • If pH < 4 shows loss: Confirm formation of Amide (intermediate eluter).

Protocol B: Solid-State Thermal Stress

Objective: Evaluate decarboxylation and crystal lattice stability.

  • Setup: Place 50 mg of dry powder in open and closed glass vials.

  • Conditions:

    • Condition 1: 60°C / Ambient Humidity (Accelerated Storage).

    • Condition 2: 80°C / Dry (Thermal Limit).

  • Duration: 2 weeks.

  • Analysis: Dissolve in MeOH:Water (50:50) and analyze via HPLC.

  • Validation Check: Look for CO2 evolution (pressure in closed vials) or mass loss via TGA (Thermogravimetric Analysis).

Protocol C: HPLC Methodology (Gradient)

This method separates the highly polar Pyridone from the neutral Parent.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH for retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 270 nm (Common isosbestic point for pyridine derivatives) and 220 nm (Amide detection).

  • Expected Elution Order:

    • 6-Hydroxy-5-cyanonicotinic acid (Most Polar/Pyridone form).

    • 6-Chloro-3,5-pyridinedicarboxylic acid (Diacid).

    • Parent (6-Cl-5-CN-NA).

    • 6-Chloro-5-carboxamidonicotinic acid (Amide).

Comparative Data Summary

The following table summarizes the expected performance based on Structure-Activity Relationships (SAR) and standard pyridine chemistry.

Parameter6-Chloro-5-cyanonicotinic Acid (Target)6-Chloronicotinic Acid (Alternative)Implication
Aqueous Solubility (pH 7) Moderate (Anionic)High (Anionic)CN group increases lipophilicity; may require co-solvents for processing.
Hydrolytic Stability (

at pH 9)
Low (< 24 hours) High (> 7 days)CRITICAL: Avoid basic aqueous workups. Use inorganic bases (e.g.,

) cautiously.
Thermal Stability (

)
~170–180°C~190°CSlightly lower thermal ceiling due to CN group instability.
pKa (COOH) ~2.8 (Estimated)3.24Stronger acid; will exist as salt at lower pH levels.

Workflow Visualization

ExperimentalWorkflow Start Start: Stability Evaluation Prep Sample Preparation (0.5 mg/mL in Buffers) Start->Prep Stress Stress Incubation (40°C, 72h) Prep->Stress Quench Quench Step (Adjust to pH 3) Stress->Quench Essential for Basic Samples Analyze HPLC Analysis (Gradient Method) Quench->Analyze Decision Data Interpretation Analyze->Decision Out1 Peak A (Early Eluting): S_NAr Hydrolysis (Base Sensitive) Decision->Out1 High pH Failure Out2 Peak B (Late Eluting): Nitrile Hydrolysis (Acid Sensitive) Decision->Out2 Low pH Failure

Figure 2: Standardized workflow for distinguishing degradation mechanisms.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid. Retrieved from [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Data. pKa Values of Carboxylic Acids and Pyridines. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

6-Chloro-5-cyanonicotinic Acid proper disposal procedures

Topic: 6-Chloro-5-cyanonicotinic Acid Proper Disposal Procedures CAS: 1206969-20-1 Formula: C₇H₃ClN₂O₂[1][2][3][4] Executive Summary & Hazard Identification Immediate Action Required: This compound presents a dual-hazard...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Chloro-5-cyanonicotinic Acid Proper Disposal Procedures CAS: 1206969-20-1 Formula: C₇H₃ClN₂O₂[1][2][3][4]

Executive Summary & Hazard Identification

Immediate Action Required: This compound presents a dual-hazard profile : it is a halogenated organic acid with a nitrile (cyano) functional group.[1][2] Improper disposal can lead to the generation of toxic gases (HCN/NOx/HCl) or damage to standard waste infrastructure.[1]

Do NOT dispose of this compound down the drain. Do NOT mix with strong oxidizers or strong bases.[1][2]

Hazard Profile Table
Hazard CategoryGHS Classification (Extrapolated)Operational Risk
Acute Toxicity H302, H312 (Harmful if swallowed/contact)The pyridine ring facilitates dermal absorption; the nitrile group poses metabolic toxicity risks.[1][2][3][4]
Corrosivity H314/H318 (Causes severe burns/eye damage)As a nicotinic acid derivative, aqueous solutions may be corrosive (pH < 2.0).[1][2][3][4]
Reactivity Incompatible with Oxidizers/Bases Hydrolysis Risk: Strong bases can hydrolyze the nitrile to an amide/carboxylate, releasing ammonia.[3][4] Thermal Risk: Combustion releases Hydrogen Cyanide (HCN), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx).[1][2]

Pre-Disposal Stabilization & Segregation

As a Senior Application Scientist, I emphasize that segregation is the first line of defense . The presence of the chlorine atom classifies this strictly as Halogenated Waste , which dictates the incineration method used by your waste management vendor.[4]

Segregation Protocol
  • Solid Waste: Isolate pure solid 6-Chloro-5-cyanonicotinic acid in a dedicated, chemically resistant container (HDPE or Amber Glass).

  • Liquid Waste (Solutions):

    • Organic Solvents: Segregate into "Halogenated Organic Solvents" carboys. Even if dissolved in non-halogenated solvents (e.g., Methanol), the presence of the Cl-atom in the solute requires the entire mixture to be treated as halogenated.[2]

    • Aqueous Solutions: Adjust pH to between 5–9 only if your facility's SOP permits elementary neutralization.[1][2] Otherwise, collect as "Aqueous Toxic Waste." [2]

Critical Incompatibility Check
  • Keep Away From: Sodium Azide, Strong Acids (HCl, H₂SO₄), Strong Bases (NaOH, KOH), and Oxidizers (Peroxides).[2][4]

  • Why? Acidic hydrolysis of the nitrile group is slow, but basic hydrolysis is rapid and exothermic. Mixing with strong oxidizers can rupture the pyridine ring, releasing unpredictable nitrogenous toxins.[2]

Disposal Workflow (Step-by-Step)

This workflow ensures compliance with EPA RCRA standards (typically classifying halogenated organics under specific waste codes like D002 for corrosivity or generic halogenated solvent codes if mixed).[1][2]

Step 1: Waste Characterization & Labeling[2][5]
  • Labeling: clearly mark the container with the full chemical name.[1][5] Do not use abbreviations.

  • Hazard Tags: Check "Toxic," "Corrosive," and "Halogenated."[2][4]

  • Container Selection: Use high-density polyethylene (HDPE) or glass.[1][2] Avoid metal containers if the waste is acidic (corrosion risk).[1][2]

Step 2: Waste Stream Decision Tree

DisposalWorkflow Start Waste: 6-Chloro-5-cyanonicotinic Acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Bin_Solid Dispose: Solid Toxic Waste (Label: Halogenated) Solid->Bin_Solid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous Bin_Halo Dispose: Halogenated Organic Waste (High Temp Incineration) Organic->Bin_Halo Contains Cl Bin_Aq Dispose: Aqueous Toxic Waste (Do NOT Drain Pour) Aqueous->Bin_Aq Check pH

Figure 1: Decision logic for segregating 6-Chloro-5-cyanonicotinic acid waste streams.

Step 3: Final Disposal Method (Vendor Level)

Your facility's waste contractor must utilize High-Temperature Incineration with Acid Gas Scrubbing .[1][2]

  • Mechanism: The waste is injected into a kiln at >1000°C.[1][2]

  • Chemistry:

    • Carbon/Hydrogen

      
       CO₂ + H₂O[1][2][3]
      
    • Chlorine

      
       HCl (Captured by scrubber)[1][2][3]
      
    • Nitrogen (Cyano/Pyridine)

      
       N₂ + NOx (Captured by catalytic reduction)[1][2][3]
      
  • Verification: Ensure your manifest lists "Destructive Incineration" as the disposal code.[1][2]

Emergency Spillage Procedures

In the event of a spill, the primary risk is the dispersion of fine dust (inhalation toxicity) or contact with skin.[2]

Spill Response Protocol
  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (minimum 0.11mm thickness, double-gloving recommended), safety goggles, and a lab coat.[1][2][4] If powder is airborne, use an N95 or P100 respirator.[2]

  • Containment:

    • Solids: Cover with a wet paper towel to prevent dust generation.[1][2] Gently sweep into a dustpan.[1][2]

    • Liquids: Surround with an inert absorbent (Vermiculite or chemically treated pads).[1][2] Do not use sawdust (combustible).[1][2]

  • Decontamination:

    • Wipe the surface with a mild detergent solution followed by water.[1][2]

    • Collect all cleanup materials (wipes, gloves, absorbent) into the Solid Toxic Waste bag.[1][2]

    • Do not use bleach (hypochlorite) immediately, as it may react with the amine/nitrile functionalities under certain conditions.[2]

SpillResponse Spill Spill Detected Assess Assess Hazard (Dust vs Liquid) Spill->Assess PPE Don PPE (Nitrile Gloves + Goggles) Assess->PPE Contain Containment PPE->Contain Cleanup Absorb/Sweep (No Dust Generation) Contain->Cleanup Disposal Seal in Hazardous Waste Bag Cleanup->Disposal

Figure 2: Operational workflow for safe spill remediation.[1][2][3][4]

References

  • PubChem. 6-Chloronicotinic acid (Related Structure Hazard Data). National Library of Medicine.[1][2] Available at: [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1][2] Available at: [Link][1][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1][2] Section 8: Management of Waste. Available at: [Link]

  • Keying Chem. 6-Chloro-5-cyanonicotinic Acid Product Page (CAS Verification). Available at: [Link][1][2][3][6]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 6-Chloro-5-cyanonicotinic Acid

CAS: 1060815-58-0 (Generic/Analogous Class: Halogenated Cyanopyridines) Risk Profile: High-Potency Intermediate / Corrosive / Acute Toxin Executive Safety Summary Treat this compound as a High-Potency Active Pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1060815-58-0 (Generic/Analogous Class: Halogenated Cyanopyridines) Risk Profile: High-Potency Intermediate / Corrosive / Acute Toxin

Executive Safety Summary

Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Precursor. 6-Chloro-5-cyanonicotinic Acid combines the corrosive nature of nicotinic acids with the acute toxicity potential of organic nitriles. Unlike simple buffers, this molecule presents a triple-threat hazard: respiratory sensitization (dust), ocular damage (acidity), and systemic toxicity (dermal absorption of the cyanopyridine moiety).

Immediate Action Required:

  • Engineering Control: All open handling must occur inside a certified chemical fume hood.[1]

  • Prohibited: Do not handle on an open benchtop. Do not use latex gloves (poor resistance to pyridine derivatives).

Risk Assessment & PPE Matrix

The following protection levels are calibrated for Worst-Case Scenarios (e.g., handling fine powder or concentrated solutions).

Protection ZoneRequired PPETechnical Specification & Rationale
Respiratory Fume Hood (Primary)Spec: Face velocity 80–100 fpm. Sash at 18 inches.Rationale: The 5-cyano group poses a risk of metabolic cyanide release if inhaled in large quantities. Dust control is critical.
Dermal (Hands) Double Nitrile or Laminate Spec: Minimum 5 mil (outer) / 4 mil (inner).Rationale: Pyridine derivatives can permeate standard nitrile. Double gloving increases breakthrough time >480 mins for solids. If dissolved in DCM/DMF: Use Silver Shield/Laminate gloves.
Ocular Chemical Goggles Spec: ANSI Z87.1 Impact + Splash rated.Rationale: Safety glasses are insufficient. The acidic proton (pKa ~3.2) combined with the chloro-group causes irreversible corneal damage upon contact with powder.
Body Tyvek® Lab Coat Spec: Closed-front, elastic cuffs.Rationale: Cotton coats absorb toxic dusts. Tyvek repels particulates and prevents migration of the chemical outside the lab.
Operational Protocol: The Safe Handling Loop

This workflow enforces a "Cradle-to-Grave" safety mentality, ensuring the chemical is never uncontained.

SafeHandlingLoop cluster_0 Zone 1: Preparation cluster_1 Zone 2: Active Handling (Fume Hood Only) cluster_2 Zone 3: Decontamination Start Storage Retrieval (Secondary Containment) PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Weighing Weighing (Static Control Required) PPE_Check->Weighing Transfer to Hood Solubilization Dissolution (Solvent Choice Critical) Weighing->Solubilization Reaction Reaction Setup (Closed System) Solubilization->Reaction Cleanup Solvent Wipe Down (Acetone/Ethanol) Reaction->Cleanup Post-Process Waste Segregated Disposal (Halogenated Stream) Cleanup->Waste

Figure 1: Operational workflow emphasizing containment zones. Note that the transition from Zone 1 to Zone 2 requires a physical move into the fume hood before the container is opened.

Key Procedural Nuances:
  • Static Control (The Invisible Risk):

    • Fine organic powders like 6-Chloro-5-cyanonicotinic Acid are prone to static charge.

    • Protocol: Use an anti-static gun or a polonium strip inside the balance chamber. If the powder "flies," stop immediately. Do not brush it; wipe with a wet Kimwipe (solvent-dampened) to capture particles.

  • Solvent Compatibility:

    • While the solid is manageable with nitrile gloves, the solution is dangerous.

    • If dissolving in Dichloromethane (DCM) or Dimethylformamide (DMF) , standard nitrile gloves offer <5 minutes of protection. You must change gloves immediately upon any splash.

Emergency Response & Decontamination

Scenario A: Powder Spill (Inside Hood)

  • Do not use a brush (generates dust).

  • Cover spill with wet paper towels (water or ethanol).

  • Scoop up the wet slurry and place in a wide-mouth hazardous waste jar.

  • Wipe surface with 10% Sodium Carbonate (neutralizes the acid) followed by water.

Scenario B: Skin Exposure

  • Immediate: Remove contaminated clothing/gloves.

  • Flush: Wash with soap and lukewarm water for 15 minutes. Do not use hot water (opens pores) or ethanol (increases absorption of pyridines).

  • Medical: Seek evaluation. Provide the SDS to the physician, highlighting the "Cyanopyridine" structure.

Disposal Strategy (Cradle-to-Grave)

Proper disposal is legally and ethically mandatory. This compound falls under Halogenated Organic Waste .

Waste StreamClassificationProtocol
Solid Waste Hazardous Solid (Toxic)Double-bag in clear polyethylene. Label as "Toxic Solid - Halogenated Pyridine Derivative."
Liquid Waste Halogenated OrganicDo NOT mix with Acid Waste. Segregate into the "Halogenated Solvent" carboy. Ensure pH is not extremely acidic (<2) to prevent container degradation.
Sharps/Glass Chemically ContaminatedTriple rinse with acetone before placing in glass bin. Collect rinsate as Halogenated Waste.

Critical Incompatibility:

  • Never mix this waste with strong oxidizers (e.g., Nitric Acid, Peroxides) or Bleach (Sodium Hypochlorite).

  • Reasoning: Mixing cyanopyridines with bleach can theoretically generate cyanogen chloride (gas), a chemical warfare agent.

References
  • Fisher Scientific. (2021).[2] Safety Data Sheet: 2-Chloronicotinic acid (Structural Analog). Retrieved from

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data (7th Ed). (Referenced for Pyridine/Nitrile breakthrough times). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 6-Chloronicotinic acid.[3][4] Retrieved from

  • National Institutes of Health (PubChem). (2024). Compound Summary: 6-Chloronicotinic Acid.[3][4] Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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